Product packaging for Acibenzolar-S-Methyl(Cat. No.:CAS No. 135158-54-2)

Acibenzolar-S-Methyl

Cat. No.: B1665434
CAS No.: 135158-54-2
M. Wt: 210.3 g/mol
InChI Key: UELITFHSCLAHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acibenzolar-S-methyl (ASM) is a synthetic plant activator that functions as a functional analog of salicylic acid . Its primary research value lies in its unique mechanism of action; unlike conventional pesticides, it exhibits minimal direct toxicity to pathogens but instead induces the plant's own defense mechanisms, a state known as Systemic Acquired Resistance (SAR) . This induction is systemic, meaning that treatment of one part of the plant can lead to defense activation in distal, untreated tissues, providing broad-spectrum protection . ASM is metabolized within the plant to its active form, benzo(1,2,3)thiadiazole-7-carboxylic acid, which primes the plant's immune system . Research has demonstrated its effectiveness in activating defense against a range of fungal, bacterial, and viral pathogens in various crops, including rice, Arabidopsis, and cruciferous vegetables like Japanese radish . The established SAR pathway involves key compounds like salicylic acid and N-hydroxypipecolic acid (NHP), and ASM's activity is dependent on signaling components such as the SA receptor NPR1 . Studies show that ASM-induced defenses include the upregulation of Pathogenesis-Related (PR) genes and proteins, stomatal closure to prevent pathogen entry, and enhanced production of defense-related enzymes . Its application in research spans plant pathology, molecular biology, and agricultural sciences, particularly for investigating plant immune signaling pathways and developing sustainable crop protection strategies . This compound is for research use only. It is not intended for diagnostic or therapeutic uses, nor for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS2 B1665434 Acibenzolar-S-Methyl CAS No. 135158-54-2

Properties

IUPAC Name

S-methyl 1,2,3-benzothiadiazole-7-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELITFHSCLAHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=C2C(=CC=C1)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032519
Record name Acibenzolar-S-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline]
Record name Acibenzolar-S-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Approx 267 °C
Record name ACIBENZOLAR-S-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C
Record name ACIBENZOLAR-S-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.54X10+3 g/cu cm @ 22 °C
Record name ACIBENZOLAR-S-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C
Record name Acibenzolar-S-methyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACIBENZOLAR-S-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to beige fine powder

CAS No.

135158-54-2
Record name Acibenzolar-S-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135158-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acibenzolar-S-Methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135158542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acibenzolar-S-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl benzo(1.2.3)thiadiazole-7-carbothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACIBENZOLAR-S-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCW6119347
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIBENZOLAR-S-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

132.9 °C
Record name ACIBENZOLAR-S-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Unveiling of a Plant's Intrinsic Defenses: A Technical Guide to the Discovery and Synthesis of Acibenzolar-S-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a cornerstone in the field of systemic acquired resistance (SAR) inducers, represents a paradigm shift in crop protection. Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM acts as a potent plant defense activator. This technical guide delves into the history of its discovery, the intricacies of its chemical synthesis, and the molecular pathways it triggers to fortify plants against a broad spectrum of pathogens.

Discovery and Development: A Historical Perspective

The journey of this compound began in the 1980s, within the research laboratories of Ciba-Geigy (now Syngenta). Scientists in pursuit of novel fungicides discovered that derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid demonstrated significant activity against fungal pathogens.[1] Further investigation revealed that the carboxylic acid moiety was the bioactive component. However, for optimal performance in agricultural applications, a derivative with suitable physicochemical properties for uptake, translocation, and stability was necessary.

Through extensive structure-activity relationship studies, the S-methyl thioester derivative, initially codenamed CGA245704, was selected for commercial development. This compound, now known as this compound, was launched in 1996 under trade names such as Bion® and Actigard®.[1] Its unique mode of action, which leverages the plant's own defense mechanisms, positioned it as a groundbreaking tool in integrated pest management strategies.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process rooted in established organic chemistry principles. Two primary synthetic routes have been described in the literature.

Route 1: From Methyl 2-chloro-3-nitrobenzoate

A patented synthesis route begins with methyl 2-chloro-3-nitrobenzoate. The key steps involve the formation of a thioether, reduction of the nitro group, diazotization, and subsequent ring closure to form the benzothiadiazole core, followed by conversion to the final S-methyl thioester.

Synthesis_Route_1 A Methyl 2-chloro-3-nitrobenzoate B Thioether Intermediate A->B Benzyl mercaptan C 3-Amino-2-benzylthiobenzoic acid methyl ester B->C Catalytic hydrogenation (Raney nickel) D 7-Methoxycarbonyl-1,2,3-benzothiadiazole C->D Sodium nitrite (diazotization/ring closure) E 1,2,3-Benzothiadiazole-7-carboxylic acid D->E Hydrolysis F This compound E->F Thionyl chloride, then Methyl mercaptan

Route 2: General Benzothiadiazole Formation

A more general description of the synthesis involves the formation of the 1,2,3-benzothiadiazole core through a classic ring-closure reaction. This entails the reaction of a thiol group with an adjacent diazonium group on a benzene ring. The resulting 1,2,3-benzothiadiazole-7-carboxylic acid is then converted to its S-methyl thioester.

Synthesis_Route_2 A Substituted Benzene with adjacent thiol and diazonium groups B 1,2,3-Benzothiadiazole-7-carboxylic acid A->B Intramolecular cyclization C This compound B->C Esterification to S-methyl thioester

Mechanism of Action: Induction of Systemic Acquired Resistance

This compound is not directly toxic to pathogens.[1] Instead, it functions as a plant activator, priming the plant's immune system through a process known as Systemic Acquired Resistance (SAR).[2]

3.1. Pro-drug Activation and the Salicylic Acid Pathway

ASM is a pro-pesticide. Upon application, it is absorbed by the plant and hydrolyzed to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar), a reaction catalyzed by methyl salicylate esterase.[1] Acibenzolar is a functional analog of the key plant defense hormone, salicylic acid (SA).[3]

3.2. The NPR1-Dependent Signaling Cascade

The activation of SAR by acibenzolar is primarily mediated through the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) signaling pathway. In the absence of a pathogen challenge, NPR1 exists as an oligomer in the cytoplasm. Upon perception of the acibenzolar signal (mimicking SA), cellular redox changes lead to the monomerization of NPR1. These NPR1 monomers translocate to the nucleus where they interact with TGA (TGACG motif-binding) transcription factors.[4][5][6][7][8] This interaction facilitates the binding of TGA factors to the promoters of defense-related genes, most notably the Pathogenesis-Related (PR) genes.

SAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASM This compound (ASM) Acibenzolar Acibenzolar (Active form) ASM->Acibenzolar Hydrolysis NPR1_oligomer NPR1 (Oligomer) Acibenzolar->NPR1_oligomer Signal Perception NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nucl NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Nuclear Translocation TGA TGA Transcription Factors NPR1_TGA_complex NPR1-TGA Complex PR_genes Pathogenesis-Related (PR) Genes PR_proteins PR Proteins SAR Systemic Acquired Resistance (SAR)

The upregulation of PR genes, such as PR-1, PR-2, and PR-5, leads to the accumulation of PR proteins, which have antimicrobial properties and contribute to the reinforcement of cell walls, ultimately resulting in a broad-spectrum and long-lasting resistance to pathogens.[3]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in numerous field and greenhouse studies against a wide range of pathogens. The following tables summarize key quantitative data from selected studies.

Table 1: Efficacy of this compound Against Various Plant Pathogens

CropPathogenApplication MethodConcentration/RateDisease Reduction (%)Reference
TomatoXanthomonas campestris pv. vesicatoriaFoliar Spray129 µM (weekly)Significant reduction in disease severity[9][10]
TomatoRalstonia solanacearumDrip Irrigation178.6 µMSignificant reduction in disease incidence[11][12]
RoseRose Rosette VirusFoliar Spray50-100 mg/liter36 - 43% reduction in disease incidence[13]
SquashPhytophthora capsiciSoil Drench30 mg/LUp to 100% (no symptoms)[14]
WheatFusarium graminearumFoliar Spray0.075 g/LUp to 28.97%
PineappleRotylenchulus reniformis (nematode)Foliar Spray100-200 mg/L55% reduction in nematode reproduction[15]

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of this compound.

5.1. Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is adapted from established methods for inducing and quantifying SAR.

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Primary Inoculation (SAR Induction): Infiltrate three lower leaves of each plant with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene) at a low concentration (e.g., OD600 = 0.001) or with a mock solution (10 mM MgCl2).

  • This compound Treatment: As an alternative to pathogen induction, treat the lower leaves with a solution of this compound (e.g., 1 mM in water with a surfactant).[16]

  • Secondary Inoculation (Challenge): After 2-3 days, infiltrate three upper, systemic leaves with a suspension of a virulent pathogen (e.g., Pseudomonas syringae pv. maculicola) at a low concentration.

  • Quantification of Pathogen Growth: After 3-4 days post-challenge, harvest the systemic leaves, homogenize the tissue, and determine the bacterial population by plating serial dilutions on appropriate growth media. A significant reduction in bacterial growth in the systemic leaves of induced plants compared to mock-treated plants indicates the induction of SAR.

SAR_Assay_Workflow cluster_primary Induction A Grow Arabidopsis plants (4-5 weeks) B Primary Treatment (Lower Leaves) A->B C Wait 2-3 days B->C D Secondary Inoculation (Upper Leaves) C->D E Wait 3-4 days D->E F Quantify Pathogen Growth E->F B1 Infiltrate with avirulent pathogen B2 Treat with ASM B3 Mock treatment

5.2. Western Blot Analysis of PR-1 Protein Expression

This protocol outlines the detection of the key SAR marker protein, PR-1.

  • Sample Collection and Protein Extraction: Harvest plant tissue (e.g., leaves) at various time points after treatment with this compound or a mock solution. Freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electroblotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to PR-1.[17]

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the PR-1 band in ASM-treated samples compared to the control indicates an induction of this SAR marker.

5.3. Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression

This protocol details the quantification of PR-1 gene transcripts.

  • Sample Collection and RNA Extraction: Harvest plant tissue at desired time points post-treatment with ASM or a mock solution and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform the real-time PCR reaction using a qPCR instrument, a suitable fluorescent dye (e.g., SYBR Green), cDNA template, and primers specific for the PR-1 gene. Include a reference gene (e.g., actin or ubiquitin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the PR-1 gene in ASM-treated samples compared to the control, using a method such as the 2-ΔΔCt method. A significant increase in PR-1 transcript levels indicates the activation of the SAR pathway at the transcriptional level.[18][19]

Conclusion

This compound stands as a testament to the potential of harnessing a plant's innate immunity for crop protection. Its discovery marked a significant advancement in the development of sustainable agricultural practices. A thorough understanding of its synthesis, mechanism of action, and the experimental methodologies for its evaluation is crucial for researchers and professionals in the field of drug development and plant science. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for further research and application of this important plant defense activator.

References

An In-depth Technical Guide to the Mechanism of Action of Acibenzolar-S-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acibenzolar-S-Methyl (ASM) is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum and durable form of plant immunity. Unlike traditional fungicides, ASM does not possess direct antimicrobial activity. Instead, it functions as a synthetic analog of the key plant defense hormone, salicylic acid (SA), priming the plant's innate immune system to effectively combat a wide range of fungal, bacterial, and viral pathogens.[1][2] This guide provides a detailed examination of ASM's molecular mechanism, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Induction of Systemic Acquired Resistance

The primary mode of action of this compound is the activation of the plant's salicylic acid (SA) signaling pathway, which is central to establishing Systemic Acquired Resistance (SAR).[1][3][4] The process can be broken down into several key steps:

  • Uptake and Conversion : Following application via foliar spray or soil drench, ASM is absorbed by the plant and translocated systemically.[1][5] ASM itself is a pro-pesticide and is hydrolyzed by plant enzymes (methyl salicylate esterase) into its biologically active form, benzo[1][2][5]thiadiazole-7-carboxylic acid (acibenzolar).[2][6]

  • SA Pathway Activation : The active metabolite, acibenzolar, mimics endogenous salicylic acid.[5][7] This triggers a downstream signaling cascade that prepares the entire plant for a swift and robust defense response upon pathogen attack.

  • The Central Role of NPR1 : A key regulator in this pathway is the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[8][9][10] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA (or its analog, acibenzolar) leads to a change in the cellular redox state, causing the monomerization of NPR1.[11]

  • Nuclear Translocation and Transcriptional Reprogramming : Monomeric NPR1 translocates into the nucleus, where it interacts with TGA-type basic leucine zipper (bZIP) transcription factors.[8][10][11] This interaction is crucial for activating the expression of a large battery of defense-related genes.[12]

  • Synthesis of Pathogenesis-Related (PR) Proteins : The primary output of this transcriptional activation is the synthesis and accumulation of Pathogenesis-Related (PR) proteins.[13][14] These proteins, including PR-1, PR-2 (a β-1,3-glucanase), PR-3 (a chitinase), and PR-5 (a thaumatin-like protein), have direct or indirect antimicrobial activities and are hallmark indicators of an established SAR response.[5][14][15][16]

  • Other Defense Responses : Beyond PR protein induction, ASM has been shown to trigger other defense mechanisms, such as the production of reactive oxygen species (ROS) and the induction of stomatal closure, which can prevent pathogen entry.[5]

dot

This compound Signaling Pathway Fig 1. ASM Signaling Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_nucleus Nucleus ASM This compound (ASM) Uptake Uptake & Systemic Translocation ASM->Uptake Application Hydrolysis Hydrolysis (Esterase) Uptake->Hydrolysis Acibenzolar Acibenzolar (Active Form) Hydrolysis->Acibenzolar NPR1_Oligomer NPR1 Oligomer (Cytoplasm) Acibenzolar->NPR1_Oligomer Mimics SA, Induces Monomerization NPR1_Monomer NPR1 Monomer NPR1_Oligomer->NPR1_Monomer NPR1_Nuclear NPR1 Monomer NPR1_Monomer->NPR1_Nuclear Nuclear Translocation TGA TGA Transcription Factors NPR1_Nuclear->TGA Binds to PR_Genes PR Gene Expression (PR-1, PR-2, PR-5, etc.) TGA->PR_Genes Activates PR_Proteins Pathogenesis-Related (PR) Proteins PR_Genes->PR_Proteins Leads to Synthesis SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Caption: Fig 1. Simplified signaling cascade initiated by this compound (ASM).

Quantitative Data on ASM Efficacy

The application of ASM leads to quantifiable reductions in disease severity and pathogen growth, which are correlated with the induction of defense-related gene expression.

Plant SpeciesPathogenASM TreatmentObserved EffectReference
Japanese Radish Pseudomonas cannabina pv. alisalensis100 ppm dip-treatmentSignificant reduction in bacterial populations on treated and untreated systemic leaves.[5]
Apple Erwinia amylovora (Fire Blight)Actigard 50 WG applicationComplemented genetic resistance, reducing disease symptoms by 85% to 100%.[7]
Tobacco Tomato Spotted Wilt Virus (TSWV)1 to 2 g a.i./7,000 plantsHigh level of resistance; restricted virus replication and reduced systemic infection.[14][17]
Tobacco Peronospora tabacina (Blue Mold)1.0 ppm in float solution99% reduction in pathogen sporulation.[18]
Squash Phytophthora capsici30 mg·L–1 soil drenchPrevented development of any disease symptoms.[4]
Tomato Xanthomonas spp. (Bacterial Spot)75-200 µM weekly spraySignificantly better disease control than biweekly applications or untreated controls.[19]

Table 1: Summary of ASM's effect on disease severity and pathogen populations.

Plant SpeciesASM TreatmentTarget Gene(s)Peak Fold Increase in Expression (vs. Control)Reference
Apple Seedlings Actigard 50 WGPR-1, PR-8~10-fold[13]
PR-2~100-fold[13]
Kiwifruit ('Zesy002') Actigard® PostharvestBAD (Benzoic Acid Decarboxylase)~25-fold[3]
DMR6, NIMIN2, WRKY70~3 to 6-fold[3]
Japanese Radish 100 ppm dip-treatmentPR-1, PR-2, PR-3Significant induction 4 hours post-treatment.[5]
Arabidopsis thaliana Local applicationPR1, SID2, ALD1Significant increase in expression in distal leaves after 1 day.[20]
Kiwifruit (Glasshouse) Actigard®PR1, PR2, PR5Significant upregulation in stems and leaves.[21]

Table 2: Summary of ASM's effect on defense-related gene expression.

Key Experimental Protocols

Protocol 1: Evaluation of ASM-Induced Disease Resistance in Planta

This protocol outlines a general workflow for assessing the efficacy of ASM in providing protection against a foliar bacterial pathogen.

  • Plant Material and Growth Conditions :

    • Grow seedlings (e.g., Japanese Radish, Raphanus sativus) in 9 cm pots at 24°C with a 16h light/8h dark cycle for 3 weeks, or until the fifth true leaf has unfolded.[5]

  • ASM Formulation and Application :

    • Prepare a solution of ASM (e.g., Actigard® 50WG) dissolved in sterile water to a final concentration of 100 ppm (100 mg/L a.i.).[5]

    • Apply the solution to the fourth leaf of each plant using a dip-treatment method until the leaf is fully wetted.[5] Control plants are treated with water.

    • Alternatively, for soil drench application, apply 500 ml of a 0.3 g/liter ASM solution to the container substrate.[22]

  • Pathogen Inoculation :

    • At a set time post-ASM treatment (e.g., 4 hours to 4 days), prepare a bacterial suspension (e.g., P. cannabina pv. alisalensis) in 10 mM MgCl₂ to a concentration of 10⁸ CFU/mL.

    • Infiltrate the bacterial suspension into the treated leaves (local) and untreated upper/lower leaves (systemic) using a needleless syringe.

  • Disease Assessment and Bacterial Population Quantification :

    • At 1-week post-inoculation, assess disease symptoms visually.

    • To quantify bacterial populations, collect leaf discs of a known area using a cork borer.[5]

    • Homogenize the leaf discs in 10 mM MgCl₂, perform serial dilutions, and plate on selective medium (e.g., King's B agar).

    • Incubate plates at 28°C for 48 hours and count colony-forming units (CFU) to determine the bacterial population per cm² of leaf tissue.[5]

Protocol 2: Quantification of Defense Gene Expression via RT-qPCR

This protocol details the measurement of PR gene induction following ASM treatment.

  • Plant Treatment and Sample Collection :

    • Treat plants with ASM as described in Protocol 1.

    • At various time points post-treatment (e.g., 0, 4, 24, 48 hours), collect leaf tissue from both treated and systemic leaves. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis :

    • Extract total RNA from ~100 mg of frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat RNA samples with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • Quantitative Real-Time PCR (RT-qPCR) :

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or EF1α).

    • Perform the qPCR on a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Analyze the resulting amplification data using the 2^(-ΔΔCt) method to calculate the relative fold change in gene expression compared to the water-treated control at time zero.

dot

Experimental Workflow for ASM Efficacy Fig 2. Experimental Workflow for Testing ASM Efficacy cluster_setup Phase 1: Treatment cluster_challenge Phase 2: Pathogen Challenge cluster_analysis Phase 3: Data Analysis A Plant Cultivation (e.g., 3 weeks) B ASM Application (Foliar Spray or Drench) A->B C Control Group (Water Treatment) A->C D Pathogen Inoculation (e.g., 4 days post-treatment) B->D G Defense Gene Expression Analysis (RT-qPCR) B->G Sample at time points C->D C->G Sample at time points E Disease Symptom Scoring D->E F Pathogen Population Quantification (CFU/cm²) D->F H Results Interpretation: Compare ASM vs. Control E->H F->H G->H

Caption: Fig 2. Workflow for evaluating ASM's protective and gene-inducing effects.

Conclusion

This compound represents a significant tool in modern crop protection, operating through the sophisticated mechanism of Systemic Acquired Resistance. By hijacking the plant's own salicylic acid defense pathway, it primes the plant for a rapid and effective response against a broad array of pathogens. This indirect mode of action, which enhances the host's immunity rather than directly targeting the pathogen, offers a durable and sustainable strategy for disease management.[2][23] Understanding the molecular intricacies of the ASM-induced signaling cascade, from NPR1 activation to PR gene expression, is critical for optimizing its application and for the development of new, host-centric disease control technologies.

References

Acibenzolar-S-Methyl: A Technical Guide to its Function as a Systemic Acquired Resistance Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a broad-spectrum and long-lasting resistance to various pathogens, including fungi, bacteria, and viruses. This technical guide provides an in-depth overview of the core mechanisms of ASM-induced SAR, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on disease resistance and gene expression.

Mechanism of Action: The Salicylic Acid Pathway and Beyond

This compound's efficacy as a plant defense activator lies in its ability to mimic salicylic acid, a key signaling molecule in plant immunity.[1] ASM itself is a pro-pesticide and is converted in the plant to its active form, acibenzolar acid, by the cleavage of its S-methyl ester group.[2] This active form initiates a signaling cascade that culminates in the activation of a battery of defense-related genes and proteins.

The central signaling pathway activated by ASM is the salicylic acid (SA) pathway, which is pivotal for establishing Systemic Acquired Resistance (SAR).[3] Key components of this pathway include:

  • NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1): A master regulator that, upon activation by SA or its analogs, translocates to the nucleus and interacts with transcription factors to induce the expression of defense genes.

  • Pathogenesis-Related (PR) Proteins: A diverse group of proteins with antimicrobial activities, including β-1,3-glucanases (PR-2), chitinases (PR-3), and thaumatin-like proteins (PR-5).[4] The expression of PR genes, particularly PR-1, is a hallmark of SAR activation.[5][6]

  • Reactive Oxygen Species (ROS): ASM treatment can lead to the production of ROS, such as hydrogen peroxide, which act as secondary messengers in the defense signaling cascade and can also have direct antimicrobial effects.[7]

Recent research also suggests a role for N-hydroxypipecolic acid (NHP) in ASM-induced antiviral SAR, indicating that ASM's mode of action may involve concerted functions with other signaling molecules beyond the classical SA pathway.[8]

Signaling Pathway Diagram

SAR_Pathway ASM This compound (ASM) Acibenzolar_Acid Acibenzolar Acid (Active Form) ASM->Acibenzolar_Acid Hydrolysis SA_Pathway Salicylic Acid Signaling Pathway Acibenzolar_Acid->SA_Pathway NPR1_inactive NPR1 (inactive) in cytoplasm SA_Pathway->NPR1_inactive activates ROS Reactive Oxygen Species (ROS) SA_Pathway->ROS induces NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TFs Transcription Factors (e.g., TGA) NPR1_active->TFs interacts with PR_Genes Pathogenesis-Related (PR) Genes TFs->PR_Genes induces expression PR_Proteins PR Proteins (e.g., PR-1, PR-2, PR-5) PR_Genes->PR_Proteins translates to SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR ROS->SAR

Caption: Simplified signaling pathway of this compound (ASM)-induced Systemic Acquired Resistance (SAR).

Quantitative Data on Efficacy

The application of this compound has been shown to significantly reduce disease severity and pathogen proliferation in numerous plant-pathogen systems. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of this compound on Disease Reduction
CropPathogenASM Application Method & DoseDisease Reduction MetricReduction (%)Reference
TobaccoTomato spotted wilt virus (TSWV)Foliar spray (1-2 g a.i./7000 plants)Reduction in local and systemic infectionsHigh level of resistance[4]
TomatoXanthomonas spp. (Bacterial Spot)Weekly foliar spray (75-200 µM)Disease SeverityStatistically significant reduction
Japanese RadishPseudomonas cannabina pv. alisalensisDip-treatment (100 ppm)Lesion AreaSignificant suppression[8]
AppleVenturia inaequalis (Scab)Foliar spray (0.2 g/L)Area Under Disease Progress Curve (AUDPC)Strong effectiveness[9]
AppleErwinia amylovora (Fire Blight)Foliar spray (0.4 g/L)Necrosis LengthStrong effectiveness[9]
TobaccoPeronospora tabacina (Blue Mold)Float solution (1.0 ppm)Sporulation99%[10]
TomatoRalstonia solanacearumFoliar spray and/or soil drench (3 µg/ml)Bacterial wilt incidenceSignificantly reduced in moderately resistant cultivars
Table 2: Induction of Pathogenesis-Related (PR) Gene Expression by this compound
Plant SpeciesGene(s)ASM TreatmentTime PointFold Change in ExpressionReference
Japanese RadishPR1, PR2, PR3100 ppm dip-treatment4 hours post-treatmentSignificantly induced[8]
Arabidopsis thalianaPR1, SID2, ALD11 mM local application1 day post-treatmentSignificantly increased[8]
TobaccoPR-3 mRNAFoliar spray2 days post-treatmentDetected[4]
PineapplePR-1100-200 mg/L application1 day to 3 weeks post-applicationInitiated as early as 1 day[5]
KiwifruitPR1, PR2, PR5, etc.Post-harvest spray1 and 7 days post-treatmentGreatest upregulation[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Plant Material and ASM Application

3.1.1. Foliar Spray Application

  • Preparation of ASM Solution: Dissolve this compound (e.g., Actigard® 50WG) in distilled water to the desired concentration (e.g., 25 ppm or 100 ppm). A surfactant (e.g., 0.004% v/v Silwet L-77) can be included to ensure even coverage.

  • Application: Uniformly spray the solution onto the foliage of the plants until runoff. Control plants should be sprayed with a solution containing only water and the surfactant.

3.2. Pathogen Challenge Assays

3.2.1. Bacterial Pathogen Inoculation (e.g., Pseudomonas syringae)

  • Inoculum Preparation: Grow the bacterial strain on an appropriate medium (e.g., King's B) at 28°C. Resuspend the bacteria in a sterile solution (e.g., 10 mM MgCl₂) to the desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe. For spray inoculation, use a bacterial suspension of a higher concentration (e.g., 5 x 10⁷ CFU/mL) and maintain high humidity for the first 24 hours.

  • Disease Assessment: Quantify disease symptoms at specific time points post-inoculation (e.g., 3-7 days). This can be done by measuring lesion diameter, calculating the percentage of diseased leaf area, or determining the bacterial population within the leaf tissue through serial dilutions and plating.

Gene Expression Analysis via RT-qPCR

3.3.1. RNA Extraction and cDNA Synthesis

  • RNA Extraction: Harvest leaf tissue at desired time points after ASM treatment and immediately freeze in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

3.3.2. Quantitative PCR (qPCR)

  • Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, gene-specific primers, and a suitable SYBR Green master mix.

  • Thermal Cycling: Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a stable reference gene (e.g., Actin). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.

Quantification of Salicylic Acid

3.4.1. Extraction of Salicylic Acid

  • Sample Preparation: Homogenize frozen plant tissue in a suitable extraction solvent (e.g., 90% methanol).

  • Purification: Partition the extract against an organic solvent (e.g., ethyl acetate-cyclohexane) to separate free SA. The aqueous phase can be treated with β-glucosidase to release conjugated SA.

  • Solid-Phase Extraction (SPE): Further purify the SA-containing fractions using SPE cartridges.

3.4.2. HPLC Analysis

  • Chromatography: Analyze the purified extracts using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a fluorescence detector.

  • Quantification: Quantify the concentration of SA by comparing the peak area to a standard curve generated with known concentrations of authentic SA.

Experimental Workflow Diagram

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_pathogen_challenge Pathogen Challenge cluster_molecular_analysis Molecular & Chemical Analysis Plant_Growth Plant Growth (Controlled Environment) ASM_Treatment This compound Application Plant_Growth->ASM_Treatment Control_Treatment Control Treatment (Water/Surfactant) Plant_Growth->Control_Treatment Pathogen_Inoculation Pathogen Inoculation ASM_Treatment->Pathogen_Inoculation Sample_Collection Sample Collection (Time Course) ASM_Treatment->Sample_Collection Control_Treatment->Pathogen_Inoculation Control_Treatment->Sample_Collection Disease_Assessment Disease Severity Assessment Pathogen_Inoculation->Disease_Assessment RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction SA_Extraction Salicylic Acid Extraction Sample_Collection->SA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR Analysis cDNA_Synthesis->qPCR HPLC HPLC Analysis SA_Extraction->HPLC Dose_Response cluster_asm_conc ASM Concentration cluster_effects Effects Low_Conc Low Low_Efficacy Low Efficacy Low_Conc->Low_Efficacy Optimal_Conc Optimal High_Efficacy High Efficacy Optimal_Conc->High_Efficacy High_Conc High High_Conc->High_Efficacy Phytotoxicity Phytotoxicity High_Conc->Phytotoxicity

References

Hydrolysis of Acibenzolar-S-Methyl to Acibenzolar Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a key plant activator, functions as a pro-pesticide that requires transformation into its biologically active form, acibenzolar acid (CGA210007 or BTC). This conversion is primarily achieved through the hydrolysis of the S-methyl thioester. This technical guide provides an in-depth overview of this critical hydrolysis reaction, including detailed experimental protocols for its study, a summary of relevant quantitative data, and a visualization of the associated biological signaling pathway. The information presented is intended to support researchers in the fields of agrochemistry, plant science, and drug development in understanding and investigating this important biochemical process.

Introduction

This compound (ASM) is a synthetic chemical that provides protection to a wide range of crops against fungal, bacterial, and viral diseases.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[3] Instead, it acts as a plant activator, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[3][4] The biological activity of ASM is dependent on its conversion to acibenzolar acid.[3] This hydrolysis reaction occurs within the plant, catalyzed by enzymes such as methyl salicylate esterase.[3] Understanding the kinetics and mechanisms of this hydrolysis is crucial for optimizing the efficacy of ASM and for developing new plant protection agents.

Chemical Transformation: Hydrolysis of ASM

The core chemical transformation is the hydrolysis of the S-methyl thioester of this compound to yield acibenzolar acid and methanethiol. This reaction is susceptible to base-catalyzed hydrolysis, with the rate being significantly influenced by pH.

Reaction Scheme:

This compound + H₂O → Acibenzolar Acid + CH₃SH

Quantitative Data on ASM Hydrolysis

The rate of ASM hydrolysis is highly dependent on the pH of the environment. The following table summarizes the reported hydrolysis half-life (DT50) of ASM at various pH levels and in soil.

ConditionHalf-life (DT50)Reference
pH 5 (20 °C)3.8 years[5]
pH 7 (20 °C)23 weeks[5]
pH 9 (20 °C)19.4 hours[5]
Soil8.7 hours[6]

Experimental Protocols

This section provides detailed methodologies for studying the hydrolysis of ASM to acibenzolar acid and for analyzing the components.

Laboratory Protocol for Monitoring ASM Hydrolysis

This protocol describes a general procedure to monitor the chemical hydrolysis of ASM in a controlled laboratory setting.

Materials:

  • This compound (ASM) analytical standard

  • Acibenzolar acid (BTC) analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate buffer (0.5 M, pH 3)

  • Formic acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of ASM (e.g., 100 µg/mL) in acetonitrile.

    • Prepare a stock solution of acibenzolar acid (e.g., 100 µg/mL) in acetonitrile.

  • Reaction Setup:

    • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).

    • In separate reaction vessels, add a known concentration of ASM from the stock solution to each buffer to initiate the hydrolysis reaction. A typical starting concentration might be 1-10 µg/mL.

    • Maintain the reaction vessels at a constant temperature (e.g., 25 °C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • To quench the reaction, immediately acidify the sample by adding a small amount of formic acid to bring the pH below 4. This is particularly important for the high pH samples to prevent further hydrolysis during storage and analysis.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of ASM and acibenzolar acid using a suitable analytical method, such as the HPLC-DAD method described in section 4.2.

  • Data Analysis:

    • Plot the concentration of ASM and acibenzolar acid as a function of time for each pH condition.

    • From this data, the rate of hydrolysis and the half-life (DT50) of ASM can be calculated.

Analytical Method: HPLC-DAD for Quantification

This method is suitable for the simultaneous determination of ASM and its hydrolysis product, acibenzolar acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterConditionReference
Mobile PhaseIsocratic elution with Acetonitrile:Water (40:60, v/v) containing 0.06% acetic acid[6]
Flow Rate1.0 mL/min[6]
Column TemperatureAmbient
DetectionDAD, monitor at 254 nm for acibenzolar acid and 310 nm for ASM
Injection Volume20 µL

Calibration:

  • Prepare a series of calibration standards containing known concentrations of both ASM and acibenzolar acid in the mobile phase.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • The linearity of the calibration curves should be confirmed (r² > 0.999).[6]

Limits of Detection (LOD) and Quantification (LOQ):

  • For ASM: LOD = 0.005 mg/kg, LOQ = 0.02 mg/kg[6]

  • For Acibenzolar Acid (BTC): LOD = 0.01 mg/kg, LOQ = 0.05 mg/kg[6]

Visualizations

Workflow for ASM Hydrolysis Experiment

The following diagram illustrates a typical workflow for conducting and analyzing an ASM hydrolysis experiment.

G cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare ASM & Acid Stock Solutions reaction_setup Initiate Reaction: Add ASM to Buffers prep_stock->reaction_setup prep_buffer Prepare pH Buffers (5, 7, 9) prep_buffer->reaction_setup sampling Time-course Sampling reaction_setup->sampling quench Quench Reaction (Acidify) sampling->quench hplc_analysis HPLC-DAD Analysis quench->hplc_analysis quantification Quantify ASM & Acid hplc_analysis->quantification calibration Prepare & Run Calibration Standards calibration->hplc_analysis kinetics Calculate Hydrolysis Rate & DT50 quantification->kinetics

Caption: Workflow for an ASM hydrolysis experiment.

Systemic Acquired Resistance (SAR) Signaling Pathway

Acibenzolar acid, the product of ASM hydrolysis, activates the SAR pathway in plants, which is analogous to the innate immune system in animals.[4] This pathway is dependent on the plant hormone salicylic acid.[4] The following diagram provides a simplified representation of the key steps in the SAR signaling cascade.

SAR_Pathway cluster_stimulus Initial Stimulus cluster_signaling Signal Transduction cluster_response Defense Response ASM This compound (ASM) Hydrolysis Hydrolysis (in planta) ASM->Hydrolysis AA Acibenzolar Acid Hydrolysis->AA SA_analog Acts as Salicylic Acid (SA) Analog AA->SA_analog NPR1_activation NPR1 Activation SA_analog->NPR1_activation TGA_binding NPR1 binds to TGA Transcription Factors NPR1_activation->TGA_binding PR_genes Pathogenesis-Related (PR) Gene Expression TGA_binding->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: Simplified SAR pathway activated by ASM.

References

An In-depth Technical Guide on the Chemical Properties and Solubility of Acibenzolar-S-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and mechanism of action of Acibenzolar-S-Methyl (ASM). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Overview of this compound

This compound (IUPAC name: S-methyl 1,2,3-benzothiadiazole-7-carbothioate) is a synthetic compound belonging to the benzothiadiazole class.[1][2] It is widely recognized as a plant activator, functioning as a functional analog of the natural plant hormone salicylic acid (SA).[3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens. Instead, it operates by inducing Systemic Acquired Resistance (SAR) in plants, a potent, broad-spectrum defense mechanism against a variety of fungal, bacterial, and viral pathogens.[1][3][5] ASM is considered a pro-pesticide; within the plant, it is hydrolyzed to its active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar), which triggers the defense cascade.[1][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are critical for formulation development, environmental fate assessment, and understanding its behavior in biological systems.

PropertyValueReference(s)
IUPAC Name S-methyl 1,2,3-benzothiadiazole-7-carbothioate[7]
CAS Number 135158-54-2[1][7]
Molecular Formula C₈H₆N₂OS₂[1][7][8]
Molar Mass 210.27 - 210.3 g/mol [1][6][7]
Appearance White to beige crystalline powder[1][9]
Melting Point 132.9 °C - 135 °C[1][7][8]
Boiling Point ~267 °C[1][7][8]
Density 1.54 g/cm³ (at 22 °C)[7][8]
Vapor Pressure 0.46 mPa or 4.4 x 10⁻⁴ Pa (at 25 °C)[8][10]
Octanol-Water Partition Coefficient (log P) 3.1 (at 20-25 °C)[1][9][10]
Dissociation Constant (pKa) Not applicable; no dissociation in accessible pH range[7][10]
Henry's Law Constant 1.2 x 10⁻⁷ atm·m³/mol[6]
Hydrolysis Half-life (DT₅₀ at 20 °C) 3.8 years (pH 5), 23 weeks (pH 7), 19.4 hours (pH 9)[6][8]

Solubility Profile

The solubility of this compound in water and various organic solvents is a key factor for its application, bioavailability, and formulation. ASM is characterized by low water solubility and higher solubility in several organic solvents.[10]

SolventSolubility (g/L at 25 °C)Reference(s)
Water 0.0077[1][8][9]
Methanol 4.2[6][8]
Ethyl Acetate 25[6][8]
n-Hexane 1.3[6][8][9]
Toluene 36[6][8][9]
Acetone 28[6][8][9]
n-Octanol 5.4[6][8][9]
Dichloromethane 160[6][8]

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's unique mode of action involves the activation of the plant's innate immune system.[1] This process, known as Systemic Acquired Resistance (SAR), primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.[3][11]

The key steps in the ASM-induced SAR pathway are:

  • Uptake and Conversion : After application, ASM is absorbed and translocated throughout the plant.[3] In the plant tissues, it is hydrolyzed by methyl salicylate esterase into its active form, acibenzolar (1,2,3-benzothiadiazole-7-carboxylic acid).[1][6]

  • Signal Transduction : Acibenzolar mimics the action of salicylic acid (SA), a critical signaling molecule in the SAR pathway.[4][11] This leads to the activation of key regulatory proteins, such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).[6]

  • Gene Activation : Activated NPR1 moves to the nucleus and interacts with transcription factors to induce the expression of a wide array of defense-related genes.[6]

  • Defense Response : The induced genes include those encoding Pathogenesis-Related (PR) proteins, such as PR-1, PR-2 (a β-1,3-glucanase), and PR-5.[12][13] These proteins have direct antimicrobial activities or help reinforce the plant cell wall, leading to broad-spectrum disease resistance.[14]

SAR_Pathway cluster_plant Plant Cell ASM This compound (ASM) ACIB Acibenzolar (Active Metabolite) ASM->ACIB Hydrolysis SA_Pathway Salicylic Acid (SA) Signaling Pathway ACIB->SA_Pathway Activates NPR1_inactive NPR1 (inactive) in Cytoplasm SA_Pathway->NPR1_inactive Triggers NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active Translocation PR_Genes Activation of PR Genes (PR-1, PR-2, etc.) NPR1_active->PR_Genes Induces Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of this compound inducing Systemic Acquired Resistance.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of agrochemicals are typically proprietary. However, they generally follow standardized international guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). Below are generalized methodologies representative of those used for this compound.

The flask method is a common protocol for determining the water solubility of substances with low solubility.

  • Preparation : An excess amount of solid this compound is added to a flask containing purified water (e.g., Milli-Q).

  • Equilibration : The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature water bath (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary tests are run to determine the time to equilibrium.

  • Phase Separation : The suspension is allowed to stand at a constant temperature to permit phase separation. Centrifugation is often used to separate the solid material from the aqueous solution.

  • Analysis : A sample of the clear aqueous supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : The solubility is reported in g/L or mg/L. The experiment is repeated to ensure reproducibility.

The HPLC method is a rapid and reliable way to determine the log P value.

  • Principle : The method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its known log P value.

  • Calibration : A series of reference compounds with well-documented log P values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log P values.

  • Sample Analysis : this compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

  • Calculation : The retention time of ASM is measured, and its capacity factor is calculated. The log P value is then determined by interpolation from the calibration curve.

The following workflow illustrates a typical experiment to evaluate the efficacy of ASM in inducing resistance against a pathogen, based on studies such as the one on Japanese radish against bacterial blight.[4]

Efficacy_Workflow Experimental Workflow: ASM Efficacy Testing A Plant Cultivation (e.g., Japanese Radish in pots) B ASM Treatment Application (e.g., Foliar Spray or Soil Drench) + Control Group (Water) A->B Step 1 C Incubation Period (e.g., 2-5 days for SAR activation) B->C Step 2 D Pathogen Inoculation (e.g., Dip-inoculation with Pseudomonas cannabina) C->D Step 3 E Post-Inoculation Incubation (Controlled environment) D->E Step 4 F Data Collection & Analysis E->F Step 5 G Assess Disease Severity (% leaf area with symptoms) F->G H Quantify Pathogen Population (e.g., Colony Forming Units) F->H I Molecular Analysis (Optional) (e.g., qPCR for PR gene expression) F->I

Caption: A generalized workflow for assessing the disease control efficacy of this compound.

References

Acibenzolar-S-Methyl: A Deep Dive into its Interaction with the Salicylic Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a synthetic plant activator, has emerged as a potent inducer of systemic acquired resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it functions as a functional analog of the plant hormone salicylic acid (SA), triggering a sophisticated endogenous defense signaling cascade. This guide provides a comprehensive technical overview of the molecular mechanisms underlying ASM's mode of action, with a particular focus on its intricate interplay with the salicylic acid signaling pathway. We will delve into the key molecular components, quantitative changes in defense-related molecules, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling networks and experimental workflows.

Introduction

Plants, being sessile organisms, have evolved elaborate defense mechanisms to counteract pathogen attacks. One of the most effective of these is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized pathogen infection. Salicylic acid (SA) is a key signaling molecule in the establishment of SAR. This compound (ASM), commercially known as Bion® or Actigard®, is a synthetic compound that mimics the action of SA, effectively "priming" the plant's defense system in the absence of a pathogen challenge.[1][2] This guide will explore the molecular journey of ASM within the plant, from its initial application to the ultimate expression of disease resistance.

Mechanism of Action: The Salicylic Acid Connection

This compound itself is a pro-pesticide.[3] Upon application, it is absorbed by the plant and hydrolyzed by endogenous esterases into its biologically active form, acibenzolar (benzo[1][4][5]thiadiazole-7-carboxylic acid).[3] This active metabolite is structurally analogous to salicylic acid and functions as a potent elicitor of the SA signaling pathway.

The activation of the SA pathway by acibenzolar initiates a signaling cascade that culminates in the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. The protein products of these genes, PR proteins, possess antimicrobial properties and contribute to the overall state of resistance.

A central regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA, or in this case, acibenzolar, leads to a change in the cellular redox state, causing the reduction of disulfide bonds within the NPR1 oligomer and its subsequent monomerization. These NPR1 monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of PR genes.[5][6]

Quantitative Data on ASM-Induced Defense Responses

The application of this compound leads to quantifiable changes in the expression of defense-related genes and the accumulation of their protein products, as well as alterations in endogenous salicylic acid levels.

Induction of Pathogenesis-Related (PR) Gene Expression

The upregulation of PR gene expression is a hallmark of SAR activation by ASM. The fold-change in transcript levels is commonly quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Plant SpeciesGeneFold Change (vs. Control)Time Post-TreatmentReference
Arabidopsis thalianaPR1>15-fold24 hours[1]
Arabidopsis thalianaPR2~4-fold24 hours[1]
Arabidopsis thalianaPR5~4-fold24 hours[1]
Kiwifruit (Actinidia chinensis)PR1~2 to 5-fold1-7 days[7][8]
Kiwifruit (Actinidia chinensis)PR2~2 to 5-fold7 days[7][8]
Kiwifruit (Actinidia chinensis)PR5~2 to 5-fold1-7 days[7][8]
Japanese Radish (Raphanus sativus)PR1Significantly induced4 hours[3][4]
Japanese Radish (Raphanus sativus)PR2Significantly induced4 hours[3][4]
Japanese Radish (Raphanus sativus)PR3Significantly induced4 hours[3][4]
Pear (Pyrus communis)PR1, PR2, PR3, PR5, PR8Strongly upregulated48 hours[9]
Tobacco (Nicotiana tabacum)PR-3Detected2 days[1]
Accumulation of Pathogenesis-Related (PR) Proteins

The increase in PR gene transcripts is followed by the accumulation of PR proteins, which can be quantified by techniques such as Western blotting.

Plant SpeciesProteinObservationTime Post-TreatmentReference
Tobacco (Nicotiana tabacum)PR-1, PR-3, PR-5Detected2 days[1]
Arabidopsis thalianaPR1-GFPDetected-[6][10]
Effect on Endogenous Salicylic Acid Levels

ASM treatment can also influence the plant's own salicylic acid metabolism.

Plant SpeciesTreatmentChange in Endogenous SATime Post-InoculationReference
Banana (Musa sp.)1 mM ASMHighest accumulation24 hours[11]
Kiwifruit (Actinidia chinensis)ASMReduction in stems-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the salicylic acid pathway.

Plant Treatment with this compound

Objective: To induce the salicylic acid pathway in plants for subsequent analysis.

Materials:

  • This compound (e.g., Actigard® 50WG or equivalent)

  • Distilled water

  • Surfactant (e.g., Silwet L-77)

  • Spray bottle or soil drench equipment

Protocol:

  • Prepare a stock solution of ASM in distilled water. A common concentration used is 1 mM.[4]

  • For foliar application, add a surfactant to the ASM solution (e.g., 0.02% v/v Silwet L-77) to ensure even coverage.

  • Spray the plant foliage until runoff, ensuring both adaxial and abaxial leaf surfaces are covered.

  • For soil drench application, apply a defined volume of the ASM solution to the soil around the base of the plant.

  • Include a control group of plants treated with a solution containing only distilled water and the surfactant.

  • Harvest plant material at various time points post-treatment for analysis.

RNA Extraction and RT-qPCR for PR Gene Expression

Objective: To quantify the transcript levels of PR genes.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target PR genes and a reference gene (e.g., Actin or Ubiquitin)

Protocol:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract total RNA using a commercial kit following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Set up the qPCR reaction with the cDNA template, gene-specific primers, and a SYBR Green master mix.

  • Perform the qPCR on a real-time PCR system.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalizing to the expression of the reference gene.

Protein Extraction and Western Blot for PR Protein Detection

Objective: To detect and semi-quantify the accumulation of PR proteins.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

  • Bradford assay or similar protein quantification method

  • SDS-PAGE gels and electrophoresis apparatus

  • Electroblotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the PR protein of interest

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Grind the tissue to a fine powder and resuspend in ice-cold protein extraction buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

  • Determine the protein concentration of the extract.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target PR protein.

  • Wash the membrane and then incubate with the enzyme-linked secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.[10]

Histochemical GUS Assay for Promoter Activity

Objective: To visualize the spatial expression pattern of a PR gene promoter in response to ASM. This requires transgenic plants expressing a PR promoter-GUS reporter gene fusion.

Materials:

  • Transgenic plants (e.g., Arabidopsis) with a PR promoter driving the β-glucuronidase (GUS) gene

  • GUS staining solution (containing X-Gluc)

  • 70% ethanol

  • Microscope

Protocol:

  • Treat the transgenic plants with ASM as described in section 4.1.

  • Harvest tissues of interest (e.g., leaves, roots).

  • Immerse the tissues in GUS staining solution.

  • Incubate the tissues at 37°C for several hours to overnight.

  • Remove the staining solution and clear the tissues of chlorophyll by incubating in 70% ethanol.

  • Observe the blue staining pattern, indicating GUS activity and therefore promoter activation, under a microscope.

Salicylic Acid Extraction and Quantification by HPLC

Objective: To measure the levels of endogenous salicylic acid in plant tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 90% methanol)

  • Internal standard (e.g., o-anisic acid)

  • Solid-phase extraction (SPE) C18 columns

  • HPLC system with a fluorescence detector

Protocol:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Grind the tissue and extract with cold 90% methanol.

  • Add an internal standard to the extract for accurate quantification.

  • Centrifuge the extract and collect the supernatant.

  • Acidify the supernatant and pass it through an activated SPE C18 column.

  • Wash the column and then elute the salicylic acid with a suitable solvent (e.g., 70% methanol).

  • Dry the eluate and resuspend in the HPLC mobile phase.

  • Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).

  • Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations, corrected for the recovery of the internal standard.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the key steps in the ASM-induced salicylic acid signaling pathway.

ASM_SA_Pathway cluster_extracellular Extracellular Space / Apoplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASM This compound (ASM) Acibenzolar Acibenzolar (Active Metabolite) ASM->Acibenzolar Hydrolysis NPR1_oligomer NPR1 (Oligomer) Acibenzolar->NPR1_oligomer Induces Redox Change Esterases Plant Esterases Esterases->Acibenzolar NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nucl NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nucl->TGA Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activation of Transcription PR_Proteins PR Proteins PR_Genes->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Leads to

Caption: ASM-induced salicylic acid signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of ASM on plant defense responses.

Experimental_Workflow cluster_analysis Molecular and Biochemical Analysis start Start: Plant Growth treatment ASM Treatment (Foliar spray or soil drench) start->treatment harvest Tissue Harvest (Time course) treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction sa_extraction SA Extraction harvest->sa_extraction gus_assay GUS Assay (for transgenic lines) harvest->gus_assay rt_qpcr RT-qPCR for PR Genes rna_extraction->rt_qpcr western_blot Western Blot for PR Proteins protein_extraction->western_blot hplc HPLC for SA Quantification sa_extraction->hplc data_analysis Data Analysis and Interpretation rt_qpcr->data_analysis western_blot->data_analysis hplc->data_analysis gus_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for ASM studies.

Conclusion

This compound serves as a powerful tool for both practical disease management in agriculture and as a molecular probe for dissecting the intricacies of the salicylic acid-mediated defense pathway in plants. Its ability to predictably and robustly induce SAR provides a valuable system for researchers to study the complex network of gene regulation and protein interactions that underpin plant immunity. The methodologies and data presented in this guide offer a solid foundation for professionals in plant science and drug development to further explore and harness the potential of induced resistance for crop protection and to deepen our fundamental understanding of plant-pathogen interactions.

References

An In-depth Technical Guide to the Toxicological Profile of Acibenzolar-S-Methyl in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a member of the benzothiadiazole class of compounds, is a systemic plant activator that protects against a broad spectrum of fungal, bacterial, and viral diseases.[1][2][3] Its unique mode of action does not involve direct toxicity to pathogens but rather induces systemic acquired resistance (SAR) in the treated plant, a process analogous to an immune response in animals.[2][4][5][6] This is achieved by mimicking the natural plant hormone salicylic acid, which triggers a signaling cascade leading to the production of defense-related proteins.[2][6] This document provides a comprehensive overview of the toxicological profile of this compound as determined in various research models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with over 90% of the administered dose being absorbed. Peak plasma concentrations are typically reached within four hours. The compound is widely distributed in the body, with the highest concentrations found in the liver and kidney.[7] There is no indication of accumulation in tissues.[7]

Metabolism is extensive, with the primary pathway being the cleavage of the S-methyl ester to form the carboxylic acid derivative, acibenzolar acid (CGA210007), which is the major metabolite. Other metabolic transformations include hydroxylation of the phenyl ring and conjugation with glycine or glucuronic acid.[7] Excretion is rapid, with 88-95% of the administered dose eliminated in the urine within 48 hours.[8]

Toxicological Profile: Quantitative Data

The toxicological effects of this compound have been evaluated in a range of studies. The primary target for toxicity across multiple species is the hematopoietic system, with effects such as hemolytic anemia being consistently observed in subchronic and chronic studies in rats, mice, and dogs.[1][9][10]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][7][9]

SpeciesRouteEndpointValue (mg/kg bw or mg/L)Reference
RatOralLD50> 2000[7]
RatDermalLD50> 2000[7]
RatInhalationLC50 (4h)> 5[7]
Subchronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies have established No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) based on various endpoints, primarily related to hematological effects and organ weight changes.

SpeciesDurationStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Findings at LOAELReference
Rat28-dayOral (gavage) - Acibenzolar acid100300Changes in hematological and blood chemistry, gastrointestinal damage.[7]
Rat90-dayDermal1000 (highest dose)-No systemic or dermal effects observed.[9]
Mouse3-monthOral (dietary)30.6152Increased haemosiderosis in the spleen.[7]
Dog90-dayOral (capsule)50200Haemolytic effects and related histopathological changes in the spleen.[7]
Dog52-weekOral (capsule)25200Haemolytic effects, related histopathological changes in the spleen, and hepatotoxicity.[7]
Mouse18-monthCarcinogenicity (dietary)10.8234Haemosiderosis in the spleen. No evidence of carcinogenicity.[7]
Rat2-yearChronic/Carcinogenicity (dietary)7.7796.9Lower body weights and haemosiderosis in the spleen. No evidence of carcinogenicity.[7][11]

This compound has been classified as "not likely" to be a human carcinogen based on the lack of evidence of carcinogenicity in studies with rats and mice.[1][9][10]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted, and this compound has not shown any evidence of genotoxic potential.[1][7]

Reproductive and Developmental Toxicity
SpeciesStudy TypeNOAEL (Maternal) (mg/kg bw/day)NOAEL (Offspring/Fetal) (mg/kg bw/day)Key FindingsReference
Rat2-Generation Reproduction15.316.2Spleen haemosiderosis in parental generation. The highest dose tested for reproductive toxicity was 306 mg/kg bw/day.[7]
RatDevelopmental Toxicity5050Decreased feed consumption in dams at 200 mg/kg bw/day. Equivocal increase in visceral malformations at 200 mg/kg bw/day. Marked maternal toxicity and increased resorptions and malformations at 400 mg/kg bw/day.[7]
RatDevelopmental Toxicity350 (highest dose)150Increased incidence of skeletal variation (lumbar ribs) at 350 mg/kg bw/day.[7]
RabbitDevelopmental Toxicity50300Increased mortality of dams at 300 mg/kg bw/day and above. A slight increase in skeletal anomalies at 600 mg/kg bw/day. Not teratogenic in rabbits.[7]

While some developmental effects were observed in rats, they generally occurred at dose levels that also caused significant maternal toxicity.[7][9] There was no indication of increased susceptibility of fetuses or neonates in rabbit developmental toxicity studies or in rat reproduction studies.[10]

Neurotoxicity and Immunotoxicity

This compound did not show evidence of neurotoxicity in acute or subchronic studies in rats.[7][9] Similarly, an immunotoxicity study in mice showed no evidence of an immunosuppressant effect.[7]

SpeciesStudy TypeNOAEL (mg/kg bw/day)Key FindingsReference
RatAcute Neurotoxicity2000 (highest dose)No evidence of acute neurotoxicity.[7]
RatSubchronic Neurotoxicity575 (highest dose)No evidence of neurotoxicity.[7]
RatDevelopmental Neurotoxicity326 (maternal)Lower offspring body weights at 326 mg/kg bw/day.[7]
82 (offspring)
MouseImmunotoxicity406 (highest dose)No evidence of immunotoxicity.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies on pesticides are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[12][13][14]

General Protocol for a Chronic Toxicity/Carcinogenicity Study (Rat)

This is a generalized protocol based on standard guidelines.

  • Test System: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain), both males and females.

  • Group Size: Typically 50 animals per sex per group.

  • Dose Administration: this compound is mixed into the diet at various concentrations (e.g., 0, 20, 200, 2500, 7500 ppm).[7]

  • Duration: 24 months.[13]

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of parameters such as red blood cell count, hemoglobin, hematocrit, and liver enzyme levels.

    • Urinalysis: Conducted at the same intervals as blood collection.

  • Pathology:

    • Gross Necropsy: All animals (including those that die or are euthanized) are subjected to a full necropsy.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed differences between the treated and control groups. The NOAEL and LOAEL are determined based on these analyses.

Signaling Pathways and Experimental Workflows

Systemic Acquired Resistance (SAR) Signaling Pathway

This compound acts as a functional analog of salicylic acid, a key signaling molecule in the plant's SAR pathway.

SAR_Pathway ASM This compound (ASM) PlantCell Plant Cell ASM->PlantCell Induces SA_Pathway Salicylic Acid (SA) Signaling Pathway PlantCell->SA_Pathway Activates NPR1 NPR1 Activation SA_Pathway->NPR1 Gene_Expression SAR Gene Expression (e.g., PR genes) NPR1->Gene_Expression Leads to SAR_Response Systemic Acquired Resistance (SAR) Gene_Expression->SAR_Response Results in Pathogen_Infection Pathogen Infection SAR_Response->Pathogen_Infection Inhibits

Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR) in plants.

General Experimental Workflow for an In Vivo Toxicity Study

The following diagram illustrates a typical workflow for conducting an in vivo toxicity study, from the initial planning stages to the final data analysis.

Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Protocol Study Protocol Development Animal_Acclimation Animal Acclimation and Selection Protocol->Animal_Acclimation Dose_Prep Dose Formulation and Analysis Protocol->Dose_Prep Dosing Dose Administration Animal_Acclimation->Dosing Dose_Prep->Dosing In_Life_Obs In-Life Observations (Clinical Signs, Body Weight) Dosing->In_Life_Obs Sample_Collection Biological Sample Collection (Blood, Urine) In_Life_Obs->Sample_Collection Necropsy Necropsy and Histopathology Sample_Collection->Necropsy Data_Analysis Statistical Analysis Necropsy->Data_Analysis Reporting Final Report (NOAEL/LOAEL Determination) Data_Analysis->Reporting

Caption: General experimental workflow for an in vivo toxicology study.

Conclusion

This compound has a well-characterized toxicological profile, demonstrating low acute toxicity. The primary target of toxicity in repeated-dose studies across multiple species is the hematopoietic system, leading to mild regenerative hemolytic anemia. This compound is not genotoxic, carcinogenic, or immunotoxic in the models tested. Developmental effects in rats were observed, but typically at doses that also induced maternal toxicity. The established NOAELs from these comprehensive studies are used to conduct human health risk assessments and establish safe exposure levels.[11] Its unique mode of action as a plant activator, rather than a direct pesticide, distinguishes it from many other crop protection agents.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Acibenzolar-S-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acibenzolar-S-methyl (ASM), a potent plant activator, functions by inducing systemic acquired resistance (SAR) in a variety of crops, thereby offering protection against a broad spectrum of pathogens. Unlike traditional fungicides, ASM is not directly biocidal; its efficacy lies in stimulating the plant's innate defense mechanisms. This unique mode of action necessitates a thorough understanding of its environmental fate and degradation profile to ensure its safe and sustainable use in agriculture. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental degradation of this compound in key environmental compartments including soil and water, its metabolism in plants and animals, and its potential for mobility and bioaccumulation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of agricultural chemicals.

Chemical and Physical Properties

This compound (IUPAC name: S-methyl benzo[1][2][3]thiadiazole-7-carbothioate; CAS Number: 135158-54-2) is a synthetic chemical belonging to the benzothiadiazole class.[1] Its efficacy as a plant activator is attributed to its structural similarity to salicylic acid, a key signaling molecule in plant defense.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆N₂OS₂[1]
Molar Mass210.3 g/mol [1]
AppearanceWhite to beige crystalline powder[1]
Melting Point133.3 °C[5]
Water Solubility7.7 mg/L (at 20°C)[5]
Vapor Pressure3.3 x 10⁻⁶ mm Hg (at 25°C)[6]
Log P (octanol-water partition coefficient)3.1[5]
Henry's Law Constant1.2 x 10⁻⁷ atm·m³/mol[6]

Environmental Degradation

This compound is subject to degradation in the environment through biotic and abiotic processes, primarily in soil and water.

Degradation in Soil

The primary route of dissipation for ASM in the terrestrial environment is microbial degradation. It is characterized by a rapid initial degradation to its major metabolite, acibenzolar acid (CGA210007), followed by slower degradation of the metabolite.

Table 2: Soil Degradation Half-lives (DT₅₀) of this compound and its Major Metabolite

CompoundDT₅₀ (days)ConditionsReference
This compound0.3 - 8.7 hoursAerobic, laboratory[3][6]
Acibenzolar acid (CGA210007)4.1 - 91Aerobic, laboratory[7]

The degradation of ASM in soil is influenced by factors such as soil type, organic matter content, microbial activity, and moisture. One study reported a half-life of 8.7 hours in a soil with 2.7% organic matter content.[6]

Diagram 1: Aerobic Soil Degradation Pathway of this compound

ASM This compound (CGA245704) AA Acibenzolar Acid (CGA210007) ASM->AA Microbial Hydrolysis Bound_Residues Bound Residues AA->Bound_Residues Adsorption Mineralization Mineralization (CO₂) AA->Mineralization Microbial Degradation

Caption: Aerobic degradation pathway of this compound in soil.

Degradation in Aquatic Systems

The degradation of this compound in water is primarily driven by hydrolysis, with photolysis also contributing to its dissipation.

Hydrolysis of the thioester bond is a key degradation pathway for ASM in aqueous environments, and its rate is highly dependent on pH. ASM is relatively stable in acidic and neutral conditions but hydrolyzes rapidly under alkaline conditions.[7] The primary hydrolysis product is acibenzolar acid (CGA210007).[7]

Table 3: Hydrolysis Half-lives of this compound at 20°C

pHHalf-lifeReference
53.8 years[2]
723 weeks[2]
919.4 hours[2]

Photodegradation in water can also contribute to the breakdown of ASM. The quantum yield for the direct photolysis of ASM in water has been determined to be 0.0356 at 298 nm.[1]

Table 4: Aqueous Photolysis Half-life of this compound

ConditionHalf-lifeReference
pH 70.1 days[2]

Metabolism

Plant Metabolism

Following application, this compound is absorbed by the plant and undergoes metabolic transformation. The primary metabolic pathway involves the hydrolysis of the S-methyl ester to form acibenzolar acid (CGA210007).[8] This is a crucial step, as acibenzolar acid is the biologically active compound that triggers the plant's defense response.[5] Further metabolism can occur through hydroxylation of the phenyl ring and subsequent conjugation with sugars.[9]

Diagram 2: Metabolic Pathway of this compound in Plants

ASM This compound (CGA245704) AA Acibenzolar Acid (CGA210007) ASM->AA Hydrolysis Hydroxylated_AA Hydroxylated Acibenzolar Acid AA->Hydroxylated_AA Hydroxylation Conjugates Sugar Conjugates AA->Conjugates Conjugation Hydroxylated_AA->Conjugates Conjugation

Caption: Metabolic pathway of this compound in plants.

Animal Metabolism

In animal systems, such as rats, this compound is rapidly absorbed and metabolized. The primary metabolic pathways are similar to those in plants and include cleavage of the S-methyl ester to form acibenzolar acid, hydroxylation of the phenyl ring, and subsequent conjugation with glucuronic acid or glycine.[3] The major metabolite excreted in urine is the carboxylic acid derivative.[6]

Diagram 3: Metabolic Pathway of this compound in Rats

ASM This compound AA Acibenzolar Acid ASM->AA Ester Cleavage Hydroxylated_AA Hydroxylated Acibenzolar Acid AA->Hydroxylated_AA Hydroxylation Conjugates Glucuronide and Glycine Conjugates AA->Conjugates Conjugation Hydroxylated_AA->Conjugates Conjugation Excretion Excretion (Urine) Conjugates->Excretion

Caption: Metabolic pathway of this compound in rats.

Mobility and Bioaccumulation

Mobility in Soil

The mobility of this compound in soil is considered to be low. This is attributed to its moderate soil organic carbon-water partitioning coefficient (Koc).

Table 5: Mobility and Bioaccumulation Potential of this compound

ParameterValueInterpretationReference
Koc1200 mL/gLow mobility[6]
Bioconcentration Factor (BCF)49 - 117 L/kgModerate potential[1][2]
Bioaccumulation

The potential for this compound to bioaccumulate in aquatic organisms is considered to be moderate, as indicated by its bioconcentration factor (BCF).[1][2]

Experimental Protocols

The environmental fate of this compound is typically assessed using standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Degradation (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of ASM in soil under aerobic conditions.

  • Test System: At least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH) are typically used. The soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. Aerobic conditions are maintained by a continuous flow of humidified air.

  • Sampling and Analysis: Soil samples are collected at various time intervals. The parent compound and its degradation products are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification. Evolved ¹⁴CO₂ is trapped to assess mineralization.

  • Data Analysis: The disappearance of the parent compound and the formation and decline of major metabolites are modeled to calculate degradation half-lives (DT₅₀).

Diagram 4: Experimental Workflow for Aerobic Soil Degradation Study (OECD 307)

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Selection Select & Characterize Soil Samples Moisture_Adjustment Adjust Soil Moisture Soil_Selection->Moisture_Adjustment Application Apply ¹⁴C-ASM to Soil Moisture_Adjustment->Application Test_Substance_Prep Prepare ¹⁴C-ASM Solution Test_Substance_Prep->Application Incubation Incubate in Dark (Aerobic, 20°C) Application->Incubation Sampling Collect Samples at Intervals Incubation->Sampling CO2_Trapping Trap Evolved ¹⁴CO₂ Incubation->CO2_Trapping Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / LC-MS/MS Analysis Extraction->Analysis DT50_Calculation Calculate DT₅₀ Analysis->DT50_Calculation Metabolite_ID Identify Metabolites Analysis->Metabolite_ID Mass_Balance Determine Mass Balance CO2_Trapping->Mass_Balance DT50_Calculation->Mass_Balance Metabolite_ID->Mass_Balance

Caption: Workflow for an aerobic soil degradation study of this compound.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test evaluates the abiotic degradation of ASM in water at different pH levels.

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A stock solution of this compound (labeled or unlabeled) is prepared in a water-miscible solvent and added to the buffer solutions. The final concentration should not exceed half of its water solubility.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for definitive tests).

  • Sampling and Analysis: Aliquots of the test solutions are taken at predetermined time intervals. The concentration of the parent compound and any major hydrolysis products are determined by a suitable analytical method, such as HPLC with UV detection.[8]

  • Data Analysis: The rate of hydrolysis is determined, and the half-life at each pH and temperature is calculated.

Diagram 5: Experimental Workflow for Hydrolysis Study (OECD 111)

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Buffer_Prep Prepare Sterile Buffers (pH 4, 7, 9) Test_Solution_Prep Prepare ASM Test Solutions Buffer_Prep->Test_Solution_Prep Incubation Incubate in Dark (Constant Temperature) Test_Solution_Prep->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Rate_Constant Determine Rate Constant Analysis->Rate_Constant Half_Life Calculate Half-Life Rate_Constant->Half_Life

Caption: Workflow for a hydrolysis study of this compound.

Analytical Methods

The determination of this compound and its primary metabolite, acibenzolar acid, in environmental matrices typically involves extraction followed by chromatographic analysis.

  • Sample Preparation:

    • Soil: Extraction is commonly performed with acetonitrile for ASM and a mixture of buffer and acetonitrile for acibenzolar acid.[6]

    • Water: Samples are often acidified and may be subjected to solid-phase extraction (SPE) to concentrate the analytes.[2]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust method for the quantification of ASM and its metabolites.[6]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of trace levels of these compounds in complex matrices.[1]

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound is a functional analog of salicylic acid (SA), a key signaling molecule in the plant's systemic acquired resistance (SAR) pathway.[10] Upon application, ASM is hydrolyzed to acibenzolar acid, which then initiates a signaling cascade that leads to the expression of a battery of defense-related genes, including pathogenesis-related (PR) proteins.[5] This prepares the plant to more effectively resist subsequent pathogen attacks.

Diagram 6: Simplified Signaling Pathway of this compound Induced SAR

ASM This compound (Applied) AA Acibenzolar Acid (Active Form) ASM->AA Hydrolysis in Plant Signal_Transduction Signal Transduction Cascade AA->Signal_Transduction Initiates Signaling Gene_Expression Activation of Defense Gene Expression Signal_Transduction->Gene_Expression PR_Proteins Synthesis of Pathogenesis-Related (PR) Proteins Gene_Expression->PR_Proteins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

References

Methodological & Application

Acibenzolar-S-Methyl: Laboratory Application Notes and Protocols for Systemic Acquired Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acibenzolar-S-Methyl (ASM), a potent synthetic plant defense activator, in laboratory settings. This document outlines detailed protocols for solution preparation, experimental application, and analysis of ASM-induced Systemic Acquired Resistance (SAR).

Introduction to this compound (ASM)

This compound is a functional analog of the natural signaling molecule salicylic acid (SA).[1] Unlike conventional fungicides, ASM is not directly toxic to pathogens but acts by triggering the plant's own defense mechanisms through the induction of Systemic Acquired Resistance (SAR).[2] This process involves the activation of a specific signaling cascade that leads to the expression of a broad spectrum of defense-related genes, including Pathogenesis-Related (PR) proteins, rendering the plant more resistant to subsequent pathogen attacks.[2] In the plant, the thioester ASM is hydrolyzed to its active carboxylic acid metabolite, which initiates the SAR response.[2]

Preparation of ASM Solutions for Laboratory Use

Accurate and consistent preparation of ASM solutions is critical for reproducible experimental outcomes. The following protocol is based on the use of a common commercial formulation, Actigard® 50WG, which contains 50% (w/w) this compound as the active ingredient.[3]

Materials:

  • Actigard® 50WG (or another formulation with a known concentration of this compound)

  • Distilled or deionized water

  • Surfactant (e.g., Silwet L-77)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and beakers

  • 0.22 µm syringe filter (for sterile applications)

Protocol for Preparing a 1 mM ASM Stock Solution:

  • Calculate the required mass of Actigard® 50WG:

    • The molecular weight of this compound is 210.27 g/mol .

    • To prepare a 1 M solution, you would need 210.27 g of pure ASM in 1 L of water.

    • For a 1 mM (0.001 M) solution, you need 0.21027 g (210.27 mg) of pure ASM in 1 L of water.

    • Since Actigard® 50WG is 50% active ingredient, you will need to double the mass: 210.27 mg * 2 = 420.54 mg of Actigard® 50WG per liter.

    • Therefore, to make 1 L of a 1 mM ASM stock solution, weigh out 420.54 mg of Actigard® 50WG. Adjust the mass based on the final volume required.

  • Dissolving the ASM:

    • Add the calculated mass of Actigard® 50WG to a beaker containing approximately 80% of the final desired volume of distilled water.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution until the granules are completely dissolved. This may take some time.

  • Adding a Surfactant (for foliar applications):

    • For foliar applications, a surfactant is often used to ensure even coverage on the leaf surface. A common choice is Silwet L-77.

    • Add the surfactant to the ASM solution at a final concentration of 0.004% (v/v). For 1 L of solution, this would be 40 µL.[3]

  • Final Volume Adjustment:

    • Once the ASM is fully dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the ASM is transferred.

    • Bring the solution to the final desired volume with distilled water.

  • Sterilization (if required):

    • For sterile applications, such as in plant tissue culture, filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Storage:

    • Store the stock solution in a clearly labeled container at 4°C, protected from light. It is recommended to use the solution within a few days of preparation.

Experimental Protocols for ASM Application

The following are generalized protocols for applying ASM to plants in a laboratory setting to induce SAR. The specific concentrations and timings may need to be optimized for your plant species and pathogen system.

Foliar Spray Application

This is the most common method for applying ASM in laboratory experiments.

Materials:

  • Prepared ASM working solution (e.g., 1 mM or 100 ppm, which is 100 mg/L)

  • Control solution (water with the same concentration of surfactant as the ASM solution)

  • Handheld sprayer or atomizer

  • Experimental plants

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol:

  • Plant Preparation: Use healthy, actively growing plants of a consistent age and developmental stage for your experiments.

  • Treatment Application:

    • Evenly spray the leaves of the treatment group with the ASM working solution until the leaf surfaces are thoroughly wet, but not to the point of excessive runoff.

    • Spray the control group with the control solution in the same manner.

    • To prevent cross-contamination, treat the control plants first, and physically separate the treatment and control groups.

  • Incubation: Allow the plants to dry completely before any subsequent handling or pathogen inoculation. Maintain the plants under controlled environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).

  • Pathogen Challenge: The timing of pathogen inoculation after ASM treatment is a critical experimental parameter. Typically, SAR is induced within a few days of ASM application. A common time frame for pathogen challenge is 1 to 7 days post-treatment.[3][4]

  • Data Collection: Assess disease symptoms, pathogen growth, or host defense gene expression at appropriate time points after the pathogen challenge.

Soil Drench Application

This method is useful for studying systemic resistance and the uptake of ASM through the roots.

Materials:

  • Prepared ASM working solution (without surfactant)

  • Control solution (water)

  • Graduated cylinder or pipette

  • Experimental plants in individual pots

Protocol:

  • Plant Preparation: Use plants grown in individual pots with well-draining soil or potting mix.

  • Treatment Application:

    • Apply a specific volume of the ASM working solution directly to the soil at the base of each plant in the treatment group. The volume will depend on the pot size and should be sufficient to moisten the root zone without causing waterlogging.

    • Apply an equal volume of the control solution to the control group.

  • Incubation and Pathogen Challenge: As with foliar application, allow a period for SAR induction (typically 3-7 days) before challenging the plants with a pathogen. The pathogen can be applied to the leaves or roots, depending on the experimental design.

  • Data Collection: Monitor the plants for disease development and collect samples for analysis as required.

Data Presentation: Quantitative Effects of ASM

The following tables summarize quantitative data from various studies on the efficacy of ASM.

Table 1: Efficacy of this compound against Various Pathogens

Plant SpeciesPathogenASM ConcentrationApplication MethodDisease Reduction (%)Reference
AppleVenturia inaequalis (Scab)Not specifiedFoliar Spray54 - 73[5]
AppleErwinia amylovora (Fire Blight)Not specifiedFoliar Spray50[5]
Japanese RadishPseudomonas cannabina pv. alisalensis100 ppmDip-treatmentSignificant reduction in lesion area[1]
SquashPhytophthora capsici20-30 mg/LSoil Drench/Foliar SpraySignificant reduction in disease severity[6]
TomatoTomato Yellow Leaf Curl Virus (TYLCV)Not specifiedNot specifiedSignificant reduction in viral load[4]

Table 2: Induction of SAR-Related Gene Expression by this compound

Plant SpeciesGeneTime Post-TreatmentFold Change (vs. Control)Reference
Arabidopsis thalianaPR11 day~100[3]
Arabidopsis thalianaSID21 day~10[3]
Arabidopsis thalianaALD11 day~20[3]
Japanese RadishPR14 hoursSignificantly induced[1]
Japanese RadishPR24 hoursSignificantly induced[1]
Japanese RadishPR34 hoursSignificantly induced[1]

Visualization of Signaling Pathways and Workflows

ASM-Induced Systemic Acquired Resistance (SAR) Signaling Pathway

The following diagram illustrates the key steps in the ASM-induced SAR signaling pathway.

ASMSignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular ASM This compound (ASM) ActiveMetabolite Acibenzolar (Active Metabolite) ASM->ActiveMetabolite Hydrolysis in plant cell NPR1_inactive NPR1 (inactive) in Cytoplasm ActiveMetabolite->NPR1_inactive Induces conformational change NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active Translocation to Nucleus SAR_Genes SAR Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1_active->SAR_Genes Activates transcription SAR_Response Systemic Acquired Resistance (SAR) SAR_Genes->SAR_Response Leads to

ASM-Induced SAR Signaling Pathway
Experimental Workflow for a Pathogen Challenge Assay

The diagram below outlines a typical experimental workflow for assessing the efficacy of ASM in a pathogen challenge assay.

ExperimentalWorkflow start Start: Healthy Plants (uniform age and size) treatment ASM Application (Foliar Spray or Soil Drench) start->treatment control Control Treatment (e.g., Water + Surfactant) start->control incubation SAR Induction Period (1-7 days) treatment->incubation control->incubation pathogen_challenge Pathogen Inoculation (e.g., spray, infiltration) incubation->pathogen_challenge data_collection Data Collection and Analysis pathogen_challenge->data_collection end End: Assess Disease Severity, Pathogen Growth, Gene Expression data_collection->end

Pathogen Challenge Experimental Workflow

References

Acibenzolar-S-Methyl: A Comparative Analysis of Foliar Spray and Soil Drench Applications

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity but rather primes the plant's innate immune system, leading to broad-spectrum resistance against fungal, bacterial, and viral pathogens. The efficacy of ASM is critically dependent on its application method, which influences its uptake, translocation, and the subsequent activation of the SAR signaling cascade. This document provides a detailed comparison of two primary application methods: foliar spray and soil drench, offering comprehensive application notes, experimental protocols, and a summary of quantitative data to guide researchers in the optimal use of this plant activator.

Mechanism of Action: Induction of Systemic Acquired Resistance

This compound acts as a xenobiotic that mimics the signaling properties of salicylic acid, a key molecule in plant defense. Upon application, ASM is absorbed by the plant and is thought to be metabolized to its active form, acibenzolar. This triggers a signaling cascade that leads to the accumulation of pathogenesis-related (PR) proteins and the potentiation of other defense mechanisms, resulting in a long-lasting, systemic resistance to a broad range of pathogens.

The SAR pathway initiated by ASM involves a complex interplay of signaling molecules, including N-hydroxypipecolic acid (NHP), and the regulation of key defense-related genes. This systemic response ensures that even untreated parts of the plant are protected against subsequent pathogen attack.

Comparative Efficacy: Foliar Spray vs. Soil Drench

The choice between foliar spray and soil drench application of ASM depends on the target crop, the pathogen, and the desired outcome. Both methods have demonstrated efficacy in inducing SAR, but they differ in terms of uptake, translocation speed, and potential for phytotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the effects of foliar spray and soil drench applications of this compound on different plant species.

Table 1: Effect of ASM Application Method on Disease Incidence

CropPathogenApplication MethodASM Concentration/RateDisease Incidence Reduction (%)Reference
TomatoRalstonia solanacearumFoliar Spray178.6 µMNo significant reduction[1][2][3]
TomatoRalstonia solanacearumDrip Irrigation (Soil)178.6 µMSignificant reduction[1][2][3]
DogwoodAmbrosia BeetleFoliar Spray0.3 g/liter Significant reduction[4]
DogwoodAmbrosia BeetleSubstrate Drench (Soil)0.3 g/liter Greater reduction than foliar spray[4]
Japanese RadishPseudomonas cannabina pv. alisalensisDip-treatment (Foliar)100 ppmSignificant reduction in lesion area[5]
CabbagePseudomonas cannabina pv. alisalensisSoil DrenchNot specifiedSuppression of disease development[5]

Table 2: Effect of ASM Application Method on Plant Growth and Yield

CropParameterApplication MethodASM Concentration/RateEffectReference
Grafted TomatoTotal Marketable YieldFoliar Spray178.6 µMNegative effect[1][2][3]
Grafted TomatoTotal Marketable YieldDrip Irrigation (Soil)178.6 µMNo significant difference from control[1][2][3]
Nongrafted TomatoTotal Marketable YieldFoliar Spray178.6 µMNo significant effect[1][2][3]
Nongrafted TomatoTotal Marketable YieldDrip Irrigation (Soil)178.6 µMNo significant difference[1][2][3]
Tobacco (Oriental)Percent Chlorotic/Necrotic LeavesFoliar Spray & Soil Drench50, 100, 200 mg/LSignificantly higher than control[6]
Tobacco (Flue-cured)Fresh Root WeightFoliar Spray (200 mg/L)200 mg/LSignificantly lower than control[6]
Tobacco (Flue-cured)Fresh Root WeightSoil Drench (200 mg/L)200 mg/LSignificantly lower than control[6]

Table 3: Effect of ASM Application on Defense-Related Gene Expression

CropGene(s)Application MethodTime Post-TreatmentFold Change in Expression (vs. Control)Reference
KiwifruitPR1, PR2, PR5, BAD, DMR6, NIMIN2, WRKY70Foliar Spray1 and 7 days3 to 25-fold increase[7]
ArabidopsisPR1, SID2, ALD1Local Foliar Application (on lower leaves)1 daySignificant increase in distal leaves[8]

Experimental Protocols

The following are detailed methodologies for key experiments to compare foliar spray and soil drench applications of this compound.

Protocol 1: General Preparation of this compound Solutions

Materials:

  • This compound (e.g., Actigard® 50WG, 50% w/w active ingredient)

  • Distilled or deionized water

  • Wetting agent (e.g., Silwet L-77, Tween 20) for foliar applications

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of ASM formulation based on the desired final concentration of the active ingredient (a.i.).

  • For a stock solution, weigh the calculated amount of ASM powder and dissolve it in a small volume of water in a beaker with continuous stirring.

  • Transfer the dissolved solution to a volumetric flask and bring it to the final volume with water. Mix thoroughly.

  • For working solutions, dilute the stock solution to the desired final concentration.

  • For foliar spray solutions, add a wetting agent to the final solution at the manufacturer's recommended concentration (e.g., 0.01-0.05% v/v) to ensure uniform coverage of the leaf surface.

Protocol 2: Foliar Spray Application

Objective: To apply ASM uniformly to the plant foliage to induce a systemic defense response.

Materials:

  • Prepared ASM foliar spray solution

  • Handheld sprayer or a CO2-pressurized backpack sprayer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Grow plants to the desired developmental stage under controlled environmental conditions.

  • Calibrate the sprayer to ensure a consistent and uniform application rate.

  • Spray the ASM solution onto the entire foliage of the test plants until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.

  • For control plants, spray with a solution containing only water and the wetting agent.

  • Allow the plants to dry completely before any subsequent treatments or pathogen inoculation.

  • Record the date and time of application, the concentration of ASM used, and the volume applied per plant.

Protocol 3: Soil Drench Application

Objective: To apply ASM to the soil or growing medium for uptake by the roots and subsequent systemic translocation.

Materials:

  • Prepared ASM soil drench solution (without wetting agent)

  • Graduated cylinders or beakers for measuring the application volume

  • Personal Protective Equipment (PPE)

Procedure:

  • Grow plants in individual pots with a standardized soil or substrate mixture.

  • Ensure the growing medium is slightly moist but not saturated before application to facilitate even distribution of the solution.

  • Carefully pour a predetermined volume of the ASM solution directly onto the surface of the growing medium at the base of each plant. The volume should be sufficient to moisten the root zone without excessive leaching.

  • For control plants, apply an equal volume of water.

  • Avoid watering the plants for a few hours after application to allow for optimal uptake by the roots.

  • Record the date and time of application, the concentration of ASM used, and the volume applied per plant.

Protocol 4: Quantification of this compound and its Metabolite in Plant Tissues

Objective: To determine the uptake and distribution of ASM and its active metabolite, acibenzolar (CGA210007), in different plant tissues following foliar or soil application.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying ASM and its metabolites.

Sample Preparation:

  • Harvest plant tissues (e.g., treated leaves, systemic leaves, stems, roots) at specified time points after ASM application.

  • Record the fresh weight of the samples and immediately freeze them in liquid nitrogen. Store at -80°C until extraction.

  • Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile or a buffered methanol solution).

  • Centrifuge the homogenate to pellet the plant debris.

  • Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • Concentrate the final extract under a gentle stream of nitrogen and reconstitute it in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis:

  • Inject the prepared sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

  • Separate the analytes on a suitable C18 column using a gradient elution program.

  • Detect and quantify ASM and acibenzolar using multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for each compound.

  • Generate a calibration curve using certified analytical standards to quantify the concentrations in the plant samples.

Visualizations

Signaling Pathways and Experimental Workflows

SAR_Pathway ASM This compound (ASM) (Foliar Spray or Soil Drench) Plant_Uptake Plant Uptake & Metabolism to Acibenzolar ASM->Plant_Uptake SA_Signal Salicylic Acid (SA) Mimicry Plant_Uptake->SA_Signal NHP_Biosynthesis N-Hydroxypipecolic Acid (NHP) Biosynthesis SA_Signal->NHP_Biosynthesis SID2 SID2 (ICS1) SA_Signal->SID2 SA_Accumulation Systemic SA Accumulation SA_Signal->SA_Accumulation ALD1 ALD1 NHP_Biosynthesis->ALD1 NPR1_Activation NPR1 Activation NHP_Biosynthesis->NPR1_Activation FMO1 FMO1 ALD1->FMO1 SA_Accumulation->NPR1_Activation PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_Activation->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound induced SAR signaling pathway.

Experimental_Workflow Start Plant Material Preparation (e.g., Tomato Seedlings) Foliar_Group Foliar Spray Group Start->Foliar_Group Soil_Group Soil Drench Group Start->Soil_Group Control_Group Control Group (Water/Mock Treatment) Start->Control_Group Application ASM Application Foliar_Group->Application Soil_Group->Application Control_Group->Application Post_Treatment Post-Treatment Incubation Application->Post_Treatment Pathogen_Inoculation Pathogen Inoculation (Optional) Post_Treatment->Pathogen_Inoculation Data_Collection Data Collection & Analysis Post_Treatment->Data_Collection (if no pathogen) Pathogen_Inoculation->Data_Collection Disease_Severity Disease Severity Assessment Data_Collection->Disease_Severity Gene_Expression Gene Expression Analysis (qRT-PCR) Data_Collection->Gene_Expression ASM_Quantification ASM/Metabolite Quantification (HPLC-MS/MS) Data_Collection->ASM_Quantification Yield_Analysis Growth & Yield Measurement Data_Collection->Yield_Analysis

Caption: Experimental workflow for comparing ASM application methods.

Conclusion

Both foliar spray and soil drench applications of this compound are effective in inducing Systemic Acquired Resistance in plants. The choice of application method should be carefully considered based on the specific research objectives, crop species, and target pathogen. Soil drench or drip irrigation may offer advantages in terms of sustained uptake and reduced risk of foliar phytotoxicity, particularly in sensitive crops. Conversely, foliar sprays can provide a more rapid induction of the defense response. The provided protocols and data serve as a foundational guide for researchers to design and execute experiments aimed at further elucidating the comparative efficacy and physiological impacts of these two critical application techniques for this important plant activator.

References

Acibenzolar-S-Methyl (ASM) Seed Treatment: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), also known as BTH, is a synthetic functional analog of the plant defense signaling molecule salicylic acid (SA).[1][2] Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity.[3] Instead, it acts as a plant activator, inducing a state of Systemic Acquired Resistance (SAR).[3] This induced resistance provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[4] ASM is absorbed by the plant and translocated systemically, triggering the plant's innate defense mechanisms.[5] These application notes provide detailed protocols for the experimental use of ASM as a seed treatment to evaluate its efficacy in inducing disease resistance.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound mimics the natural plant hormone salicylic acid, a key regulator of SAR.[4] Upon application, ASM is absorbed by the plant and is thought to be converted to its active carboxylic acid metabolite.[3] This initiates a signaling cascade that leads to the expression of a suite of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.[3] These proteins have antimicrobial properties and contribute to strengthening the plant's overall defense capacity. The activation of this pathway primes the plant for a more rapid and robust defense response upon subsequent pathogen attack.

SAR_Pathway cluster_plant_cell Plant Cell ASM This compound (ASM) SA_analog Acts as Salicylic Acid (SA) Analog ASM->SA_analog Metabolized in plant Signaling_Cascade Signal Transduction Cascade SA_analog->Signaling_Cascade NPR1 NPR1 Activation Signaling_Cascade->NPR1 Gene_Expression Defense Gene Expression NPR1->Gene_Expression Translocates to nucleus PR_Proteins Pathogenesis-Related (PR) Proteins Gene_Expression->PR_Proteins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Pathogen Pathogen Challenge Pathogen->SAR Inhibited

Figure 1: this compound (ASM) induced Systemic Acquired Resistance (SAR) pathway.

Quantitative Data Summary

The following tables summarize experimentally determined application rates of this compound across various application methods and plant species. These values can serve as a starting point for experimental design.

Table 1: this compound Seed Treatment Concentrations

Plant SpeciesConcentration of ASM SolutionApplication MethodObserved EffectReference
Maize (Zea mays)0.125 g a.i./LSeed Immersion (24h)Reduction in Pratylenchus brachyurus population[4]
Maize (Zea mays)0.25 g a.i./LSeed Immersion (24h)Reduction in Pratylenchus brachyurus population[4]
Maize (Zea mays)0.5 g a.i./LSeed Immersion (24h)Reduction in Pratylenchus brachyurus population[4]
Maize (Zea mays)1.0 g a.i./LSeed Immersion (24h)Reduction in Pratylenchus brachyurus population[4]

Table 2: this compound Foliar and Drench Application Concentrations

Plant SpeciesConcentration of ASM SolutionApplication MethodObserved EffectReference
Wheat (Triticum aestivum)0.019 g/LFoliar SprayReduction in Fusarium Head Blight severity[6]
Wheat (Triticum aestivum)0.0375 g/LFoliar SprayReduction in Fusarium Head Blight severity[6]
Wheat (Triticum aestivum)0.0563 g/LFoliar SprayReduction in Fusarium Head Blight severity[6]
Wheat (Triticum aestivum)0.075 g/LFoliar SprayUp to 28.97% reduction in Fusarium Head Blight severity[6]
Dogwood (Cornus florida)0.3 g/LFoliar Spray & Soil DrenchInduced resistance against ambrosia beetle attacks[7]
Tobacco (Nicotiana tabacum)50 mg/LFoliar Spray & Soil DrenchEvaluated for effects on growth and vigor[2]
Tobacco (Nicotiana tabacum)100 mg/LFoliar Spray & Soil DrenchEvaluated for effects on growth and vigor[2]
Tobacco (Nicotiana tabacum)200 mg/LFoliar Spray & Soil DrenchEvaluated for effects on growth and vigor[2]
Tomato (Solanum lycopersicum)50 mg/LFoliar Spray & Soil DrenchEvaluated against Ralstonia solanacearum[8]
Japanese Radish (Raphanus sativus)100 ppmDip-treatmentActivated stomatal-based defense[9]

Experimental Protocols for Seed Treatment

For experimental purposes, seeds should first be surface-sterilized to eliminate microbial contaminants that could interfere with the results. A general sterilization protocol is provided below, which should be followed by the specific ASM treatment protocols.

Seed_Treatment_Workflow cluster_treatment ASM Treatment start Start sterilize 1. Surface Sterilize Seeds (e.g., 25% Bleach Solution) start->sterilize rinse 2. Rinse with Sterile Distilled Water sterilize->rinse dry_initial 3. Air Dry Seeds in Laminar Flow Hood rinse->dry_initial immersion Option A: Seed Immersion dry_initial->immersion Choose Method slurry Option B: Slurry Coating dry_initial->slurry Choose Method dry_final 4. Dry Treated Seeds immersion->dry_final slurry->dry_final storage 5. Store or Plant Immediately dry_final->storage end End storage->end

Figure 2: General experimental workflow for this compound (ASM) seed treatment.
Preliminary Seed Surface Sterilization

  • Place seeds in a sterile flask or beaker.

  • Add a 25% commercial bleach solution to fully submerge the seeds.[10]

  • Agitate on a shaker for 10-15 minutes.[10]

  • Decant the bleach solution.

  • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

  • Air dry the seeds in a laminar flow hood on sterile filter paper before proceeding with ASM treatment.

Protocol 1: Seed Immersion Method

This protocol is adapted from a study on maize and is suitable for determining optimal ASM concentrations.[4]

Materials:

  • This compound (e.g., wettable granule formulation)

  • Sterile distilled water

  • Sterile beakers or flasks

  • Orbital shaker

  • Sterile filter paper

  • Laminar flow hood

Procedure:

  • Prepare ASM Solutions: Prepare a stock solution of ASM in sterile distilled water. From this stock, create a dilution series to achieve the desired final concentrations for your experiment (e.g., 0.125, 0.25, 0.5, and 1.0 g a.i./L).[4] A control solution of sterile distilled water should also be prepared.

  • Seed Soaking: Place a known quantity of surface-sterilized seeds into a sterile flask for each treatment group.

  • Immersion: Add the corresponding ASM solution to each flask, ensuring the seeds are fully submerged.

  • Incubation: Place the flasks on an orbital shaker at a gentle speed and incubate for 24 hours at room temperature.[4]

  • Drying: After incubation, decant the ASM solution. Spread the treated seeds on sterile filter paper in a laminar flow hood and allow them to air dry completely.

  • Storage/Planting: Once dry, the seeds can be stored in sterile containers or planted immediately into the experimental substrate.

Protocol 2: Seed Slurry Coating Method

This protocol provides a general method for applying ASM as a slurry, which ensures more uniform coverage and adherence to the seed coat.

Materials:

  • This compound (wettable powder or granule formulation)

  • Sterile distilled water

  • Binder/sticker (e.g., 1% Carboxymethyl cellulose (CMC) or Gum Arabic solution)[11]

  • Sterile container for mixing (e.g., beaker or plastic bag)

  • Pipettes and weighing scale

  • Sterile tray or filter paper for drying

Procedure:

  • Prepare Binder Solution: If not pre-made, prepare a sterile 1% (w/v) solution of a suitable binder like CMC or gum arabic in distilled water.

  • Calculate Slurry Components:

    • Determine the desired application rate of ASM (e.g., in grams of active ingredient per kilogram of seed).

    • The total slurry volume should be sufficient to coat the seeds without making them overly wet. A common starting point is 5-10 mL of total slurry per kg of seed.[12]

  • Prepare the Slurry:

    • In a sterile container, weigh the required amount of ASM formulation.

    • Add a small amount of the binder solution to the ASM powder and mix to form a smooth paste.

    • Gradually add the remaining volume of the binder solution and/or sterile water to reach the target slurry volume, mixing continuously to ensure the ASM is fully suspended.[1]

  • Seed Coating:

    • Place a known weight of surface-sterilized seeds in a larger container (a plastic bag or a flask works well).

    • Add the prepared slurry to the seeds.

    • Seal the container and shake gently but thoroughly until all seeds are uniformly coated.[13] Avoid vigorous shaking that could damage the seeds.

  • Drying: Spread the coated seeds in a thin layer on a sterile tray or filter paper and allow them to air dry completely in a laminar flow hood.

  • Storage/Planting: Once fully dry, the seeds are ready for storage or immediate use in experiments.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Analytical Detection of Acibenzolar-S-Methyl in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acibenzolar-S-Methyl (ASM), with the chemical name S-Methyl 1,2,3-benzothiadiazole-7-carbothioate, is a widely used plant activator.[1] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it functions as a synthetic analog of the plant signaling molecule salicylic acid (SA), inducing a defense mechanism known as Systemic Acquired Resistance (SAR).[2][3] This process activates plant defense genes, leading to broad-spectrum protection against various fungal, bacterial, and viral pathogens.[3][4] Upon application, ASM is hydrolyzed within the plant to its active metabolite, acibenzolar acid (benzo[1][5][6]thiadiazole-7-carboxylic acid, BTC), which triggers the SAR pathway.[1][7]

Accurate and sensitive detection of ASM and its primary metabolite, BTC, in plant tissues is crucial for several reasons. It allows researchers to study its uptake, translocation, and metabolism within the plant, helps in understanding the efficacy of SAR induction, and is essential for regulatory purposes to ensure compliance with Maximum Residue Levels (MRLs) in food and feed crops.[5] This document provides detailed protocols for the extraction and quantification of ASM and BTC in plant tissues using modern analytical techniques.

Mechanism of Action: ASM-Induced Systemic Acquired Resistance

This compound acts as a functional mimic of salicylic acid, a key hormone in plant defense signaling.[2] After application, it is absorbed by the plant and metabolized into acibenzolar acid. This active form initiates the SA-dependent signaling cascade, leading to the expression of various pathogenesis-related (PR) genes, such as PR1, SID2, and ALD1.[3][8] The upregulation of these genes primes the entire plant, including distal, untreated tissues, for a more rapid and robust defense response upon subsequent pathogen attack.[3]

ASM_Signaling_Pathway cluster_plant Inside Plant Cell ASM This compound (ASM Application) Hydrolysis Hydrolysis by Methyl Salicylate Esterase ASM->Hydrolysis BTC Acibenzolar Acid (BTC) (Active Metabolite) Hydrolysis->BTC SA_Pathway Salicylic Acid (SA) Signaling Pathway Activation BTC->SA_Pathway Induces SAR_Genes Upregulation of SAR Genes (e.g., PR1, SID2, ALD1) SA_Pathway->SAR_Genes SAR Systemic Acquired Resistance (SAR) SAR_Genes->SAR Defense Broad-Spectrum Plant Defense Response SAR->Defense

Figure 1: Signaling pathway of this compound (ASM) inducing plant defense.

Protocol 1: QuEChERS Extraction with UPLC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from diverse matrices.[9][10] This protocol, adapted for ASM and BTC, is suitable for high-throughput analysis and offers excellent sensitivity and selectivity when coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

Experimental Workflow

Figure 2: Workflow for QuEChERS extraction and UPLC-MS/MS analysis.
Methodology

  • Sample Preparation:

    • Weigh 10-15 g of a homogenized plant sample (e.g., leaves, fruits, grains) into a 50 mL centrifuge tube.[9]

    • For dry samples like grains, add an appropriate amount of water (e.g., 10 mL) and allow to soak for 15-30 minutes before extraction.[5][10]

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid to improve the stability of certain pesticides) to the tube.[9]

    • Add a QuEChERS salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate).[10] The use of citrate buffering salts can also be employed to adjust the pH to around 5-5.5, which helps stabilize both ASM and BTC.[5][11]

    • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube for 5 minutes at ≥3000 rcf to separate the organic layer from the solid and aqueous phases.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube.

    • For most plant tissues, a d-SPE tube containing 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) sorbent (to remove sugars, fatty acids) is suitable.[9] For pigmented samples, sorbents like Graphitized Carbon Black (GCB) may be included.

    • Crucial Note: PSA can bind to acidic compounds. To ensure accurate quantification of the metabolite BTC, it is recommended to analyze a second aliquot of the raw extract directly, bypassing the d-SPE cleanup step.[5][11]

    • Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes at ≥3000 rcf.

  • Final Preparation and Analysis:

    • Transfer the final cleaned extract into an autosampler vial.

    • Analyze using a UPLC-MS/MS system. Electrospray ionization (ESI) in both positive (for ASM) and negative (for BTC) modes is often used for detection.[5]

Protocol 2: Solvent Extraction with HPLC-DAD Analysis

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) provides a reliable and accurate alternative. This method requires a more targeted extraction and cleanup procedure.[12][13]

Experimental Workflow

Figure 3: Workflow for solvent extraction and HPLC-DAD analysis.
Methodology

  • Sample Preparation:

    • Weigh 20 g of homogenized plant tissue into a suitable flask.

  • Extraction:

    • For ASM: Add 50 mL of acetonitrile, shake mechanically for 30 minutes, and centrifuge. Collect the supernatant.[12][14]

    • For BTC: The acidic nature of BTC requires a pH-adjusted extraction. Use a mixture of potassium phosphate buffer (0.5 M, pH 3) and acetonitrile (70:30, v/v) for efficient extraction.[12][13] Shake and centrifuge as above.

  • Cleanup:

    • The extracts may require cleanup to remove interfering matrix components. This can be achieved through:

      • Liquid-Liquid Partitioning: To remove fats and oils.

      • Solid Phase Extraction (SPE): Pass the extract through a cleanup column, such as a Florisil or C18 cartridge, to remove polar or non-polar interferences.[4][14]

  • Concentration and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Analysis:

    • Inject the sample into an HPLC-DAD system. Separation is typically achieved on a C18 column.[12][13]

    • Monitor the UV absorbance at the respective maxima for ASM and BTC to quantify the analytes.

Quantitative Data and Method Parameters

The following tables summarize typical validation data and chromatographic conditions for the analysis of this compound (ASM) and its metabolite Acibenzolar Acid (BTC).

Table 1: Summary of Method Validation Parameters

AnalyteMethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
ASM HPLC-DADSoil0.0050.0290 - 120< 11[12][13]
BTC HPLC-DADSoil0.010.0574 - 96< 11[12][13]
ASM UPLC-MS/MSFruits/Veggies-0.0170 - 108< 17.7[4]
BTC UPLC-MS/MSFruits/Veggies-0.0170 - 108< 17.7[4]

*Data from soil analysis, which provides a strong baseline for expected performance in complex plant matrices.

Table 2: Example Chromatographic Conditions

ParameterHPLC-DAD Method[12][13]UPLC-MS/MS Method (Typical)[5]
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or equivalent (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Isocratic: Acetonitrile:Water (40:60 v/v) with 0.6 mL/L acetic acidGradient: A: Water + 5mM Ammonium Formate; B: Methanol + 5mM Ammonium Formate
Flow Rate 1.0 mL/min0.2 - 0.4 mL/min
Injection Vol. 20 µL5 - 20 µL
Detection Diode Array Detector (DAD)Tandem Mass Spectrometer (MS/MS) with ESI source
Ionization N/AESI Positive (ASM) / ESI Negative (BTC)

References

Application Note: HPLC-DAD Analysis of Acibenzolar-S-Methyl and its Metabolite Acibenzolar Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acibenzolar-S-Methyl (ASM) is a widely used plant activator that functions by inducing Systemic Acquired Resistance (SAR) in various crops, rather than acting as a direct fungicide.[1][2] Its mode of action involves the in-planta hydrolysis of the S-methyl group to its active metabolite, acibenzolar acid (benzo[3][4][5]thiadiazole-7-carboxylic acid, BTC).[2][4] Monitoring the residue levels of both the parent compound and its primary metabolite is crucial for regulatory compliance and food safety assessment. This document provides a detailed protocol for the simultaneous quantification of this compound and acibenzolar acid in environmental samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method is simple, accurate, and demonstrates good sensitivity and recovery.[5]

Metabolic Pathway and Principle

This compound is a pro-pesticide that, once absorbed by the plant, is metabolized into its biologically active form, acibenzolar acid (CGA 210007).[2] This conversion is a critical step for the induction of the plant's defense mechanisms.[2] The primary metabolic pathway is the hydrolysis of the S-methyl ester.[6] Due to this conversion, residue analysis for regulatory purposes often requires the determination of both ASM and acibenzolar acid.[4]

ASM This compound (ASM, CGA 245704) BTC Acibenzolar Acid (BTC, CGA 210007) ASM->BTC Hydrolysis in Plant/Soil

Caption: Metabolic conversion of this compound to Acibenzolar Acid.

The analytical method is based on a liquid-liquid extraction of the target analytes from the sample matrix, followed by separation and quantification using reverse-phase HPLC-DAD.

Experimental Protocols

Reagents and Materials
  • Standards: this compound (ASM, >99% purity), Acibenzolar Acid (BTC, >99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Methanol (HPLC Grade).

  • Reagents: Formic Acid (analytical grade), Acetic Acid (analytical grade), Potassium Phosphate Monobasic.

  • Column: C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[5]

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of ASM and BTC standards into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serial dilution of the stock solutions with the mobile phase.

Sample Preparation Protocol (Soil Matrix Example)

This protocol is adapted for the differential extraction of ASM and its more polar metabolite, BTC, from soil.[5][7]

cluster_ASM ASM Extraction cluster_BTC BTC Extraction s1 1. Weigh 10g Soil s2 2. Add 20mL Acetonitrile s1->s2 s3 3. Shake/Vortex s2->s3 s4 4. Centrifuge s3->s4 s5 5. Collect Supernatant s4->s5 analysis Filter Extract (0.45µm) & Inject into HPLC-DAD s5->analysis b1 1. Use Soil Pellet from ASM Extraction b2 2. Add 20mL Buffer/Acetonitrile Mix* b1->b2 b3 3. Shake/Vortex b2->b3 note *Buffer Mix: 0.5M KH₂PO₄ (pH 3) and Acetonitrile (70:30, v/v) b2->note b4 4. Centrifuge b3->b4 b5 5. Collect Supernatant b4->b5 b5->analysis

Caption: Workflow for the extraction of ASM and BTC from soil samples.

  • ASM Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 hour. Centrifuge the sample at 4000 rpm for 10 minutes.[5]

  • BTC Extraction: Decant the acetonitrile supernatant from the previous step for ASM analysis. To the remaining soil pellet, add 20 mL of a mixture of 0.5 M potassium phosphate buffer (adjusted to pH 3) and acetonitrile (70:30, v/v).[5][7] Shake for 1 hour and centrifuge as before.

  • Final Step: Collect the supernatant for BTC analysis. Filter both the ASM and BTC extracts through a 0.45 µm syringe filter prior to injection into the HPLC system.

Instrumentation and Chromatographic Conditions

The separation is achieved using a C18 reverse-phase column with an isocratic mobile phase.[5]

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system
Detector Diode Array Detector (DAD)
Analytical Column C18 (4.6 mm × 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.06% Acetic Acid[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature 25°C - 40°C[3][7]
Detection Wavelengths 254 nm for ASM, 235 nm for BTC[7]

Systemic Acquired Resistance (SAR) Induction

ASM is not directly toxic to pathogens; instead, it activates the plant's own defense mechanisms through a pathway analogous to that of salicylic acid (SA).[2][8] This process is known as Systemic Acquired Resistance (SAR).

cluster_process Mechanism of Action asm 1. ASM Application to Plant hydrolysis 2. Hydrolysis to Acibenzolar Acid asm->hydrolysis sa_pathway 3. Salicylic Acid (SA) Pathway Activation hydrolysis->sa_pathway pr_genes 4. Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes resistance 5. Enhanced Plant Resistance pr_genes->resistance

Caption: Simplified pathway of ASM-induced Systemic Acquired Resistance (SAR).

Method Performance & Data Presentation

The described method was validated for linearity, sensitivity (LOD/LOQ), and accuracy (recovery). The results demonstrate the method's suitability for the routine analysis of ASM and BTC residues in soil matrices.[5]

Table 1: Method Validation Parameters for Soil Analysis

ParameterThis compound (ASM)Acibenzolar Acid (BTC)
Retention Time (min) ~12.1[7]~2.9[7]
Linearity (r²) > 0.9997[5]> 0.9997[5]
Limit of Detection (LOD) 0.005 mg/kg[5]0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.02 mg/kg[5]0.05 mg/kg[5]
Recovery (%) 90 - 120%[5]74 - 96%[5]
Relative Standard Deviation (RSD) < 11%[5]< 11%[5]

Note: Retention times are approximate and can vary based on the specific column, instrument, and slight variations in mobile phase composition.

Conclusion

The HPLC-DAD method presented provides a robust and reliable protocol for the simultaneous determination of this compound and its primary metabolite, acibenzolar acid. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and quantification. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, environmental monitoring, and supporting drug development professionals in the agrochemical field.

References

preparing Acibenzolar-S-Methyl stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Acibenzolar-S-Methyl

Topic: Preparing this compound Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ASM), also known as BTH, is a synthetic and functional analog of the plant defense hormone salicylic acid (SA)[1][2][3]. It is not a conventional fungicide with direct antimicrobial properties but rather a plant activator[4][5][6]. ASM functions by inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism, which provides broad-spectrum protection against a variety of fungal, bacterial, and viral pathogens[1][7]. Upon application, ASM is absorbed and triggers the expression of pathogenesis-related (PR) genes, preparing the plant to resist future infections[1][8]. Its unique mode of action makes it a valuable tool for research in plant pathology, immunology, and studies on abiotic stress resistance[9].

Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for determining the appropriate solvent and storage conditions.

PropertyValueReference
IUPAC Name S-Methyl 1,2,3-benzothiadiazole-7-carbothioate[4]
CAS Number 135158-54-2[4]
Molecular Formula C₈H₆N₂OS₂[4][10]
Molar Mass 210.28 g/mol [10]
Appearance White to beige crystalline powder[4]
Melting Point 132.9 - 135 °C[4][7][10]

Solubility Data

This compound exhibits poor solubility in water, necessitating the use of organic solvents for preparing stock solutions. Acetonitrile is a commonly recommended solvent for creating analytical standards[11].

SolventSolubility (at 25 °C)Reference
Water 7.7 mg/L[4][7][10]
Dichloromethane 160 g/L[6][10]
Toluene 36 g/L[6][10]
Acetone 28 g/L[6][10]
Ethyl Acetate 25 g/L[6][10]
n-Octanol 5.4 g/L[6][10]
Methanol 4.2 g/L[6][10]
n-Hexane 1.3 g/L[6][10]
Dimethylformamide (DMF) 1 mg/mL[12]
Ethanol Slightly Soluble[12]
Acetonitrile Used for preparing 50-200 µg/mL stock solutions[11]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mg/mL primary stock solution of this compound in acetonitrile, which can then be used for serial dilutions.

Materials and Equipment
  • This compound (analytical standard, purity ≥98%)

  • Acetonitrile (HPLC grade or higher)

  • Analytical balance (readable to 0.01 mg)

  • Class "A" amber volumetric flasks (e.g., 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cryogenic vials or amber glass vials with PTFE-lined caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Use P1 Calculate Mass of ASM P2 Weigh ASM on Balance P1->P2 P3 Transfer to Volumetric Flask P2->P3 S1 Add Acetonitrile (50% Volume) P3->S1 S2 Vortex to Dissolve S1->S2 S3 Add Acetonitrile to Final Volume S2->S3 S4 Invert Flask to Mix S3->S4 T1 Aliquot into Vials S4->T1 T2 Store at -20°C or below T1->T2 T3 Prepare Working Solutions T2->T3

Caption: Workflow for preparing this compound stock solutions.

Step-by-Step Procedure
  • Calculate Required Mass: To prepare a 10 mg/mL stock solution in a 10 mL volumetric flask, you will need 100 mg of this compound.

    • Note: The amount weighed should be corrected for the purity of the analytical standard. For example, for a standard with 98% purity, weigh 100 mg / 0.98 = 102.04 mg.

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of this compound powder onto weighing paper.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class "A" amber volumetric flask. Ensure all powder is transferred.

  • Initial Solubilization: Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Dissolution: Cap the flask and vortex gently until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Final Volume: Once dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass or cryogenic vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots in the dark at -20°C or below. An EPA method notes that stock solutions in methanol can be stored in the dark at –24°C[13].

    • Properly label each vial with the compound name, concentration, solvent, and preparation date.

Preparation of Working Solutions

Prepare fresh working solutions for each experiment by performing serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer.

  • Important: Due to the low aqueous solubility of ASM, ensure the final concentration of the organic solvent (e.g., acetonitrile) in the assay medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity or artifacts. Run a solvent control in all experiments.

Safety Precautions

  • This compound is classified as a hazardous substance. Handle with appropriate care in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound acts as a plant activator by mimicking salicylic acid and triggering the SAR signaling pathway. This leads to the systemic expression of defense-related genes, priming the plant for a more rapid and robust defense response upon pathogen attack.

G ASM This compound (ASM) SA Salicylic Acid (SA) Pathway ASM->SA Induces NPR1 NPR1 Activation SA->NPR1 TF Transcription Factors (e.g., TGA) NPR1->TF Activates Genes PR Gene Expression (PR1, PR2, PR5) TF->Genes Upregulates Resistance Systemic Acquired Resistance (SAR) Genes->Resistance

Caption: Simplified signaling pathway of ASM-induced SAR.

References

Application Notes and Protocols for Dose-Response Studies of Acibenzolar-S-Methyl on Model Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-Methyl (ASM), a synthetic functional analog of the plant defense hormone salicylic acid (SA), is a widely utilized plant activator.[1][2][3] It operates not by direct antimicrobial action, but by inducing the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[1][4] This induction leads to the expression of a suite of defense-related genes and the production of pathogenesis-related (PR) proteins, conferring broad-spectrum resistance to a variety of pathogens, including fungi, bacteria, and viruses.[1][2] ASM is a valuable tool in research and agriculture for enhancing plant immunity and reducing reliance on conventional pesticides.[1] These application notes provide detailed protocols and quantitative data for conducting dose-response studies of ASM on model plant systems.

Mechanism of Action

This compound acts as a propesticide, being converted within the plant to its active carboxylic acid metabolite.[4] This active form mimics salicylic acid, triggering the SAR signaling cascade. This pathway involves the key regulator NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and leads to the systemic upregulation of defense genes.[2] Local application of ASM has been shown to induce these antiviral and antibacterial responses in distal, untreated leaves, demonstrating the systemic nature of the induced resistance.[2][3]

ASM_Signaling_Pathway cluster_cell Plant Cell ASM This compound (ASM) Active_Metabolite Active Metabolite (Acibenzolar Acid) ASM->Active_Metabolite Hydrolysis SA_Pathway Salicylic Acid (SA) Signaling Pathway Active_Metabolite->SA_Pathway Mimics SA NPR1 NPR1 Activation SA_Pathway->NPR1 Gene_Expression Defense Gene Expression (e.g., PR1, PR2, PR5) NPR1->Gene_Expression Induces SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR Leads to

Figure 1: Simplified signaling pathway of this compound in inducing Systemic Acquired Resistance.

Quantitative Data from Dose-Response Studies

The efficacy of ASM is dose-dependent, and optimal concentrations can vary between plant species and experimental conditions. The following tables summarize quantitative data from various studies on model plants.

Table 1: Effect of ASM on Disease Resistance in Various Plant Models

Plant ModelPathogenASM Concentration/DoseApplication MethodObserved EffectReference
TomatoClavibacter michiganensisNot specified (Bion 50 WG)Foliar SprayUp to 75% reduction in disease severity; up to 68.2% suppression of bacterial growth.[5]
RoseRose Rosette Emaravirus (RRV)50 mg/LWeekly Foliar Spray36% to 43% reduction in RRD incidence.[6]
RoseRose Rosette Emaravirus (RRV)100 mg/LWeekly Foliar SpraySignificant reduction in RRD severity.[6]
MaizePratylenchus brachyurus0.50 g a.i./LFoliar SprayRecommended dose for nematode reduction.[7]
MaizePratylenchus brachyurus0.125 - 1.0 g a.i./LSeed Treatment, Foliar Spray, or CombinedReduced nematode population in all treatments (64.25% to 80.14% reduction in nematodes/g root).[7]
AppleVenturia inaequalisNot specified (Bion®/Actigard®)Foliar SprayEffective control of apple scab when combined with a light IPM program.[8][9][10]
DogwoodXylosandrus spp. (Ambrosia Beetle)0.3 g/LSubstrate Drench or Foliar SprayReduced beetle attacks, gallery formation, and fungal colonization in flood-stressed trees.[11]

Table 2: ASM-Induced Gene Expression in Model Plants

Plant ModelGene(s)ASM ConcentrationTime Post-TreatmentFold Change in Expression (relative to control)Reference
Kiwifruit ('Hayward')PR1Not specified1 day~5-fold increase[12]
Kiwifruit ('Zesy002')PR1Not specified1 day>15-fold increase[12]
Kiwifruit (both cultivars)PR2, PR5Not specified1 dayUp to 4-fold increase[12]
Japanese RadishPR1, PR2, PR3100 ppm4 hoursSignificant induction in treated and systemic leaves.[3]
Arabidopsis thalianaPR1, SID2, ALD11 mM1 daySignificant increase.[2][13]
TomatoPR1 (SA marker)Not specified (Actigard)7 daysUpregulated[14]
Arabidopsis thalianaAtICS1 (SA marker)Not specified (Actigard)7 daysUpregulated[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible dose-response studies. The following protocols are synthesized from common practices in the cited literature.

Protocol 1: Plant Material and Growth Conditions
  • Plant Selection: Use a well-characterized model plant species such as Arabidopsis thaliana (e.g., Col-0 ecotype), tomato (Solanum lycopersicum), or rice (Oryza sativa).

  • Growth Medium: Sow seeds in a sterile potting mix or on a defined medium such as Murashige and Skoog (MS) agar.

  • Growth Environment: Maintain plants in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.

  • Plant Age: Use plants of a consistent age and developmental stage for all treatments to ensure uniformity (e.g., 4-6 week old Arabidopsis).

Protocol 2: this compound Application

This protocol outlines various methods for ASM application. A dose-response curve should be generated by testing a range of concentrations.

ASM_Application_Workflow cluster_prep Preparation cluster_application Application Methods cluster_post Post-Application Start Start: Healthy, Uniform Plants Prepare_ASM Prepare ASM Stock Solution (e.g., in DMSO or water) Start->Prepare_ASM Serial_Dilutions Create Serial Dilutions (e.g., 0, 10, 50, 100, 500 µM) Prepare_ASM->Serial_Dilutions Foliar_Spray Foliar Spray: Spray until runoff Serial_Dilutions->Foliar_Spray Soil_Drench Soil Drench: Apply known volume to soil Serial_Dilutions->Soil_Drench Seed_Treatment Seed Treatment: Soak seeds in solution Serial_Dilutions->Seed_Treatment Local_Application Local Application: Apply small drops to specific leaves Serial_Dilutions->Local_Application Incubate Incubate for a defined period (e.g., 24-72 hours) Foliar_Spray->Incubate Soil_Drench->Incubate Seed_Treatment->Incubate Local_Application->Incubate Pathogen_Inoculation Pathogen Inoculation (See Protocol 3) Incubate->Pathogen_Inoculation Sampling Sample Tissues for Analysis (Gene expression, enzyme activity, etc.) Incubate->Sampling

Figure 2: General experimental workflow for ASM application and subsequent analysis.
  • Stock Solution: Prepare a stock solution of ASM (e.g., 50% w/w active ingredient) in a suitable solvent (e.g., water or DMSO). A surfactant like Silwet L-77 (e.g., 0.004% v/v) can be added to ensure even leaf coverage for foliar applications.[15]

  • Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 0, 10, 50, 100, 500 µM) by diluting the stock solution. The '0' concentration (control) should contain the solvent and surfactant alone.

  • Application Methods:

    • Foliar Spray: Uniformly spray the aerial parts of the plants with the ASM solutions until runoff.

    • Soil Drench: Apply a specific volume of the ASM solution directly to the soil at the base of the plant.

    • Seed Treatment: Immerse seeds in the ASM solution for a defined period before planting.

    • Local Application: Apply a small, known volume (e.g., 5 µL) of the ASM solution to a specific leaf to study systemic effects.[15]

  • Post-Application: Keep the treated plants in the controlled growth environment for a specified duration (e.g., 1 to 7 days) before subsequent pathogen inoculation or tissue sampling.

Protocol 3: Pathogen Inoculation and Disease Assessment
  • Pathogen Culture: Grow the desired pathogen (fungal, bacterial, or viral) under optimal conditions to obtain a viable inoculum.

  • Inoculum Preparation: Prepare a standardized inoculum suspension (e.g., bacterial cells in 10 mM MgCl₂, fungal spores in water with a surfactant).

  • Inoculation: Inoculate the ASM-treated and control plants by a suitable method (e.g., spray inoculation, syringe infiltration, or mechanical inoculation for viruses).

  • Disease Scoring: At various time points post-inoculation, assess disease severity using a quantitative or qualitative scoring scale. This can include measuring lesion size, counting infected leaves, or quantifying pathogen biomass (e.g., via qPCR).

Protocol 4: Gene Expression Analysis (qRT-PCR)
  • Tissue Sampling: Harvest plant tissue (local and systemic leaves) at different time points after ASM treatment. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for defense marker genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis: Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method.

Protocol 5: Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)

Quantifying phytohormone levels provides direct evidence of the signaling pathways activated by ASM.

  • Sample Preparation: Harvest and freeze plant tissue as described above.

  • Extraction: Homogenize the tissue and extract phytohormones using a suitable solvent (e.g., a mixture of methanol, water, and formic acid).

  • Purification: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.

  • Analysis: Quantify SA and JA levels using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18][19] The use of deuterated internal standards is recommended for accurate quantification.[16]

Conclusion

This compound is a potent inducer of Systemic Acquired Resistance in a wide range of plants. The protocols and data presented here provide a framework for researchers to conduct robust dose-response studies. By systematically evaluating the effects of different ASM concentrations on disease resistance, gene expression, and phytohormone levels, a comprehensive understanding of its efficacy and mode of action in specific plant-pathogen systems can be achieved. This knowledge is critical for optimizing its use in both basic research and practical applications in agriculture and drug development.

References

Application Notes and Protocols for Acibenzolar-S-Methyl (ASM) in Disease Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal timing and application of Acibenzolar-S-Methyl (ASM), a potent systemic acquired resistance (SAR) inducer, for enhancing disease resistance in plants. The following sections detail the mechanism of action, experimental protocols, and key quantitative data derived from various research studies.

Introduction

This compound (ASM), a synthetic analog of the plant defense hormone salicylic acid (SA), is a widely studied plant activator.[1][2] Unlike traditional fungicides that directly target pathogens, ASM is not directly toxic to fungi but instead mimics the plant's natural defense response, leading to Systemic Acquired Resistance (SAR).[1][3] This induced resistance provides broad-spectrum and long-lasting protection against a variety of fungal, bacterial, and viral pathogens.[1] ASM is absorbed by the plant and translocated, triggering the production of defense-related proteins and other biochemical changes that prepare the plant to resist infections.[1] Its efficacy is highly dependent on the timing of application relative to pathogen challenge.

Mechanism of Action: The SAR Signaling Pathway

This compound functions as a propesticide, meaning it is converted into its active form within the plant. The S-methyl ester is hydrolyzed by methyl salicylate esterase to its active carboxylic acid metabolite, acibenzolar.[3] This active form is structurally similar to salicylic acid and initiates the SAR signaling cascade.

The key steps in the ASM-induced SAR pathway are:

  • Perception and Conversion: ASM is absorbed by the plant tissue and converted to acibenzolar.

  • Signal Transduction: Acibenzolar activates the NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) protein, a key regulator of SAR.

  • Gene Activation: Activated NPR1 moves to the nucleus and interacts with transcription factors to induce the expression of a battery of defense-related genes.

  • Defense Response: This leads to the accumulation of pathogenesis-related (PR) proteins, such as PR1, PR2, and PR5, which have antimicrobial properties and reinforce the plant cell wall.[2]

ASM_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASM_outside This compound (ASM) ASM_inside ASM ASM_outside->ASM_inside Uptake Acibenzolar Acibenzolar (Active Form) ASM_inside->Acibenzolar Hydrolysis (Methyl Salicylate Esterase) NPR1_inactive NPR1 (inactive) Acibenzolar->NPR1_inactive Activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active NPR1_nucleus NPR1 NPR1_active->NPR1_nucleus Translocation TFs Transcription Factors NPR1_nucleus->TFs Interacts with PR_Genes Pathogenesis-Related (PR) Genes TFs->PR_Genes Induces Expression PR_Proteins PR Proteins (e.g., PR1, PR2, PR5) PR_Genes->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Caption: this compound (ASM) signaling pathway leading to Systemic Acquired Resistance (SAR).

Optimal Application Timing for Disease Resistance

The timing of ASM application is critical for achieving optimal disease resistance. Since ASM acts by priming the plant's defense system, it must be applied prior to pathogen infection . The ideal window for application varies depending on the crop, the pathogen, and environmental conditions.

Summary of Application Timing and Efficacy

The following table summarizes key findings from various studies on the timing of ASM application.

CropPathogenApplication Timing Before InoculationEfficacyReference
Japanese Radish Pseudomonas cannabina pv. alisalensis4 hoursSignificant reduction in lesion area and bacterial population.[2]
Tomato Xanthomonas spp. (Bacterial Spot)Weekly applications more effective than bi-weekly.Significantly better disease control with weekly applications.[4][5]
Tomato Xanthomonas perforansUp to 6 daysReduction in disease severity observed up to 6 days after ASM application.[6]
Pepper Phytophthora capsici3 daysSignificant inhibition of P. capsici by up to 45%.[7]
Soybean Meloidogyne javanica (Nematode)7 daysReduction in the number of eggs/g of root in one of two experiments.[8]
Arabidopsis thaliana Plantago asiatica mosaic virus (PlAMV)1 daySignificantly reduced viral RNA accumulation in distal leaves.[9]
Flowering Dogwood Ambrosia Beetle3 daysReduced beetle attacks on flood-stressed trees.[10]
Kiwifruit Pseudomonas syringae pv. actinidiaeApplied pre-flowering and post-harvest.Upregulation of defense gene expression.[11]
Apple & Pear Venturia inaequalis (Scab) & Erwinia amylovora (Fire Blight)Varies with growth stage; post-harvest applications also effective.Significant reduction in disease severity.[12][13]

Experimental Protocols

Below are generalized protocols for evaluating the efficacy of ASM. These should be adapted based on the specific crop, pathogen, and research objectives.

Protocol 1: Greenhouse Efficacy Trial

This protocol outlines a typical greenhouse experiment to determine the optimal timing of ASM application.

Greenhouse_Protocol Start Start Plant_Growth Grow Plants to Desired Stage (e.g., 3-4 true leaves) Start->Plant_Growth Grouping Divide Plants into Treatment Groups (e.g., -7d, -3d, -1d, 0d, Control) Plant_Growth->Grouping ASM_Application Apply ASM at Specified Time Points Before Inoculation Grouping->ASM_Application Inoculation Inoculate All Groups with Pathogen (except mock-inoculated control) ASM_Application->Inoculation Incubation Incubate Under Optimal Conditions for Disease Development Inoculation->Incubation Assessment Assess Disease Severity at Regular Intervals (e.g., 3, 5, 7 days post-inoculation) Incubation->Assessment Data_Analysis Analyze Data and Compare Treatment Efficacies Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a greenhouse-based ASM efficacy trial.

Methodology:

  • Plant Material: Grow healthy, uniform plants to a susceptible growth stage (e.g., 3-5 true leaves).

  • Treatment Groups: Establish multiple treatment groups, each representing a different ASM application timing relative to pathogen inoculation (e.g., 7 days before, 3 days before, 1 day before, and on the day of inoculation). Include a water-treated control group.

  • ASM Application: Prepare an aqueous solution of ASM at the desired concentration (e.g., 100 ppm).[2] Apply uniformly to the foliage as a spray until runoff or as a soil drench.[2][10]

  • Pathogen Inoculation: At day 0, inoculate all plants (except a mock-inoculated control) with a standardized pathogen suspension (e.g., bacterial suspension or fungal spore solution).

  • Incubation: Maintain plants in a controlled environment with optimal temperature and humidity for disease development.

  • Disease Assessment: Evaluate disease severity at regular intervals post-inoculation using a standardized disease rating scale or by measuring lesion size.[2]

  • Data Analysis: Statistically analyze the disease severity data to determine the effect of ASM application timing.

Protocol 2: Gene Expression Analysis

This protocol is for investigating the molecular response of the plant to ASM treatment.

Methodology:

  • Plant Treatment: Treat plants with ASM or water as described in Protocol 1.

  • Tissue Sampling: Collect leaf tissue from both local (treated) and systemic (untreated) leaves at various time points after ASM application (e.g., 0, 4, 24, 48, 72 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR to quantify the expression levels of key defense-related genes, such as PR1, PR2, and PR5.[2] Use a suitable reference gene for normalization.

  • Data Analysis: Analyze the relative gene expression levels to determine the timing and magnitude of the defense response induced by ASM.

Quantitative Data on ASM Efficacy

The following tables present quantitative data from selected studies, illustrating the impact of ASM application on disease control.

Table 1: Effect of ASM on Bacterial Population in Japanese Radish
TreatmentTime of Inoculation after ASMBacterial Population (log CFU/cm²)Reference
Water Control4 hours7.2[2]
ASM (100 ppm)4 hours5.8[2]
Water Control1 day7.5[2]
ASM (100 ppm)1 day5.5[2]
Water Control1 week7.8[2]
ASM (100 ppm)1 week5.9[2]

Data adapted from a study on Pseudomonas cannabina pv. alisalensis in Japanese radish.[2]

Table 2: Efficacy of ASM Application Frequency on Tomato Bacterial Spot
Application FrequencyDisease Severity (%)Reference
Untreated Control45[4][5]
Bi-weekly ASM38[4][5]
Weekly ASM25[4][5]

Data represents a summary of findings from field trials on tomato.[4][5]

Table 3: Control of Pear Scab with ASM
TreatmentApplication IntervalDisease Incidence on Leaves (%)Disease Control Efficacy (%)Reference
Non-sprayed-12.2-[12]
ASM (100 mg a.i./L)7 days (6 sprays)0.199.2[12]
ASM (100 mg a.i./L)14 days (3 sprays)0.397.5[12]

Data from a field study on Venturia nashicola on pear trees.[12]

Conclusion

The optimal timing of this compound application is crucial for maximizing its disease-protective effects. The presented data and protocols underscore the necessity of applying ASM prior to pathogen infection to allow for the induction of the plant's systemic acquired resistance. The ideal application window can range from a few hours to several days before the anticipated disease pressure, depending on the host-pathogen system. For effective and sustainable disease management strategies, it is recommended to conduct preliminary trials to determine the optimal timing, concentration, and application frequency for the specific crop and target pathogen.

References

Acibenzolar-S-Methyl (ASM): Application Notes and Protocols for Efficacy Evaluation Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species. Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate defense mechanisms, leading to broad-spectrum protection against fungal, bacterial, and viral pathogens. This document provides detailed application notes and experimental protocols for evaluating the efficacy of ASM against specific plant pathogens, summarizing key quantitative data and outlining the underlying signaling pathways.

Mechanism of Action: Systemic Acquired Resistance (SAR)

ASM treatment mimics the natural SAR response triggered by pathogen infection. It is absorbed by the plant and translocated systemically, where it is converted to its active form, acibenzolar. This initiates a signaling cascade that leads to the accumulation of the plant defense hormone salicylic acid (SA). SA, in turn, activates the transcription of a battery of defense-related genes, including those encoding pathogenesis-related (PR) proteins such as PR-1, PR-2, PR-3, and PR-5. These proteins have antimicrobial properties and contribute to the overall state of heightened resistance throughout the plant.

SAR_Pathway cluster_Signal_Perception Signal Perception cluster_Signaling_Cascade Signaling Cascade cluster_Defense_Response Defense Response ASM This compound (ASM) Acibenzolar Acibenzolar (Active Form) ASM->Acibenzolar Conversion in plant SA Salicylic Acid (SA) Accumulation Acibenzolar->SA Induces NPR1 NPR1 Activation SA->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1, PR-2, PR-3, PR-5) NPR1->PR_Genes Promotes Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Figure 1: Simplified signaling pathway of this compound (ASM)-induced Systemic Acquired Resistance (SAR).

Efficacy of this compound Against Specific Plant Pathogens

The following tables summarize the quantitative efficacy of ASM against a selection of economically important plant pathogens, based on published research.

Table 1: Efficacy Against Bacterial Pathogens
PathogenHost PlantASM Application RateKey FindingsReference(s)
Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot)Tomato10.5 g a.i./haEqual to or better than standard copper-based bactericide in controlling bacterial spot.
35 g a.i./haReduced foliar disease severity in 14 out of 15 field experiments.
Pseudomonas syringae pv. tomato (Bacterial Speck)Tomato10.5 g a.i./haProvided effective management, comparable to standard bactericides.
Pseudomonas cannabina pv. alisalensis (Bacterial Blight)Japanese Radish100 ppm (dip-treatment)Effectively suppressed disease symptom development and reduced bacterial populations.
Pseudomonas syringae pv. tabaci (Wildfire)PaprikaNot specifiedSignificantly protected seedlings from wildfire.
Table 2: Efficacy Against Fungal and Oomycete Pathogens
PathogenHost PlantASM Application RateKey FindingsReference(s)
Colletotrichum gloeosporioides (Anthracnose)Pepper0.15 - 0.60 g/LProvided a reduction in anthracnose severity.
Peronospora belbahrii (Downy Mildew)Basil50 and 100 mg/literSuccessfully controlled downy mildew in greenhouse-grown basil.
Peronospora tabacina (Blue Mold)Tobacco1.0 ppm (in float solution)Reduced sporulation by 99%.
Phytophthora infestansNot specifiedNot specifiedASM is known to be effective against a range of fungal pathogens.
Phytophthora capsiciSquash20 and 30 mg/L (soil drench or foliar spray)Significantly reduced disease severity.
Table 3: Efficacy Against Viral Pathogens
PathogenHost PlantASM Application RateKey FindingsReference(s)
Tomato spotted wilt virus (TSWV)Flue-cured Tobacco1.0 to 2.0 g a.i./7,000 plantsActivated a high level of resistance and reduced systemic infection.
Plantago asiatica mosaic virus (PlAMV)Arabidopsis thalianaLocal applicationSuppressed virus infection in distal, untreated leaves.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of ASM. Researchers should adapt these protocols to their specific host-pathogen system and experimental objectives.

General Experimental Workflow

Experimental_Workflow Start Start Plant_Growth Plant Material Preparation and Growth Start->Plant_Growth ASM_Treatment This compound (ASM) Application Plant_Growth->ASM_Treatment Pathogen_Inoculation Pathogen Inoculation ASM_Treatment->Pathogen_Inoculation Time Interval (e.g., 2-5 days) Incubation Incubation under Controlled Conditions Pathogen_Inoculation->Incubation Disease_Assessment Disease Severity and/or Incidence Assessment Incubation->Disease_Assessment Data_Analysis Data Collection and Statistical Analysis Disease_Assessment->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for evaluating ASM efficacy.
Plant Material and Growth Conditions

  • Plant Species and Cultivar: Select a plant species and cultivar known to be susceptible to the target pathogen.

  • Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for temperature, light, and humidity to ensure uniform growth.

This compound (ASM) Application
  • Formulation: Use a commercial formulation of ASM (e.g., Actigard® 50WG) and prepare a stock solution in water.

  • Application Method:

    • Foliar Spray: Apply ASM solution to the foliage until runoff using a hand sprayer. Ensure thorough coverage of all leaf surfaces.

    • Soil Drench: Apply a known volume and concentration of ASM solution to the soil around the base of each plant.

    • Seed Treatment: Coat seeds with a solution of ASM before planting.

  • Concentration and Timing: The optimal concentration and timing of ASM application will vary depending on the host plant and pathogen. Based on the literature, effective concentrations range from 10.5 g a.i./ha for field applications to 100 ppm for foliar sprays in controlled environments. Applications are typically made 2 to 5 days before pathogen inoculation to allow for the induction of SAR.

Pathogen Inoculation
  • Inoculum Preparation: Prepare a standardized inoculum of the pathogen (e.g., bacterial suspension, fungal spore suspension) with a known concentration (e.g., colony-forming units [CFU]/mL or spores/mL).

  • Inoculation Method:

    • Spray Inoculation: Uniformly spray the inoculum onto the plant foliage.

    • Wound Inoculation: Introduce the inoculum into a small wound made on the leaf or stem.

    • Infiltration: Infiltrate a bacterial suspension into the leaf apoplast using a needleless syringe.

    • Soil Infestation: For soil-borne pathogens, infest the soil with the pathogen inoculum.

Incubation and Disease Assessment
  • Incubation: After inoculation, maintain the plants in a controlled environment with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment:

    • Disease Severity: Rate the severity of disease symptoms using a standardized rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms) or by measuring the percentage of infected tissue area.

    • Disease Incidence: Calculate the percentage of plants or leaves showing disease symptoms.

    • Pathogen Population: For bacterial pathogens, quantify the bacterial population within the plant tissue at different time points after inoculation.

Experimental Design and Data Analysis
  • Controls: Include appropriate controls in the experimental design, such as:

    • Untreated, uninoculated plants (negative control).

    • Untreated, inoculated plants (positive control).

    • Plants treated with a standard fungicide (for comparison).

  • Replication: Use a sufficient number of replicate plants per treatment to ensure statistical power. A randomized complete block design is often used in field trials.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects.

Conclusion

This compound is a valuable tool for managing a broad range of plant diseases by activating the plant's own defense mechanisms. The protocols and data presented in this document provide a framework for researchers and professionals to effectively evaluate the efficacy of ASM against specific plant pathogens. Careful consideration of experimental design, application methods, and disease assessment techniques is crucial for obtaining reliable and reproducible results. Further research to optimize application strategies for different crop and pathogen systems will continue to enhance the utility of this innovative approach to plant disease management.

Application Notes and Protocols for Acibenzolar-S-Methyl in the Control of Bacterial and Fungal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-Methyl (ASM), a synthetic functional analog of salicylic acid (SA), is a potent plant activator that induces Systemic Acquired Resistance (SAR) in a wide range of plant species.[1][2][3] Unlike traditional fungicides and bactericides, ASM does not exhibit direct antimicrobial activity.[1] Instead, it primes the plant's innate immune system, leading to a broad-spectrum and long-lasting defense against various fungal, bacterial, and even viral pathogens.[2][4] ASM is recognized as a group P01 fungicide by the Fungicide Resistance Action Committee (FRAC), highlighting its unique mode of action which carries a low risk of resistance development in pathogens.[1] These application notes provide a comprehensive overview of ASM's mechanism, application protocols derived from scientific studies, and quantitative data on its efficacy.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound mimics the natural plant defense hormone salicylic acid, triggering a signaling cascade that leads to the establishment of SAR.[2] Upon application, ASM is absorbed and translocated throughout the plant.[2] Inside the plant, it is hydrolyzed to its active carboxylic acid metabolite, acibenzolar, which initiates the defense response.[1][3]

The activation of SAR by ASM involves several key steps:

  • Signal Perception and Transduction: Acibenzolar is recognized by cellular receptors, initiating a signaling cascade.

  • Gene Activation: This signaling leads to the upregulation of SAR-related genes, including those encoding for Pathogenesis-Related (PR) proteins such as PR-1, PR-2, and PR-5.[3][5][6]

  • Biochemical Changes: The induced PR proteins have antimicrobial properties and reinforce the plant's structural barriers. Additionally, ASM can induce stomatal closure, a physical defense mechanism that prevents pathogen entry.[3]

  • Systemic Response: A mobile signal is generated in the treated tissues and transported systemically, priming distal, untreated parts of the plant for a more rapid and robust defense response upon pathogen attack.[3][5]

The following diagram illustrates the simplified signaling pathway of ASM-induced SAR:

ASM_SAR_Pathway cluster_plant_cell Plant Cell ASM This compound (ASM) Acibenzolar Acibenzolar (Active Metabolite) ASM->Acibenzolar Hydrolysis SABP2 Salicylic Acid Binding Protein 2 (SABP2) Acibenzolar->SABP2 Binds to ROS Reactive Oxygen Species (ROS) Acibenzolar->ROS Induces NPR1 NPR1 (Key Regulator) SABP2->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Stomatal_Closure Stomatal Closure Stomatal_Closure->SAR ROS->Stomatal_Closure Triggers

Caption: Simplified signaling pathway of this compound (ASM)-induced Systemic Acquired Resistance (SAR).

Quantitative Data on Efficacy

The effectiveness of ASM in controlling various bacterial and fungal diseases has been demonstrated in numerous field and greenhouse studies. The following tables summarize key quantitative data from selected studies.

Table 1: Efficacy of this compound against Bacterial Diseases

CropPathogenApplication Rate/FrequencyDisease Reduction (%)Yield ImpactReference
TomatoXanthomonas spp. (Bacterial Spot)75 µM to 200 µM, weeklySignificant reduction in disease severityNot statistically improved, but no significant reduction compared to control[7][8]
TomatoXanthomonas perforans2.5 g a.i./100 L, 8-10 day intervalsSignificant reduction in foliar disease severityYield reduction with 10 applications[9]
Japanese RadishPseudomonas cannabina pv. alisalensisDip-treatmentSignificant reduction in lesion area and bacterial populationNot reported[3]
AppleErwinia amylovora (Fire Blight)Not specifiedSignificant decrease in shoot blight incidence and severityNot reported[10]

Table 2: Efficacy of this compound against Fungal Diseases

CropPathogenApplication Rate/FrequencyDisease Reduction (%)Yield ImpactReference
Asian PearVenturia nashicola (Scab)100 mg a.i./L, every 7 days (6 sprays)High efficacy, significantly lower disease incidence than controlNo unacceptable phytotoxicity[11]
RiceRhizoctonia solani (Sheath Blight)Soil drench or foliar sprayInhibition of disease development and spreadNot reported[12]
SquashPhytophthora capsici (Phytophthora Blight)17.5, 8.8, and 4.4 g a.i./haSignificant reduction in Area Under the Disease Progress Curve (AUDPC)Significantly higher yield than non-treated control in 2 of 3 experiments[13]
TobaccoPeronospora hyoscyami f. sp. tabacina (Blue Mold)Not specifiedEffective controlNot reported[14]

Table 3: Efficacy of this compound against Viral Diseases

CropPathogenApplication Rate/FrequencyDisease Reduction (%)Yield ImpactReference
Flue-cured TobaccoTomato Spotted Wilt Virus (TSWV)1 to 2 g a.i./7000 plantsHigh level of resistance, reduced local and systemic infectionMinimized phytotoxicity at this rate[6]
MelonCucumber Mosaic Virus (CMV) & Cucurbit Yellow Stunting Disorder Virus (CYSDV)25 ppm foliar sprayReduced symptom severity and delayed disease progressionSlight reduction in aboveground biomass in greenhouse, no impact on yield in the field[15]
Arabidopsis thalianaPlantago Asiatica Mosaic Virus (PlAMV)Local applicationSignificantly reduced viral RNA accumulation in distal untreated leavesNot reported[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on methods described in the cited literature.

General Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of ASM.

Experimental_Workflow cluster_workflow General Experimental Workflow Plant_Prep Plant Preparation (Growth to desired stage) ASM_Treatment ASM Application (Foliar spray, soil drench, etc.) Plant_Prep->ASM_Treatment Incubation Incubation Period (For SAR induction) ASM_Treatment->Incubation Pathogen_Inoculation Pathogen Inoculation (Spray, injection, etc.) Incubation->Pathogen_Inoculation Disease_Development Disease Development (Incubation under controlled conditions) Pathogen_Inoculation->Disease_Development Data_Collection Data Collection (Disease severity, pathogen population, gene expression, yield) Disease_Development->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A generalized workflow for conducting experiments to test the efficacy of this compound.

Protocol 1: Evaluation of ASM against Bacterial Spot on Tomato

Adapted from studies on Xanthomonas spp.[7][9]

  • Plant Material: Grow tomato seedlings (e.g., susceptible cultivars) in pots under greenhouse conditions until they reach the 4-5 true leaf stage.

  • ASM Application:

    • Prepare ASM solutions at desired concentrations (e.g., 75 µM to 200 µM).

    • Apply as a foliar spray until runoff.

    • Include a water-sprayed control group.

    • Applications can be made weekly or at other specified intervals.

  • Pathogen Inoculation:

    • Grow the bacterial pathogen (e.g., Xanthomonas perforans) on a suitable medium.

    • Prepare a bacterial suspension in sterile water, adjusting the concentration to approximately 5 × 10⁷ CFU/ml.

    • Inoculate plants 1 to 3 days after the final ASM application by spraying the bacterial suspension onto the foliage.

  • Incubation: Maintain the inoculated plants in a high-humidity environment (e.g., >85% RH) for 24-48 hours to facilitate infection. Then, return them to standard greenhouse conditions.

  • Disease Assessment:

    • Evaluate disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Use a rating scale (e.g., 0-5) or measure the percentage of leaf area affected by lesions.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) for a comprehensive assessment of disease development over time.

  • Yield Data: At the end of the growing season, harvest fruits and measure total and marketable yield.

Protocol 2: Evaluation of ASM against Pear Scab

Adapted from a study on Venturia nashicola*[11]

  • Plant Material: Use mature pear trees of a susceptible cultivar (e.g., 'Housui' or 'Kousui') in a field setting with a history of scab incidence.

  • ASM Application:

    • Prepare an ASM solution of 100 mg active ingredient per liter.

    • Apply as a foliar spray using a suitable sprayer to ensure thorough coverage.

    • Begin applications at the start of the growing season and repeat at 7-day intervals for a total of six sprays.

    • Include a non-sprayed control group and a standard fungicide treatment for comparison.

  • Disease Assessment:

    • Monitor for the natural development of pear scab throughout the season.

    • Assess disease incidence and severity on both leaves and shoots.

    • For leaves, randomly select a number of leaves per shoot and calculate the percentage of diseased leaves.

    • For shoots, calculate the percentage of shoots showing scab symptoms.

    • Disease control efficacy can be calculated using the formula: Efficacy (%) = [1 - (Disease in ASM treatment / Disease in control)] x 100.

  • Phytotoxicity Assessment: Visually inspect trees for any signs of phytotoxicity, such as leaf chlorosis, necrosis, or stunting.

Application Guidelines and Considerations

  • Preventative Application: ASM is a SAR inducer and is most effective when applied before the onset of disease.[2] It is not curative and will have limited effect on established infections.[1]

  • Plant Health: Apply ASM to healthy, actively growing plants. Stressed plants (due to drought, excessive moisture, etc.) may not respond effectively and could be more susceptible to phytotoxicity.[16]

  • Application Timing and Intervals: The optimal timing and frequency of applications can vary depending on the crop, pathogen, and environmental conditions. Weekly applications have shown to be more effective than bi-weekly applications for some diseases like bacterial spot on tomato.[7] For processing tomatoes, an interval of 8 to 10 days was found to be ideal for bacterial spot control.[9]

  • Phytotoxicity: At higher concentrations, ASM can cause phytotoxicity, leading to temporary stunting or foliar spotting.[6] It is crucial to follow recommended application rates and to test on a small area before large-scale application, especially on new cultivars.

  • Integrated Pest Management (IPM): ASM is a valuable tool for IPM programs as it can reduce the reliance on conventional fungicides and bactericides.[2] It can be used in rotation or in combination with other control measures.

Conclusion

This compound represents a significant advancement in plant disease management, offering a unique mode of action that leverages the plant's own defense mechanisms. Its broad-spectrum activity and low risk of resistance development make it a valuable component of sustainable agriculture. The data and protocols presented here provide a foundation for researchers and drug development professionals to further explore and optimize the use of this potent plant activator in controlling bacterial and fungal diseases.

References

Troubleshooting & Optimization

Technical Support Center: Acibenzolar-S-Methyl (ASM) Application in Sensitive Plants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate Acibenzolar-S-Methyl (ASM) induced phytotoxicity in sensitive plant species during experimental trials.

This compound is a potent inducer of Systemic Acquired Resistance (SAR) in plants, functioning as a synthetic analog of salicylic acid.[1] While effective in activating plant defense mechanisms against a broad spectrum of pathogens, its application can lead to phytotoxicity in sensitive plant species, manifesting as stunting, chlorosis, and necrosis.[2] This guide offers practical solutions and detailed protocols to minimize these adverse effects.

Troubleshooting Guide

This section addresses common issues encountered during ASM application and provides step-by-step solutions.

Issue Potential Cause Troubleshooting Steps
Stunted plant growth after ASM application. High ASM concentration; Application at a sensitive growth stage; Environmental stress.1. Optimize ASM Concentration: Refer to the dose-response data in Table 1 and consider testing a lower concentration range. 2. Adjust Application Timing: Avoid applying ASM to very young seedlings or plants under stress. Applications to more established, vigorous plants are generally safer.[2] 3. Co-application with Gibberellic Acid (GA3): Implement the protocol for co-application of ASM and GA3 to counteract stunting (see Experimental Protocols).[3][4]
Yellowing of leaves (chlorosis) or appearance of dead tissue (necrosis). ASM concentration is too high for the specific plant species or cultivar; High temperatures or intense light post-application.1. Reduce ASM Concentration: Consult Table 1 for recommended starting concentrations and perform a dose-response experiment. 2. Control Environmental Conditions: If possible, maintain moderate temperatures and light intensity for 24-48 hours after ASM application. High temperatures can exacerbate phytotoxicity. 3. Screen for Safeners: For novel plant systems, consider screening for potential chemical safeners using the protocol provided (see Experimental Protocols).
Inconsistent results or lack of SAR activation. Improper ASM application; Plant genotype is not responsive; Degradation of ASM solution.1. Ensure Thorough Coverage: For foliar applications, use a surfactant to ensure uniform leaf coverage. 2. Verify Plant Responsiveness: Confirm that the plant species/cultivar is known to be responsive to SA-mediated SAR. 3. Use Freshly Prepared Solutions: Prepare ASM solutions immediately before use to prevent degradation.
Yield reduction in fruiting plants. Energy trade-off between defense activation and fruit development; Direct phytotoxic effects on reproductive tissues.1. Optimize Application Timing: Avoid applications during the flowering and early fruit development stages.[2] 2. Evaluate Different Application Methods: In some cases, soil drench application may be less detrimental to yield than foliar sprays.[5] 3. Dose and Frequency Adjustment: Reducing the number of applications or the concentration may be necessary to avoid compromising yield.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of ASM-induced phytotoxicity?

A1: The most common symptoms are stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death), which may appear as spots or marginal leaf burn.[2][6] The severity of these symptoms is often dose-dependent.

Q2: Which plant species are known to be sensitive to ASM?

A2: Sensitivity to ASM can vary significantly between species and even cultivars. Some reported sensitive plants include certain varieties of tobacco, tomato, and pepper, particularly in their early growth stages.[2][7] It is crucial to conduct preliminary trials on a small batch of plants to determine the optimal concentration for your specific experimental system.

Q3: How can I mitigate the stunting effect of ASM?

A3: Co-application of Gibberellic Acid (GA3) with ASM has been shown to reduce stunting in some plant species, such as tobacco.[3][4] GA3 is a plant hormone that promotes cell elongation and can counteract the growth-inhibiting effects of ASM. A detailed experimental protocol for this co-application is provided below.

Q4: What is the mechanism behind ASM-induced phytotoxicity?

A4: While the exact molecular basis of ASM-induced phytotoxicity is not fully elucidated, it is thought to be related to the metabolic cost of activating a strong and prolonged defense response. This can lead to a trade-off between growth and defense, resulting in the observed stunting and other stress symptoms.

Q5: Can I tank-mix ASM with other pesticides or fertilizers?

A5: Tank mixing ASM with other chemicals should be approached with caution, as interactions can either reduce the efficacy of ASM or exacerbate phytotoxicity. It is generally recommended to apply ASM alone. If tank mixing is necessary, a small-scale compatibility test should be performed first. Some fungicides have been successfully tank-mixed with ASM in specific crops.[8]

Quantitative Data Summary

The following tables summarize quantitative data on ASM phytotoxicity and mitigation.

Table 1: Dose-Response of ASM-Induced Phytotoxicity in Tomato (Cultivar 'Moneymaker') Seedlings

ASM Concentration (mg/L)Phytotoxicity Rating (0-5)*Plant Height Reduction (%)Chlorophyll Content (SPAD units)
0 (Control)0.0045.2
251.2842.1
502.52035.8
1004.13528.4
2004.85521.7

*Phytotoxicity rating: 0 = no visible damage, 1 = slight chlorosis, 2 = moderate chlorosis, 3 = severe chlorosis and slight necrosis, 4 = severe necrosis, 5 = plant death. (Data are hypothetical and for illustrative purposes, based on trends reported in the literature.)

Table 2: Effect of Gibberellic Acid (GA3) on Mitigating ASM-Induced Stunting in Tobacco (Cultivar 'K326')

TreatmentPlant Height (cm)Leaf NumberBiomass (g dry weight)
Control (Water)35.412.15.2
ASM (2 g a.i./7000 plants)28.311.84.1
GA3 (50 mg/L)38.112.35.5
ASM + GA334.212.05.0

(Data adapted from Mandal et al., 2008.[3])

Experimental Protocols

Protocol 1: Evaluating ASM Phytotoxicity in a Sensitive Plant Species

Objective: To determine the optimal, non-phytotoxic concentration of ASM for inducing SAR in a specific plant species.

Materials:

  • ASM stock solution (e.g., 1000 mg/L in sterile distilled water)

  • Sensitive plant species seedlings (at the 3-4 true leaf stage)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spectrophotometer or SPAD meter for chlorophyll measurement

  • Ruler and balance for growth measurements

Methodology:

  • Prepare a dilution series of ASM from the stock solution (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L).

  • Randomly assign seedlings to treatment groups (n ≥ 5 per group).

  • Apply the different ASM concentrations as a foliar spray until runoff. Include a water-only control group.

  • Place the treated plants in a growth chamber with controlled temperature, humidity, and photoperiod.

  • Assess phytotoxicity symptoms daily for 7-14 days using a visual rating scale (see Table 1).

  • At the end of the experiment, measure plant height, leaf number, and fresh/dry biomass.

  • Measure chlorophyll content from the third fully expanded leaf.

  • Analyze the data to determine the highest concentration of ASM that does not cause significant phytotoxicity.

Protocol 2: Co-application of ASM and Gibberellic Acid (GA3) to Mitigate Stunting

Objective: To reduce ASM-induced stunting by the co-application of GA3.

Materials:

  • ASM solution at the desired concentration (determined from Protocol 1)

  • GA3 stock solution (e.g., 1000 mg/L in a small amount of ethanol, then diluted in water)

  • Sensitive plant species seedlings

Methodology:

  • Prepare the ASM solution and a range of GA3 solutions (e.g., 0, 25, 50, 100 mg/L).

  • Create treatment groups: Control (water), ASM alone, GA3 alone (at each concentration), and ASM + GA3 (at each concentration).

  • Apply the treatments as a foliar spray. For the combined treatment, a tank mix can be used if compatibility is confirmed, or the applications can be made sequentially (e.g., GA3 followed by ASM after a short interval).

  • Grow the plants under optimal conditions.

  • Measure plant height and other growth parameters at regular intervals (e.g., 7, 14, and 21 days post-treatment).

  • Statistically analyze the data to identify the GA3 concentration that best alleviates the stunting effect of ASM without other adverse effects.

Signaling Pathways and Workflows

ASM-Induced Systemic Acquired Resistance (SAR) Pathway

This compound acts as a functional analog of salicylic acid (SA), a key signaling molecule in plant defense.[1] Upon application, ASM is converted in the plant to its active form, which binds to the SA receptor NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[9][10] This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a battery of Pathogenesis-Related (PR) genes.[11][12] The products of these genes, PR proteins, have antimicrobial properties and contribute to the establishment of a long-lasting, broad-spectrum resistance against pathogens.

ASM_SAR_Pathway cluster_cell Plant Cell ASM This compound (ASM) Active_ASM Active Metabolite ASM->Active_ASM Metabolic conversion NPR1_inactive NPR1 (inactive) in cytoplasm Active_ASM->NPR1_inactive Binds to NPR1_active NPR1 (active) NPR1_inactive->NPR1_active Conformational change TGA TGA Transcription Factors NPR1_active->TGA Translocates to nucleus and interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates transcription of PR_Proteins PR Proteins PR_Genes->PR_Proteins Translation SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Mitigation_Workflow start Start: New Sensitive Plant System dose_response 1. ASM Dose-Response Phytotoxicity Assay start->dose_response determine_manc 2. Determine Maximum Acceptable Non-phytotoxic Concentration (MANC) dose_response->determine_manc assess_sar 3. Assess SAR Efficacy at MANC determine_manc->assess_sar is_sar_sufficient Is SAR Sufficient? assess_sar->is_sar_sufficient protocol_established End: Protocol Established is_sar_sufficient->protocol_established Yes increase_dose 4. Need for Higher ASM Dose (Potential Phytotoxicity) is_sar_sufficient->increase_dose No mitigation_strategy 5. Test Mitigation Strategies (e.g., GA3 co-application) increase_dose->mitigation_strategy optimize_mitigation 6. Optimize Mitigation Protocol mitigation_strategy->optimize_mitigation validate_protocol 7. Validate Final Protocol (ASM + Mitigant) optimize_mitigation->validate_protocol validate_protocol->protocol_established

References

troubleshooting inconsistent results with Acibenzolar-S-Methyl treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ASM and to troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASM) and what is its primary mechanism of action?

This compound (ASM), also known as BTH, is a synthetic compound used to activate a plant's natural defense mechanisms.[1][2] It is a functional analog of salicylic acid (SA), a key signaling molecule in plant immunity.[2][3][4] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1][2] Instead, it induces Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response.[2][5] Upon application, ASM is absorbed by the plant and converted to its active form, acibenzolar acid.[1][3] This molecule initiates a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, preparing the plant to defend against future infections by a wide range of fungal, bacterial, and viral pathogens.[1][2][3][6]

Q2: Why am I seeing inconsistent or no protective effect after ASM treatment?

Several factors can influence the efficacy of ASM and lead to variable results:

  • Plant Health and Developmental Stage: ASM should be applied to healthy, actively growing plants.[7] Plants stressed by drought, excessive moisture, cold, or herbicide injury may not respond effectively.[7] Additionally, the age of the plant can impact the response; for example, early applications on tobacco before transplanting can cause phytotoxicity and reduce growth, whereas established plants are less affected.[8]

  • Timing of Application: ASM is a preventative treatment and is most effective when applied before a pathogen challenge.[2][9] Its curative effect on established diseases is poor.[9] The protective effect increases with a longer duration between ASM application and pathogen inoculation.[9][10] For foliar applications, a protective effect may only be seen when the gap is at least 24 hours.[10]

  • Application Method and Frequency: The method of application (e.g., foliar spray, soil drench, drip irrigation) can significantly impact results.[11][12] Some studies show that soil drenching or drip application can provide better disease control than foliar sprays for certain pathogens.[11][12] Weekly applications have been found to provide significantly better disease control for bacterial spot on tomatoes than biweekly applications.[13][14]

  • Host Genotype: The genetic background of the plant can influence the efficacy of resistance inducers like ASM.[15][16] Different cultivars or species may exhibit varying levels of response to ASM treatment.[16]

  • Environmental Conditions: The effectiveness of ASM can be variable under field conditions compared to controlled laboratory settings.[15] Climatic conditions can influence both the plant's response and the pathogen pressure.[15]

Q3: Can ASM cause damage to the plants? What are the symptoms of phytotoxicity?

Yes, under certain conditions, ASM can cause phytotoxicity. Symptoms can include chlorosis (yellowing of leaves), necrosis (tissue death), and a reduction in plant height or overall growth.[8][15] The risk of phytotoxicity is a primary limiting factor for the practical use of ASM.[8] Factors that can increase the risk of phytotoxicity include:

  • High Concentrations: Applying ASM at rates higher than recommended can lead to phytotoxicity.[15]

  • Plant Stress: Applying to plants that are already stressed can exacerbate negative effects.[7]

  • Application Timing: Applying at sensitive growth stages, such as during full bloom, can damage flowers.[8]

Q4: How stable is ASM? Does it degrade quickly?

The stability of ASM is dependent on environmental conditions.

  • In Soil: ASM is not persistent in soil or aquatic systems.[5] Light can enhance its degradation, particularly in wet soil.[17][18] The typical half-life (DT₅₀) in aerobic soil is very short, around 0.13 to 0.14 days.[5]

  • In Water (Hydrolysis): ASM's stability in water is highly pH-dependent. It is very stable at pH 5 (half-life of 3.8 years), moderately stable at pH 7 (half-life of 23 weeks), and degrades rapidly at pH 9 (half-life of 19.4 hours).[6]

  • In Storage: When stored frozen (-18°C), residues of ASM are stable in various commodities for at least 24 months.[17][18]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during ASM experiments.

Problem 1: No observable disease resistance after ASM treatment.

If you do not observe the expected protective effect, follow these troubleshooting steps.

G start Start: No resistance observed check_timing Was ASM applied BEFORE pathogen inoculation? start->check_timing timing_no Result: Inconsistent. ASM is preventative, not curative. Apply 24-72h before inoculation. check_timing->timing_no No check_plant_health Were plants healthy and actively growing during application? check_timing->check_plant_health Yes health_no Result: Inconsistent. Stressed plants respond poorly. Use healthy, non-stressed plants. check_plant_health->health_no No check_concentration Was the ASM concentration and application method appropriate for the plant species? check_plant_health->check_concentration Yes concentration_no Result: Inconsistent. Sub-optimal dose leads to no effect. Consult literature for optimal dose. check_concentration->concentration_no No check_controls Were positive and negative controls included and did they behave as expected? check_concentration->check_controls Yes controls_no Result: Experiment Invalid. Pathogen or plant controls failed. Repeat with validated controls. check_controls->controls_no No success Success: Issue Identified check_controls->success Yes

Fig 1. Troubleshooting workflow for lack of ASM efficacy.
Problem 2: Phytotoxicity symptoms (chlorosis, necrosis, stunted growth) are observed.

If your plants show signs of damage after ASM application, consider the following.

Potential CauseTroubleshooting StepRationale
Concentration Too High Perform a dose-response experiment to determine the optimal concentration that induces resistance without causing phytotoxicity.ASM can cause phytotoxic effects at high concentrations.[15] The optimal dose is a balance between efficacy and plant safety.
Plant Stress Ensure plants are not stressed (e.g., by drought, improper nutrition, or extreme temperatures) before and after application.Applying ASM to stressed plants can increase the likelihood of phytotoxicity.[7]
Application Method If using foliar spray, ensure even coverage and avoid excessive application to the point of runoff. Consider alternative methods like soil drench or drip irrigation.Foliar applications can sometimes lead to localized high concentrations, causing damage. Drip application has been shown to be effective and may reduce foliar phytotoxicity.[11][12]
Plant Growth Stage Avoid applying ASM during sensitive developmental stages, such as flowering.Applications during critical growth stages like full bloom have been reported to cause damage to flowers.[8]

Data Summary Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molar Mass 210.27 g·mol⁻¹[1]
Solubility in Water 7.7 mg/L (at 20°C)[1]
log P (Octanol-water partition) 3.1[1]
Hydrolytic Half-life (DT₅₀) 3.8 years (pH 5), 23 weeks (pH 7), 19.4 hours (pH 9)[6]
Soil Aerobic DT₅₀ ~0.14 days[5]
Table 2: Example Application Rates and Frequencies from Literature
CropTarget PathogenApplication RateFrequencyOutcomeSource
Tomato Bacterial Spot (Xanthomonas spp.)75 - 200 µMWeeklySignificant disease control without yield reduction.[13][14]
Tomato Bacterial Spot (Xanthomonas spp.)12.9 - 129 µMBi-weeklyDid not significantly reduce disease development.[13][14]
Bell Pepper Bacterial Spot (Xanthomonas spp.)0.25 - 0.33 oz/A7-day intervalProtection against bacterial spot.[7]
Japanese Radish Bacterial Blight (Pseudomonas cannabina)1 mM (on single leaf)OnceSystemic activation of defense, reduced bacterial growth.[3][19]
Maize Pratylenchus brachyurus (nematode)0.50 g a.i./L (foliar)OnceReduced nematode population.[20]

Key Experimental Protocols

Protocol 1: General Foliar Application of ASM to Herbaceous Plants

This protocol describes a general method for applying ASM to induce SAR in a research setting.

  • Preparation of ASM Solution:

    • Use a commercial formulation of ASM (e.g., Actigard® 50WG, which is 50% active ingredient).[3][7]

    • Calculate the required amount of product to achieve the desired final concentration of the active ingredient (e.g., 1 mM).

    • Dissolve the ASM in distilled water. To improve leaf surface coverage, a surfactant like Silwet L-77 (e.g., to a final concentration of 0.004% v/v) can be added.[19]

    • Prepare a control solution containing only water and the surfactant.

  • Plant Preparation:

    • Use healthy, well-watered plants of a consistent age and developmental stage.

    • Keep plants in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity conditions.

  • Application:

    • Apply the ASM solution or control solution to the adaxial (upper) surface of the desired leaves using a fine-mist sprayer until the surface is evenly moist, but not to the point of runoff.

    • Alternatively, for precise application, apply a defined volume (e.g., 5 µL) as droplets onto the leaf surface.[19]

    • Ensure that different treatment groups are adequately separated to prevent cross-contamination from spray drift.

  • Post-Application:

    • Return plants to the controlled environment.

    • Wait for the appropriate induction period (typically 1 to 3 days) before proceeding with pathogen inoculation or tissue sampling.[4][19]

  • Pathogen Challenge (Optional):

    • Inoculate both ASM-treated and control plants with the pathogen of interest using a standardized protocol.

    • Monitor and quantify disease development over time.

  • Analysis:

    • Assess disease severity (e.g., lesion size, pathogen growth).

    • For molecular analysis, harvest leaf tissue (both local, treated leaves and distal, untreated leaves) at desired time points, flash-freeze in liquid nitrogen, and store at -80°C for subsequent RNA extraction and gene expression analysis (e.g., RT-qPCR for PR genes like PR1, PR2).[3][21]

Visualizations

ASM-Induced Systemic Acquired Resistance (SAR) Pathway

G cluster_cell Plant Cell cluster_nucleus Nucleus ASM This compound (ASM) SABP2 SABP2 (Salicylic Acid Binding Protein 2) ASM->SABP2 Hydrolysis Acibenzolar Acibenzolar (Active Form) SABP2->Acibenzolar NPR1_inactive NPR1 (inactive) in cytoplasm Acibenzolar->NPR1_inactive Binds & Activates NPR1_active NPR1 (active) monomer NPR1_inactive->NPR1_active Monomerization TGA TGA Transcription Factors NPR1_active->TGA Translocates to Nucleus & Binds TGA Factors PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Fig 2. Simplified signaling pathway of ASM-induced SAR.
General Experimental Workflow for ASM Efficacy Testing

G cluster_challenge Pathogen Challenge cluster_analysis Data Collection & Analysis start Start: Prepare Plant Cohorts (e.g., Arabidopsis, Tomato) treatment Apply Treatments - ASM Solution - Control (Water + Surfactant) start->treatment induction Induction Period (24 - 72 hours in controlled environment) treatment->induction inoculation Inoculate with Pathogen (e.g., spray, infiltration) induction->inoculation incubation Incubation Period (Monitor environmental conditions) inoculation->incubation visual_assessment Visual Disease Scoring (Lesion size, % infected area) incubation->visual_assessment molecular_analysis Molecular Analysis (Harvest tissue for RT-qPCR to measure PR gene expression) incubation->molecular_analysis pathogen_quantification Pathogen Quantification (e.g., CFU counting, qPCR) incubation->pathogen_quantification end End: Compare Results (ASM vs. Control) visual_assessment->end molecular_analysis->end pathogen_quantification->end

Fig 3. Workflow for evaluating ASM's protective effects.

References

Technical Support Center: Acibenzolar-S-Methyl (ASM) Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing ASM in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (ASM)?

A1: this compound is a hydrophobic compound with low solubility in water (approximately 7.7 mg/L at 20°C) but is soluble in many organic solvents.[1][2] Its solubility in various common laboratory solvents is summarized in the table below.

Q2: Which solvent is recommended for preparing a high-concentration stock solution of ASM?

A2: Dimethyl sulfoxide (DMSO) is an effective solvent for preparing a high-concentration stock solution of ASM.[3] For instance, a concentration of 31.25 mg/mL can be achieved using DMSO with the aid of ultrasonication and warming to 60°C.[3] Acetone and dichloromethane also show high solubility for ASM.[1][4]

Q3: Can I dissolve ASM directly in water for my experiments?

A3: Directly dissolving ASM in water to achieve a high concentration is challenging due to its low aqueous solubility.[1] For many biological applications, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Note that ASM is often supplied as water-dispersible granules for agricultural use, which can be suspended in water for foliar applications.[5][6]

Q4: What are typical working concentrations of ASM for plant-based research?

A4: The working concentration of ASM can vary depending on the plant species and the experimental setup. Reported concentrations in research literature range from 1 mM for local leaf application in Arabidopsis to 0.075 g/L for foliar spray on wheat.[7] Other studies have used concentrations between 20 and 30 mg/L as a soil drench or foliar spray.[8]

Q5: How stable is ASM in solution?

A5: ASM is stable in neutral to acidic aqueous solutions (pH 5-7).[1] However, it undergoes rapid hydrolysis to its active metabolite, acibenzolar acid, at a pH of 9 or higher.[1] It is advisable to prepare fresh solutions and avoid alkaline conditions to maintain the integrity of the parent compound. To increase stability in aqueous solutions for analytical purposes, acidification to a pH below 5 is recommended.[9]

Troubleshooting Guide

Issue Possible Cause Solution
ASM powder is not dissolving in the chosen solvent. Insufficient solvent volume or low temperature.Increase the solvent volume. For DMSO, gentle warming (up to 60°C) and ultrasonication can significantly aid dissolution.[3]
A precipitate forms when the ASM stock solution (in organic solvent) is diluted into an aqueous buffer or media. The concentration of ASM in the final aqueous solution exceeds its solubility limit. The organic solvent concentration in the final solution may be too low to maintain solubility.- Increase the final volume of the aqueous medium to lower the ASM concentration.- Perform a serial dilution.- Include a co-solvent like ethanol in the final aqueous medium, if permissible for the experiment.- Consider using a formulation with surfactants or preparing a solid dispersion for improved aqueous dispersibility.
Inconsistent experimental results when using ASM. Degradation of ASM in the stock or working solution.- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in airtight containers.[3]- Ensure the pH of your experimental medium is not alkaline (pH > 8) to prevent rapid hydrolysis.[1]
Difficulty in preparing a purely aqueous solution of ASM without organic solvents. Inherent low water solubility of ASM.For applications requiring an aqueous suspension without organic solvents, consider using a commercial water-dispersible granule (WG) formulation of ASM if appropriate for your research.[5][6] These formulations contain adjuvants that aid in dispersion.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility (g/L) at 25°C Reference
Dichloromethane160[1][4]
Toluene36[1][4]
Acetone28[1][4]
Ethyl Acetate25[1][4]
n-Octanol5.4[1][4]
Methanol4.2[1][4]
n-Hexane1.3[1][4]
Water (20°C)0.0077[1]
Solvent Solubility Reference
DMSO31.25 mg/mL (with heating and sonication)[3]
DMF1 mg/mL[10]
EthanolSlightly soluble[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration ASM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of ASM powder in a sterile microcentrifuge tube or vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for a 31.25 mg/mL solution, add the corresponding volume of DMSO).

  • Vortex the mixture for 30 seconds.

  • Place the tube in a water bath or on a heat block at 60°C for 5-10 minutes.

  • Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure all the solid has dissolved. If not, repeat steps 4 and 5.

  • Allow the solution to cool to room temperature.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of an Aqueous Dispersion of ASM for Plant Treatment

This protocol is adapted for applications where a direct aqueous application is needed, such as foliar sprays. This method is based on practices reported in research literature.

Materials:

  • This compound (solid or water-dispersible granule formulation)

  • Deionized water

  • Surfactant (e.g., Silwet L-77), optional

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of ASM. For example, to make a 0.075 g/L solution, weigh 75 mg of ASM.

  • Add a small amount of deionized water to the ASM powder to create a paste.

  • Gradually add more water while stirring continuously to bring the ASM into suspension.

  • Transfer the suspension to a volumetric flask.

  • Rinse the initial container with deionized water and add the rinse to the volumetric flask to ensure a complete transfer.

  • Bring the solution to the final desired volume with deionized water.

  • If a surfactant is required to improve leaf surface coverage, add it at a low concentration (e.g., 0.004% v/v Silwet L-77).[7]

  • Stir the solution on a magnetic stirrer for at least 15-30 minutes before application to ensure a uniform suspension.

  • Use the freshly prepared dispersion immediately for best results.

Visualizations

This compound Experimental Workflow

G cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application A Weigh ASM Powder B Add Organic Solvent (e.g., DMSO) A->B C Heat and Sonicate B->C D High-Concentration Stock Solution C->D E Dilute Stock in Aqueous Medium D->E F Check for Precipitation E->F G Final Working Solution F->G H In Vitro Assay G->H I In Vivo / Plant Treatment G->I

Caption: Workflow for preparing ASM solutions for research.

Signaling Pathway of this compound

SAR_Pathway cluster_stimulus Stimulus cluster_cell Plant Cell cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Response ASM This compound (ASM) NPR1_oli NPR1 (Oligomer) ASM->NPR1_oli Acts as Salicylic Acid Analog NPR1_mono NPR1 (Monomer) NPR1_oli->NPR1_mono Redox Change NPR1_nuc NPR1 NPR1_mono->NPR1_nuc Translocation TGA TGA Transcription Factors NPR1_nuc->TGA Binds to PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

References

impact of environmental conditions on Acibenzolar-S-Methyl efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the environmental factors influencing ASM efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASM) and how does it work?

A1: this compound (ASM), also known as BTH, is a synthetic compound that protects plants from a broad range of pathogens.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it functions as a plant activator, mimicking the natural defense hormone salicylic acid (SA) to induce a state of heightened immunity known as Systemic Acquired Resistance (SAR).[1][3] Upon application, ASM is absorbed and converted into its active form, acibenzolar acid, which triggers the expression of pathogenesis-related (PR) genes, preparing the plant to defend against future infections.[1][3]

Q2: What is Systemic Acquired Resistance (SAR)?

A2: Systemic Acquired Resistance (SAR) is a whole-plant defense response that is activated after a localized exposure to a pathogen or chemical inducer like ASM.[3] This "priming" of the plant's immune system provides long-lasting, broad-spectrum resistance against a variety of fungal, bacterial, and viral pathogens.[2][4] The SAR pathway relies on the accumulation and signaling of key molecules like salicylic acid (SA) and N-hydroxypecolic acid (NHP), leading to the systemic expression of defense-related genes.[4]

Q3: How quickly does ASM take effect and how long does the protection last?

A3: The protective effect of ASM can be observed as early as 4 hours after treatment, with defense-related gene expression also being induced within this timeframe.[3] The degree of protection increases with the duration between ASM application and pathogen inoculation.[5] While some studies have noted efficacy for at least one week in certain plants, the effect can be transient, and reapplication may be necessary for sustained protection depending on the plant species and environmental conditions.[2]

Q4: Can ASM be applied to the soil instead of as a foliar spray?

A4: Yes, ASM can be effective when applied as a soil drench. Soil applications have been shown to induce the expression of defense genes (PR1a and PR1b) in leaf tissues and reduce the severity of diseases like bacterial spot on tomato.[3] In some cases, soil drenching can provide a more consistent protective effect compared to foliar sprays.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving ASM, with a focus on environmental variables.

Problem / Observation Potential Cause Recommended Solution / Action
Reduced or No Efficacy of ASM Treatment High Temperature: Elevated ambient temperatures (e.g., 28°C and above) are a primary cause of SAR suppression. High heat can downregulate the expression of key genes required for the synthesis of salicylic acid (SA) and N-hydroxypecolic acid (NHP), which are essential for the SAR pathway activated by ASM.Maintain experimental temperatures within a moderate range (e.g., 20-24°C) to ensure the stability and proper function of the SAR signaling pathway. If high temperatures are part of the experimental design, be aware that ASM efficacy will likely be compromised.
Inconsistent Results Between Replicates Variable Light Conditions: The induction of SAR is a light-dependent process. Inconsistent light intensity across experimental setups can lead to variable ASM efficacy. Development of SAR can be completely lost if the induction phase occurs in darkness.[6]Ensure uniform and adequate light conditions for all experimental plants. Use a light meter to verify consistent Photosynthetic Photon Flux Density (PPFD) across all replicates. Avoid placing plants in shaded or dark areas after ASM application.
Uneven Application: Non-uniform foliar spray or soil drenching can lead to variable uptake and, consequently, inconsistent induction of SAR.Calibrate spray equipment to ensure an even, fine mist that covers all foliage to the point of runoff. For soil drenches, apply a consistent volume of the ASM solution slowly and evenly to the base of each plant to ensure uniform absorption.
Phytotoxicity Symptoms (e.g., chlorosis, stunting) High Application Rate: Over-application of ASM can lead to phytotoxic effects, including leaf yellowing (chlorosis) and reduced plant growth.[7][8] This is especially true for young or sensitive plants.[2]Strictly adhere to recommended application rates for the specific plant species and developmental stage. If phytotoxicity is observed, reduce the concentration of ASM in subsequent experiments. Conduct a dose-response study to determine the optimal concentration that balances efficacy and plant health.
Application Method: In some species, foliar applications may be more likely to cause phytotoxicity or negatively impact yield compared to soil drenches.[9]Consider switching from foliar spray to a soil drench application, which can sometimes mitigate phytotoxicity while maintaining efficacy.[3]
ASM Works Locally but Not Systemically Impaired Signal Translocation: For SAR to be effective, defense signals must be transported from the application site to distal parts of the plant. Stressors or genetic factors could potentially impair this transport.Ensure plants are healthy and not under other stresses (e.g., drought, nutrient deficiency) that could interfere with systemic signaling. Verify that the plant genotype being used has a functional SAR pathway.

Data on Environmental Impact

The efficacy of this compound is significantly influenced by environmental conditions, particularly temperature.

Table 1: Effect of Temperature on Systemic Acquired Resistance (SAR)

TemperatureSAR ResponseKey Molecular ImpactReference Plant
23°C (73°F) SAR is effectively induced.Normal expression of SAR-related genes (e.g., ALD1, FMO1, ICS1).Arabidopsis thaliana
28°C (82°F) SAR is suppressed.Global downregulation of SAR-induced genes; reduced biosynthesis of N-hydroxypecolic acid (NHP) and salicylic acid (SA).Arabidopsis thaliana

Source: Adapted from studies on the suppression of plant systemic acquired resistance by warm temperatures.

Table 2: Efficacy of ASM in Combination with Other Treatments for Fire Blight Control

TreatmentEfficacy ImprovementPathogenHost Plant
Actigard® (ASM) + Antibiotic~10% average improvement over antibiotic aloneErwinia amylovoraApple

Source: Based on field trials in Washington and Oregon (2011-2014).[10]

Table 3: Impact of Light on SAR Development

Light ConditionSAR DevelopmentSystemic SA & PR-1 AccumulationReference Plant
Light (70-500 µmol m⁻² s⁻¹) SAR is successfully established.Occurs, but may not be strictly correlated with SAR at high light intensities.Arabidopsis thaliana
Darkness SAR development is completely lost.Not applicable as SAR is not established.Arabidopsis thaliana

Source: Based on studies of light conditions influencing plant defense responses.[6]

Key Experimental Protocols

Protocol 1: Evaluating ASM Efficacy via Disease Reduction Assay

  • Plant Propagation: Grow plants (e.g., Arabidopsis thaliana, Tomato, or Tobacco) in a controlled environment growth chamber with a consistent temperature (22-24°C), humidity (~60-70% RH), and photoperiod (e.g., 16h light / 8h dark).[3]

  • ASM Application: At 3-4 weeks of age, apply ASM at the desired concentration (e.g., 100 ppm for foliar spray or 10 mg/L for soil drench).[3] Ensure even application. The control group should be treated with a mock solution (e.g., water with the same surfactant if used).

  • Induction Period: Allow a 2 to 4-day interval between ASM application and pathogen inoculation to permit the full expression of SAR.[5]

  • Pathogen Inoculation: Inoculate both ASM-treated and control plants with a standardized suspension of the pathogen (e.g., Pseudomonas syringae at 1x10⁵ CFU/mL).

  • Incubation: Place plants in a high-humidity environment for 24 hours to facilitate infection, then return them to the initial growth conditions.[3]

  • Data Collection: At 3-5 days post-inoculation, assess disease severity. This can be done by measuring lesion area, counting lesions per leaf, or quantifying the bacterial population within the leaf tissue.

  • Analysis: Calculate the percent disease reduction in ASM-treated plants compared to the control group.

Protocol 2: Quantification of Defense Gene Expression via qRT-PCR

  • Experimental Setup: Follow steps 1-3 from Protocol 1.

  • Tissue Sampling: At specified time points after ASM application (e.g., 0, 4, 24, 48 hours), collect leaf tissue from both treated and control plants. Immediately freeze the samples in liquid nitrogen and store at -80°C.[11]

  • RNA Extraction: Isolate total RNA from the leaf tissue using a standard protocol or a commercial kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[11]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[11][12]

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry in a real-time PCR system.[11][13] Use primers specific for pathogenesis-related (PR) genes (e.g., PR-1, PR-2, PR-5) and a stably expressed reference gene (e.g., Actin or EF1α) for normalization.

  • Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in PR gene expression in ASM-treated samples compared to controls.[11]

Visualizations

ASM_Signaling_Pathway cluster_0 Environmental Factors cluster_1 ASM-Induced SAR Pathway Temp High Temperature (>28°C) SA_NHP Increased Salicylic Acid (SA) & N-Hydroxypipecolic Acid (NHP) Biosynthesis Temp->SA_NHP Inhibits Light Light Light->SA_NHP Required for ASM This compound (ASM Application) ASM->SA_NHP Induces NPR1_act NPR1 Monomerization & Nuclear Translocation SA_NHP->NPR1_act Triggers PR_Genes Transcription of Pathogenesis-Related (PR) Genes NPR1_act->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Simplified signaling pathway for ASM-induced Systemic Acquired Resistance (SAR) and key environmental influences.

Experimental_Workflow start Start acclimatize 1. Plant Propagation & Acclimatization (Controlled Environment) start->acclimatize treatment 2. Apply Treatments (ASM vs. Mock Control) acclimatize->treatment induction 3. SAR Induction Period (2-4 days) treatment->induction inoculation 4. Pathogen Inoculation induction->inoculation incubation 5. Incubation (High Humidity) inoculation->incubation data_collection 6. Data Collection (Disease Scoring / Tissue Sampling) incubation->data_collection analysis 7. Data Analysis (% Disease Reduction / Gene Expression) data_collection->analysis end End analysis->end

Caption: General experimental workflow for assessing the efficacy of this compound.

References

adjusting Acibenzolar-S-Methyl dosage for different plant species and growth stages

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acibenzolar-S-Methyl (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ASM in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASM) and how does it work?

A1: this compound (ASM), also known as BTH, is a synthetic compound used to activate a plant's natural defense mechanisms.[1] It is a functional analog of the plant defense hormone, salicylic acid (SA).[2][3] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1][4] Instead, it induces a state of heightened immunity known as Systemic Acquired Resistance (SAR).[2][4] Once applied, ASM is absorbed by the plant and converted into its active form, acibenzolar acid.[1][3] This triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins, which help the plant resist a broad spectrum of fungal, bacterial, and viral pathogens.[1][2][5]

Q2: What is Systemic Acquired Resistance (SAR)?

A2: Systemic Acquired Resistance (SAR) is a "whole-plant" resistance response that occurs following an initial localized exposure to a pathogen or chemical inducer like ASM.[3] The activation of SAR "primes" the entire plant, including tissues distant from the initial application site, to respond more quickly and effectively to subsequent pathogen attacks.[3][5] This response is long-lasting and provides protection against a wide range of pathogens.[2]

Q3: What are the primary methods for applying ASM in a research setting?

A3: In experimental contexts, ASM can be applied in several ways, depending on the plant species and research objectives:

  • Foliar Spray: A solution of ASM is sprayed directly onto the plant's leaves until runoff is achieved. This method is common for many vegetable and fruit crops.[6][7]

  • Soil Drench: An ASM solution is poured directly onto the soil at the base of the plant. This allows for uptake by the roots and systemic translocation throughout the plant.[3][6][8]

  • Seed Treatment: Seeds are coated with an ASM formulation before planting to protect seedlings from early-stage infections.[1][9]

Q4: How long does it take for ASM to activate plant defenses?

A4: The activation of plant defenses by ASM is relatively rapid. The induction of SAR-related gene expression can be detected as early as 4 hours after treatment in some species.[3] A protective effect has been observed within 24 hours for foliar applications and as little as 1 hour for root applications.[6] A high level of resistance is typically observed from 2 to 5 days after treatment.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with ASM.

Q5: My plants are showing signs of stress (stunting, yellowing) after ASM application. What's wrong?

A5: These symptoms indicate phytotoxicity, which can occur if the ASM concentration is too high or if applications are too frequent.[7][12] Young or physiologically stressed plants are often more susceptible.[13]

  • Probable Cause: Over-application of ASM. High doses can lead to a metabolic burden on the plant, causing stunting, chlorosis (yellowing), or even necrosis.[13][14] For example, weekly foliar applications at 178.6 μM caused reduced yields in grafted tomatoes.[7]

  • Solution:

    • Review Dosage: Cross-reference your application rate with published studies for your specific plant species (see Table 1).

    • Reduce Concentration/Frequency: Lower the concentration or increase the interval between applications. For instance, in tomato studies, weekly applications were more effective than bi-weekly, but the concentration needed to be optimized to avoid yield loss.[15][16]

    • Check Plant Stage: Apply ASM to established, vigorous plants, as younger plants may be more sensitive.[13]

Q6: I am not observing a significant disease reduction after ASM treatment. Why might it not be working?

A6: Lack of efficacy can be attributed to several factors, primarily related to application timing and the inherent resistance level of the plant cultivar.

  • Probable Cause 1: Curative Application: ASM is a plant activator, not a curative fungicide. It must be applied before pathogen infection to be effective, as it takes time to induce the plant's defense systems.[2][6] Its curative effect is generally poor.[6]

  • Solution 1: Always apply ASM preventively. The ideal application window is typically 1 to 5 days before pathogen challenge, depending on the plant and pathogen.[5][6]

  • Probable Cause 2: Plant Genotype: ASM enhances a plant's existing defense pathways. Its effectiveness can be limited in highly susceptible cultivars that lack the necessary genetic components for a robust defense response. Studies in tomato have shown that ASM significantly enhances resistance in moderately resistant cultivars but is ineffective in highly susceptible ones.[17]

  • Solution 2: Use plant cultivars with at least a moderate level of baseline resistance to the target pathogen for best results.[17]

  • Probable Cause 3: Insufficient Dosage or Poor Coverage: An inadequate dose or incomplete application coverage may not be enough to trigger a systemic response.

  • Solution 3: Ensure the application rate is appropriate (Table 1) and that the application method (e.g., foliar spray) results in thorough coverage of the plant tissues.

Data Presentation: Dosage Guidelines

The optimal dosage of ASM is highly dependent on the plant species, growth stage, target pathogen, and application method. The following table summarizes effective concentrations reported in various research studies.

Table 1: Summary of this compound (ASM) Dosages from Research Studies

Plant SpeciesTarget Pathogen / StressApplication MethodEffective Concentration / DosageReference(s)
Tomato Bacterial Spot (Xanthomonas spp.)Foliar Spray75 µM - 200 µM (weekly)[15][16]
Tomato Bacterial Wilt (R. solanacearum)Foliar Spray / Soil Drench3 µg/mL (pre-transplant) / 30 µg/mL (post-transplant)[17]
Tobacco Tomato Spotted Wilt Virus (TSWV)Foliar Spray1.0 - 2.0 g a.i. / 7,000 plants[10][11]
Japanese Radish Bacterial Blight (P. cannabina)Dip Treatment100 ppm[18]
Melon CMV & CYSDV (Viruses)Foliar Spray25 ppm (25 mg/L)[19]
Squash Phytophthora Blight (P. capsici)Soil Drench / Foliar Spray20 - 30 mg/L[8]
Maize Root-lesion NematodesFoliar Spray0.50 g a.i. / L[9]
Kiwifruit Bacterial Canker (P. syringae)Foliar Spray20 g / 100 L[20]
Arabidopsis Plantago Asiatica Mosaic VirusFoliar Application1 mM[5][21]

Experimental Protocols

Protocol 1: Preparation of ASM Stock and Working Solutions

This protocol is based on the use of a 50% water-dispersible granular (WG) formulation, such as Actigard® 50WG.[3][5][21] Adjust calculations based on your specific formulation.

  • Objective: To prepare a high-concentration stock solution and dilute it to a final working concentration for experiments.

  • Materials:

    • This compound (50% WG formulation)

    • Milli-Q or deionized water

    • Surfactant/wetting agent (e.g., Silwet L-77), optional but recommended for foliar sprays[5][21]

    • Sterile conical tubes and volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure (for a 1 mM working solution):

    • The molecular weight of ASM is 210.27 g/mol .

    • Prepare a 100 mM Stock Solution:

      • Weigh 42.05 mg of the 50% WG formulation. This provides 21.027 mg of active ingredient (a.i.).

      • Dissolve this in a final volume of 1 mL of water to create a 100 mM stock solution. Note: As this is a suspension, continuous agitation is necessary.

    • Prepare a 1 mM Working Solution:

      • Pipette 100 µL of the 100 mM stock solution into a flask.

      • Add water to a final volume of 10 mL.

      • If using a surfactant for foliar spray, add it at this stage (e.g., Silwet L-77 to a final concentration of 0.004% v/v).[21]

    • Control Solution: Prepare a mock solution containing water and the same concentration of surfactant (if used) as the treatment solution.

    • Application: Use the freshly prepared solutions immediately for best results. Keep the solution agitated during application.

Protocol 2: General Protocol for Foliar Application and Efficacy Assessment

  • Objective: To treat plants with ASM via foliar spray and assess its efficacy in protecting against a foliar pathogen.

  • Materials:

    • Healthy, uniform plants grown under controlled conditions

    • ASM working solution and control solution (from Protocol 1)

    • Handheld sprayer

    • Pathogen inoculum

    • Growth chamber or greenhouse

  • Procedure:

    • Plant Growth: Grow plants to the desired developmental stage (e.g., 4-6 true leaves). Use a sufficient number of replicates per treatment group (e.g., n=10-15).

    • ASM Application:

      • Randomly assign plants to Control and ASM Treatment groups.

      • Spray the foliage of each plant with the corresponding solution until the leaves are thoroughly wet and runoff begins. Ensure even coverage of both upper and lower leaf surfaces.[7]

      • Keep plants in a well-ventilated area until the foliage is dry.

    • Incubation Period: Allow for the induction of SAR. Return plants to the growth chamber for an incubation period of 2 to 5 days post-treatment.[10]

    • Pathogen Inoculation: Prepare the pathogen inoculum at a predetermined concentration. Inoculate both control and ASM-treated plants using a standardized method (e.g., spray inoculation, point inoculation).

    • Disease Assessment:

      • Maintain plants under conditions favorable for disease development.

      • At specific time points post-inoculation (e.g., 5, 7, 10 days), assess disease severity. This can be done by:

        • Visual Scoring: Rating disease symptoms on a scale (e.g., 0-5) or measuring lesion diameter.[22]

        • Quantifying Pathogen Load: Using qPCR to measure pathogen DNA/RNA in plant tissue.

        • Gene Expression Analysis: Harvesting leaf tissue at various time points (e.g., 0, 24, 48 hours post-inoculation) to quantify the expression of defense genes (e.g., PR1) via RT-qPCR to confirm SAR activation.[3][20]

Visualizations: Signaling Pathway and Experimental Workflow

References

Validation & Comparative

A Comparative Guide to Systemic Acquired Resistance (SAR) Inducers: Acibenzolar-S-Methyl and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acibenzolar-S-methyl (ASM), a widely studied systemic acquired resistance (SAR) inducer, with other chemical activators of plant defense. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and development settings.

Introduction to Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to a variety of pathogens, including fungi, bacteria, and viruses.[1][2][3][4] Unlike direct-acting pesticides, SAR inducers do not possess intrinsic antimicrobial properties.[5][6][7] Instead, they prime the plant's innate immune system, leading to the activation of defense-related genes and the accumulation of pathogenesis-related (PR) proteins.[1][8][9] The signaling molecule salicylic acid (SA) is a central regulator of SAR.[1][2][10][11] Upon pathogen recognition, endogenous SA levels rise, triggering a signaling cascade that establishes a systemic state of enhanced defense.[2][11]

This compound (ASM): The Benchmark SAR Inducer

This compound (ASM), also known by the trade names Bion® or Actigard®, is a synthetic functional analog of salicylic acid.[8][12] It is a member of the benzothiadiazole (BTH) class of compounds.[3][6][7] ASM itself is not the active molecule; within the plant, it is converted to its carboxylic acid metabolite, acibenzolar, which is the active form that mimics SA.[5][13] This activation leads to the expression of SAR marker genes and enhanced resistance to a broad range of pathogens.[8][14][15]

Mechanism of Action: ASM operates through the salicylic acid-dependent signaling pathway. It acts downstream of SA synthesis but upstream of the key SAR regulator, Non-expressor of Pathogenesis-Related genes 1 (NPR1).[13]

Comparative Analysis of SAR Inducers

Several other chemical compounds have been identified that induce SAR through various mechanisms. This section compares ASM with prominent alternatives: Probenazole, Tiadinil, and Isotianil.

SAR InducerChemical ClassMode of Action SummaryKey Pathogen Targets
This compound (ASM/BTH) BenzothiadiazoleFunctional analog of Salicylic Acid (SA); acts downstream of SA accumulation.[8][12]Broad spectrum: Fungi (e.g., Venturia nashicola), Bacteria (e.g., Pseudomonas syringae), Viruses (e.g., TMV).[16][17]
Probenazole (PBZ) BenzisothiazoleInduces SA biosynthesis; acts upstream of SA accumulation.[18][19][20][21]Primarily Rice Blast (Magnaporthe grisea) and Bacterial Leaf Blight (Xanthomonas oryzae).[18][20][22][23]
Tiadinil (TDL) ThiadiazoleIts metabolite (SV-03) induces SAR without requiring SA accumulation, suggesting it acts at or downstream of SA.[24][25][26][27]Rice Blast (Magnaporthe grisea), Tobacco Mosaic Virus (TMV), Pseudomonas syringae pv. tabaci.[22][24]
Isotianil IsothiazoleInduces expression of defense-related genes like WRKY45.[22]Rice Blast (Magnaporthe grisea), Wheat Powdery Mildew, Cucumber Anthracnose.[6][22]
2,6-dichloroisonicotinic acid (INA) Isonicotinic AcidEarly synthetic inducer; acts downstream of SA accumulation.[6][7][15]Broad spectrum, but often associated with phytotoxicity.[7][23]

Signaling Pathways and Mechanisms

The induction of SAR is a complex process involving intricate signaling networks. While the SA pathway is central, other hormones like jasmonic acid (JA) and ethylene (ET) play modulating roles, often in an antagonistic manner to SA, to fine-tune defense responses against different types of pathogens.[28][29][30][31]

// Connections Pathogen -> SA_biosynthesis [label=" Induces"]; PBZ -> SA_biosynthesis [label=" Induces"]; SA_biosynthesis -> SA; SA -> NPR1_inactive [label=" Triggers\nRedox Change"]; NPR1_inactive -> NPR1_active [label=" Monomerizes &\nTranslocates"]; ASM -> NPR1_inactive [label=" Mimics SA,\nActivates", style=dashed]; INA -> NPR1_inactive [label=" Mimics SA,\nActivates", style=dashed]; NPR1_active -> TGA [label=" Binds to"]; TGA -> PR_Genes [label=" Activates"]; PR_Genes -> SAR_state; TDL -> PR_Genes [label=" Induces\n(SA-independent)", style=dashed, constraint=false]; } Caption: Simplified signaling pathways for various SAR inducers.

Experimental Protocols

Accurate comparison of SAR inducers requires standardized experimental procedures. Below is a generalized protocol for a typical SAR assay, which should be optimized for specific plant-pathogen systems.

Objective: To quantify the level of disease resistance induced by a chemical activator.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tobacco, rice) grown under controlled conditions (e.g., 22°C, 16h light/8h dark).[32]

  • SAR inducing compounds (e.g., ASM, PBZ, TDL) dissolved in an appropriate solvent.

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at 5 x 10^5 cfu/mL in 10 mM MgCl2).[33]

  • Sterile water or solvent control.

  • Needleless syringes for infiltration.

Procedure:

  • Primary Treatment (SAR Induction):

    • Select healthy, mature plants (e.g., 4-5 week old Arabidopsis).

    • Apply the SAR inducer solution to two lower leaves of each plant. Application can be via soil drench, foliar spray, or leaf infiltration.[26][34] A control group should be treated with the solvent alone.

    • Maintain plants in controlled environment for the induction period (typically 2-5 days).[33]

  • Secondary Inoculation (Pathogen Challenge):

    • Select two upper, systemic leaves that were not treated with the inducer.[32][35]

    • Infiltrate the pathogen suspension into the abaxial side of the selected leaves using a needleless syringe.[33]

  • Disease Assessment (Data Collection):

    • After 2-4 days post-inoculation, assess disease symptoms. This can be done by:

      • Visual Scoring: Rating disease severity on a defined scale.

      • Lesion Measurement: Measuring the diameter of necrotic or chlorotic lesions.[17]

      • Bacterial Growth Quantification: Excising leaf discs of a known area, homogenizing them in 10 mM MgCl2, and plating serial dilutions on appropriate growth media to count colony-forming units (CFUs).[33]

  • Molecular Analysis (Optional):

    • At various time points after primary treatment, collect systemic leaf tissue to analyze the expression of SAR marker genes (e.g., PR-1) using RT-qPCR.

// Nodes A [label="Plant Cultivation\n(e.g., Arabidopsis, 4-5 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="SAR Inducer Application\n(Lower Leaves)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Control Treatment\n(Solvent Only)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; D [label="Induction Period\n(2-5 Days)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Pathogen Challenge\n(Upper, Systemic Leaves)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Incubation Period\n(2-4 Days)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Collection & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Bacterial Growth Assay (CFU/cm²)\nLesion Size Measurement\nPR-1 Gene Expression (RT-qPCR)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> {B, C}; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H [style=dashed]; } Caption: General experimental workflow for an SAR induction assay.

Conclusion

This compound is a potent and well-characterized SAR inducer that functions as a salicylic acid analog.[8] However, alternative inducers like Probenazole, Tiadinil, and Isotianil offer different modes of action, which may be advantageous in specific crop-pathogen systems or as part of a resistance management strategy.[6][18][20][22][27] Probenazole acts upstream of SA synthesis, making it a true "activator," while the precise SA-independent mechanism of Tiadinil's metabolite warrants further investigation.[18][25][26] The choice of an SAR inducer should be based on the target crop and pathogen, potential for phytotoxicity, and the specific signaling pathway a researcher wishes to investigate. This guide provides a foundational framework for making such informed decisions.

References

A Comparative Analysis of Acibenzolar-S-Methyl and Traditional Fungicides in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and crop protection professionals on the relative efficacy, mechanisms, and practical applications of a leading plant activator versus conventional fungicidal agents.

This guide provides a detailed comparison of Acibenzolar-S-Methyl (ASM), a synthetic plant activator, and traditional chemical fungicides. The focus is on their respective mechanisms of action, efficacy supported by experimental data, and the strategic implications for integrated disease management programs.

Differentiating the Mode of Action: Host Defense Induction vs. Direct Antifungal Activity

A fundamental distinction between this compound and traditional fungicides lies in their mode of action. ASM is not directly fungitoxic; instead, it triggers the plant's own defense mechanisms.[1][2] In contrast, traditional fungicides act directly on the pathogen to inhibit its growth or kill it.

This compound (ASM): Activating Systemic Acquired Resistance (SAR)

This compound is a functional analog of salicylic acid (SA), a key signaling molecule in the plant defense pathway known as Systemic Acquired Resistance (SAR).[2][3] Upon application, ASM is absorbed by the plant and triggers a cascade of biochemical changes that prepare the plant to resist subsequent infections.[2] This process involves the induction of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's structural barriers against pathogens.[1][3] The resistance conferred is systemic, meaning it protects untreated parts of the plant, and is effective against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[2][4]

SAR_Pathway cluster_plant_cell Plant Cell ASM This compound (ASM) SA Salicylic Acid (SA) Accumulation ASM->SA Induces Signal Signal Transduction Cascade SA->Signal PR_Genes Activation of Defense/PR Genes Signal->PR_Genes PR_Proteins Synthesis of PR Proteins PR_Genes->PR_Proteins Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Resistance Pathogen Pathogen (Fungi, Bacteria, Virus) Pathogen->Resistance Inhibited by

Caption: Signaling pathway of Systemic Acquired Resistance (SAR) induced by this compound (ASM).

Traditional Fungicides: Direct Pathogen Inhibition

Traditional fungicides operate through various direct mechanisms that interfere with the pathogen's cellular processes. These can be broadly categorized:

  • Respiration Inhibitors (e.g., Strobilurins like Azoxystrobin): These compounds block the mitochondrial electron transport chain, depriving the fungus of the energy required for growth and development.

  • Sterol Biosynthesis Inhibitors (e.g., DMIs like Tebuconazole): They disrupt the production of ergosterol, an essential component of fungal cell membranes, leading to membrane instability and pathogen death.

  • Multi-site Inhibitors (e.g., Mancozeb, Copper Hydroxide): These fungicides act on multiple metabolic pathways within the fungal cell, which makes the development of resistance less likely.

Fungicide_Action Fungicide Traditional Fungicide (e.g., Azoxystrobin, Tebuconazole) Pathogen Fungal Pathogen Fungicide->Pathogen Applied to Target Specific Target Site (e.g., Respiration, Cell Membrane) Fungicide->Target Binds to Pathogen->Target Inhibition Inhibition of Vital Cellular Function Target->Inhibition Death Pathogen Death or Growth Arrest Inhibition->Death

Caption: Direct mode of action of traditional fungicides on a target pathogen.

Comparative Efficacy: A Data-Driven Overview

The effectiveness of ASM compared to traditional fungicides varies depending on the crop, pathogen, disease pressure, and application timing. While traditional fungicides often provide rapid curative action, ASM's strength lies in preventative, long-lasting, and broad-spectrum protection.[2]

Table 1: Efficacy of this compound vs. Traditional Fungicides Against Various Plant Diseases

Crop / DiseasePathogenThis compound (ASM) EfficacyTraditional Fungicide EfficacyReference Fungicide(s)Source(s)
Asian Pear / Scab Venturia nashicola87.1% control (leaves)81.8% control (shoots)53.3% control (leaves)27.1% control (shoots)Iminoctadine-albesilate[5]
Tomato / Corky Root Pyrenochaeta lycopersiciEffective in the field at dosage used83% disease severity reductionAzoxystrobin[6]
Eggplant / Verticillium Wilt Verticillium dahliaeIneffective at dosage used in the field29% disease severity reductionAzoxystrobin[6]
Apple / Scab & Fire Blight Venturia inaequalis & Erwinia amylovoraStrong effectiveness in reducing both diseases. Acts complementarily with genetic resistance.Not directly compared in this studyWater Control[3]
Coffee / Brown Eye Spot Cercospora coffeicola34-55% disease controlHigher control levels observedTebuconazole, Azoxystrobin[7]
Coffee / Bacterial Blight Pseudomonas syringae pv. garcae38-57% disease controlSimilar control levels to ASMCopper Oxychloride, Kasugamycin[7]
Tomato / Bacterial Spot Xanthomonas spp.Weekly applications significantly reduced disease severity, comparable to standard.Standard treatment provided control.Copper-mancozeb[8][9]

Note: Efficacy values are highly dependent on the specific experimental conditions, including application rates and timing. The data presented is for comparative purposes.

Experimental Protocols for Efficacy Assessment

Evaluating the efficacy of plant protection products requires rigorous, standardized experimental designs to ensure data is reliable and reproducible.[10][11] Field and greenhouse trials are common methodologies.

Key Components of a Fungicide Efficacy Trial:

  • Experimental Design: Typically a Randomized Complete Block Design (RCBD) is used to minimize the effects of field variability. Multiple plots (replicates) are used for each treatment.[10]

  • Treatments: Include an untreated control, the test product (e.g., ASM) at various rates, and a standard commercial fungicide for reference.[11]

  • Application: Products are applied according to potential label recommendations, specifying the rate, volume, timing, and frequency.[12] For ASM, application often precedes pathogen inoculation to allow for the activation of SAR.[13][14]

  • Inoculation: In many controlled studies, plants are artificially inoculated with the target pathogen to ensure uniform disease pressure.[11]

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) are periodically rated throughout the experiment.

  • Data Analysis: Statistical methods (e.g., ANOVA, mean separation tests) are used to determine if observed differences between treatments are statistically significant.[15]

Experimental_Workflow A 1. Experimental Design (Randomized Blocks) B 2. Treatment Application (ASM, Fungicide, Control) A->B C 3. Pathogen Inoculation (If applicable) B->C D 4. Incubation Period (Under controlled conditions) C->D E 5. Disease Assessment (Rating of Incidence/Severity) D->E F 6. Data Collection & Yield Measurement E->F G 7. Statistical Analysis (ANOVA) F->G H 8. Conclusion on Efficacy G->H

Caption: A generalized workflow for conducting a fungicide efficacy trial.

Strategic Considerations: Advantages and Limitations

The choice between ASM and traditional fungicides, or their combined use, depends on the specific agricultural context.

This compound (ASM)

  • Advantages:

    • Novel Mode of Action: Induces the plant's own defenses, making it a valuable tool for managing fungicide resistance.[1][5]

    • Broad Spectrum: Effective against a wide range of fungal, bacterial, and viral pathogens.[2]

    • Systemic & Long-Lasting: Protects new growth and provides extended protection, potentially reducing the number of sprays.[2][16]

    • IPM Compatibility: Integrates well into Integrated Pest Management programs, reducing reliance on conventional chemicals.[2]

  • Limitations:

    • Preventative Action: Most effective when applied before infection and is not a curative treatment.[2][13]

    • Potential for Phytotoxicity: At higher rates or on sensitive plants, ASM can cause stunting, chlorosis, or reduced yield.[5][6][17]

    • Variable Efficacy: Performance can be influenced by plant variety, age, and environmental conditions.[3]

    • Delayed Effect: Requires time for the plant to activate its defenses, typically several days.[17]

Traditional Fungicides

  • Advantages:

    • High Efficacy: Often provide excellent and rapid control of target diseases.

    • Curative Potential: Many can halt the progression of an existing infection.

    • Well-Established Use: Extensive data is available on their performance and application.

  • Limitations:

    • Resistance Development: Repeated use of single-site fungicides can lead to the selection of resistant pathogen strains.[5]

    • Spectrum of Activity: May be effective against a narrower range of pathogens compared to SAR inducers.

    • Environmental Impact: Concerns exist regarding effects on non-target organisms and the environment.[18]

Conclusion

This compound represents a distinct and valuable class of plant protection products. Its efficacy is rooted in the activation of the plant's innate immune system, offering a powerful tool for preventative and broad-spectrum disease management. While traditional fungicides remain crucial for their high, often curative, efficacy against specific pathogens, ASM provides a complementary strategy.

For researchers and professionals in drug and pesticide development, ASM is not a direct replacement for traditional fungicides but rather a critical component of a diversified and sustainable disease control strategy. Its unique mode of action makes it an essential tool for fungicide resistance management. The optimal approach often involves integrating ASM into a program that includes rotation or tank-mixing with traditional fungicides, leveraging the strengths of both technologies to achieve robust and durable crop protection.

References

Validating Acibenzolar-S-Methyl Induced Resistance: A Comparative Guide to Pathogen Challenge Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acibenzolar-S-methyl (ASM)'s performance in inducing plant resistance against various pathogens, supported by experimental data from pathogen challenge assays. It includes detailed methodologies for key experiments and visual diagrams of the underlying biological pathways and experimental workflows.

Introduction to this compound (ASM)

This compound (ASM), also known as BTH, is a synthetic chemical that protects plants against a broad spectrum of pathogens by activating the plant's own defense mechanisms.[1] It is a functional analog of the plant defense hormone salicylic acid (SA) and is known to induce Systemic Acquired Resistance (SAR), a state of heightened, long-lasting immunity.[2][3] Unlike traditional fungicides or bactericides, ASM does not have direct antimicrobial activity.[4] Instead, it primes the plant to respond more rapidly and effectively to subsequent pathogen attacks.[5] This guide focuses on the validation of ASM-induced resistance through quantitative pathogen challenge assays.

The ASM Signaling Pathway

ASM treatment mimics the natural SAR signaling cascade. The inactive pro-drug, this compound, is absorbed by the plant and converted to its biologically active form, acibenzolar.[3][6] This molecule triggers the salicylic acid (SA) signaling pathway downstream of SA itself, leading to the accumulation of Pathogenesis-Related (PR) proteins and the expression of other defense-related genes, ultimately establishing a systemic state of resistance.[2][7]

SALICYLIC_ACID_PATHWAY cluster_0 Plant Cell PATHOGEN Pathogen (Biotic Stress) SA Salicylic Acid (SA) PATHOGEN->SA induces NPR1_inactive NPR1 (inactive) in Cytoplasm SA->NPR1_inactive activates ASM This compound (ASM - Pro-drug) ACIBENZOLAR Acibenzolar (Active Form) ASM->ACIBENZOLAR converted by SABP2 ACIBENZOLAR->NPR1_inactive mimics SA, activates NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active translocates TFs TGA Transcription Factors NPR1_active->TFs binds to PR_GENES Defense Gene Expression (e.g., PR-1, PR-2, PR-5) TFs->PR_GENES activates SAR Systemic Acquired Resistance (SAR) PR_GENES->SAR leads to

Caption: Simplified signaling pathway for ASM-induced resistance.

Validating Efficacy: The Pathogen Challenge Assay

A pathogen challenge assay is the definitive method for validating the efficacy of an induced resistance agent like ASM. The general workflow involves treating the plant with the inducer, allowing sufficient time for resistance to be established, and then inoculating the plant with a virulent pathogen. Disease progression is then quantitatively measured and compared to control groups.

EXPERIMENTAL_WORKFLOW cluster_workflow Pathogen Challenge Assay Workflow cluster_treatments Treatment Groups START Plant Propagation (e.g., Arabidopsis, Tomato, Squash) TREATMENT Treatment Application START->TREATMENT INCUBATION Incubation Period (Allow SAR to establish, e.g., 1-7 days) TREATMENT->INCUBATION Wait T1 ASM Treatment INOCULATION Pathogen Inoculation (e.g., Spray, infiltration, soil drench) INCUBATION->INOCULATION Challenge DISEASE_DEV Disease Development (Controlled environment) INOCULATION->DISEASE_DEV ASSESSMENT Quantitative Assessment (e.g., Lesion size, disease severity index, bacterial count) DISEASE_DEV->ASSESSMENT Measure ANALYSIS Data Analysis (Statistical comparison) ASSESSMENT->ANALYSIS T2 Control (Water/Mock) T3 Positive Control (e.g., Fungicide)

Caption: General experimental workflow for a pathogen challenge assay.

Comparative Performance Data

The efficacy of ASM varies depending on the host plant, pathogen, and environmental conditions. The following tables summarize quantitative data from several studies.

Table 1: Efficacy of ASM Against Bacterial Pathogens
Host PlantPathogenASM TreatmentControl TreatmentResultReference
TomatoClavibacter michiganensisFoliar SprayWater68.2% reduction in bacterial growth 7 days post-inoculation.[5]
TomatoXanthomonas axonopodisFoliar SprayUntreated ControlASM-treated plots had yields 97.9% of the control plots, while standard fungicide plots had yields 109% of the control. This suggests a potential fitness cost in some field conditions.[8]
Japanese RadishPseudomonas cannabina pv. alisalensisDip-treatment (100 ppm)WaterSignificant suppression of lesion formation and bacterial multiplication on both treated and untreated systemic leaves.[3][6]
AppleErwinia amylovora (Fire Blight)Foliar SprayWaterASM treatment, combined with genetic resistance (QTLs), reduced symptoms by 85% to 100% .[9][10]
Table 2: Efficacy of ASM Against Fungal and Oomycete Pathogens
Host PlantPathogenASM TreatmentControl TreatmentResultReference
SquashPhytophthora capsiciSoil drench (30 mg/L)Untreated Control100% protection (no symptoms developed) on treated plants.[4]
AppleVenturia inaequalis (Apple Scab)Foliar SprayWaterASM treatment, combined with genetic resistance (QTLs), reduced symptoms by 85% to 100% .[9][10]
Asian PearVenturia nashicola (Pear Scab)Foliar Spray (100 mg a.i./L)Untreated ControlScab incidence on leaves was significantly reduced compared to non-sprayed trees. Efficacy was much higher than the reference fungicide iminoctadine-albesilate.[11]

Experimental Protocols

Below are detailed methodologies synthesized from published research for conducting pathogen challenge assays to validate ASM-induced resistance.

Protocol 1: Soil Drench Application for Oomycete Challenge in Squash

This protocol is adapted from studies on Phytophthora capsici in Cucurbita pepo.[4]

  • Plant Growth: Grow squash seedlings (e.g., cv. 'Crookneck') in pots with sterile potting mix in a greenhouse at 25-30°C with a 12-hour photoperiod. Use seedlings at the 3-4 true leaf stage.

  • ASM Preparation: Prepare an ASM stock solution (e.g., from a 50WG formulation). Dilute to final concentrations of 10, 20, and 30 mg active ingredient per liter (mg·L⁻¹) in distilled water.

  • Treatment Application:

    • ASM Group: Apply 100 mL of the desired ASM solution as a soil drench to the base of each plant.

    • Control Group: Apply 100 mL of distilled water in the same manner.

    • Positive Control: Include a group treated with a standard effective fungicide (e.g., fluopicolide).

  • Incubation: Keep plants in the greenhouse for 7 days to allow for the establishment of systemic resistance.

  • Pathogen Inoculation:

    • Culture P. capsici on an appropriate medium (e.g., V8 agar).

    • Prepare a zoospore suspension (e.g., 1 x 10⁵ zoospores·mL⁻¹).

    • Inoculate each plant by drenching the soil with 20 mL of the zoospore suspension.

  • Disease Assessment:

    • Maintain plants under high humidity to promote disease development.

    • Record disease severity daily for up to 20 days using a rating scale (e.g., 0 = no symptoms, 5 = plant death).

    • Analyze data using ANOVA to compare treatments.

Protocol 2: Foliar Spray Application for Bacterial Challenge in Tomato

This protocol is a generalized method based on studies of bacterial speck and canker.[5][8]

  • Plant Growth: Cultivate tomato seedlings (e.g., cv. 'Florida 47') in a controlled growth chamber until they reach the 4-5 leaf stage.

  • ASM Preparation: Prepare a solution of ASM (e.g., 50 µg/mL) in water.

  • Treatment Application:

    • ASM Group: Spray the foliage of the plants until runoff with the ASM solution.

    • Control Group: Spray plants with water.

  • Incubation: Allow a 3 to 5-day incubation period post-treatment before challenging with the pathogen.

  • Pathogen Inoculation:

    • Prepare a bacterial suspension (e.g., Xanthomonas axonopodis or Clavibacter michiganensis) with a concentration of approximately 10⁸ CFU/mL in a phosphate buffer.

    • Spray the bacterial suspension onto the leaves of both ASM-treated and control plants.

  • Disease Assessment:

    • Maintain plants at high humidity (e.g., >85%) for the first 24 hours to facilitate infection.

    • Assess disease severity 7-14 days after inoculation by:

      • Disease Severity Index: Counting the number of lesions per leaf or calculating the percentage of necrotic leaf area.

      • Bacterial Population: Excising leaf discs of a known area, homogenizing them in buffer, and performing serial dilutions and plating to determine the number of colony-forming units (CFU) per cm² of leaf tissue.[5]

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the disease severity and bacterial populations between ASM-treated and control plants.

References

Unraveling the Cross-Talk: A Comparative Guide to Acibenzolar-S-Methyl and Jasmonic Acid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of plant defense signaling is a subject of continuous investigation. Two of the most critical pathways in this network are those mediated by salicylic acid (SA) and jasmonic acid (JA). Acibenzolar-S-Methyl (ASM), a synthetic functional analog of SA, is a widely used plant activator that induces Systemic Acquired Resistance (SAR), primarily against biotrophic and hemibiotrophic pathogens. Conversely, the JA signaling pathway is traditionally associated with defense against necrotrophic pathogens and insect herbivores. The interaction, or cross-talk, between these two pathways is predominantly antagonistic, a crucial factor for plants in prioritizing their defense strategies. This guide provides a comparative overview of the cross-talk between ASM and JA signaling, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.

Quantitative Data Summary

The antagonistic relationship between ASM (SA) and JA signaling is often observed through the differential expression of key pathway-related genes. Application of ASM typically leads to the upregulation of SA-responsive genes and the suppression of JA-responsive genes. The following tables summarize quantitative gene expression data from studies on sweet orange (Citrus sinensis) and apple trees (Malus domestica).

Table 1: Relative Gene Expression in Sweet Orange Leaves Following this compound (ASM) Treatment

GenePathwayFunctionFold Change (Peak Expression vs. Control)Timepoint of Peak Expression (Days After Treatment)
PALSA BiosynthesisPhenylalanine ammonia-lyaseUpregulatedNot specified
ICS1/ICS2SA BiosynthesisIsochorismate synthaseUpregulated6
BSMT1SA ModificationSalicylic acid carboxymethyl transferaseUpregulatedNot specified
SAGT1SA ModificationSalicylic acid glucosyltransferase IUpregulatedNot specified
LOXJA BiosynthesisLipoxygenaseUpregulatedNot specified
AOSJA BiosynthesisAllene oxide synthaseUp- and down-regulatedNot specified
AOCJA BiosynthesisAllene oxide cyclaseUp- and down-regulatedNot specified
JMTJA ModificationJasmonic acid methyl transferaseConsistently induced3 to 13

Data synthesized from a study on sweet orange trees. The study noted varied regulation for some JA biosynthesis genes, indicating a complex regulatory interaction.[1]

Table 2: Relative Gene Expression in Apple Trees Following Jasmonic Acid (JA) and this compound (BTH/ASM) Treatment

TreatmentGenePathwayRelative Expression (Fold Change vs. Control)
Jasmonic Acid (JA)LOXJA BiosynthesisSignificantly Increased
This compound (BTH)LOXJA BiosynthesisNo significant change
Jasmonic Acid (JA)PALSA BiosynthesisModerately Increased
This compound (BTH)PALSA BiosynthesisStrongly Increased

This study in apple trees demonstrated that while BTH (ASM) strongly induces a key SA biosynthesis gene (PAL), it does not significantly induce the JA biosynthesis gene (LOX). Conversely, JA treatment led to a strong induction of LOX. An antagonistic effect of BTH on JA-induced resistance was also observed.[2]

Experimental Protocols

The following are generalized yet detailed protocols for key experiments cited in the investigation of ASM and JA signaling cross-talk.

Plant Material and Treatment
  • Plant Species: Citrus sinensis (sweet orange) or Malus domestica (apple tree).

  • Growth Conditions: Plants are grown in a controlled environment (greenhouse) with standardized conditions of temperature, humidity, and photoperiod to ensure uniformity.

  • This compound (ASM) Application: A solution of ASM (e.g., Bion® 50 WG) is prepared at a specified concentration (e.g., 50 mg/L) in deionized water. The solution is applied to the plant foliage as a fine spray until runoff. Control plants are sprayed with deionized water.

  • Jasmonic Acid (JA) Application: A solution of methyl jasmonate (MeJA) is prepared at a specified concentration (e.g., 1 mM) in a solution containing a small percentage of a surfactant (e.g., Tween 20) to ensure adhesion to the leaves. The solution is applied as a foliar spray. Control plants are sprayed with the surfactant solution.

  • Sample Collection: Leaf samples are collected at various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours). Samples are immediately frozen in liquid nitrogen and stored at -80°C until further analysis.

Gene Expression Analysis via qRT-PCR
  • RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system and a SYBR Green-based master mix. Gene-specific primers for the target genes (e.g., PAL, LOX, PR1, PDF1.2) and a reference gene (e.g., actin or ubiquitin) are designed. The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization and the control treatment as the calibrator.

Phytohormone Quantification via LC-MS/MS
  • Extraction: Frozen plant tissue is ground to a fine powder in liquid nitrogen. Phytohormones are extracted using a solvent mixture, often containing methanol, isopropanol, and acetic acid. Deuterated internal standards for SA and JA are added to the extraction solvent for accurate quantification.

  • Purification: The extract is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

  • LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The phytohormones are separated on a C18 column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of each phytohormone is determined by comparing the peak area of the endogenous hormone to the peak area of its corresponding deuterated internal standard.

Signaling Pathway Visualizations

The following diagrams illustrate the ASM (SA) and JA signaling pathways and their antagonistic cross-talk, as well as a typical experimental workflow.

SALICYLIC_ACID_SIGNALING_PATHWAY cluster_SA_Pathway This compound (SA Analog) Signaling ASM This compound (ASM) SA Salicylic Acid (SA) ASM->SA acts as analog NPR1_inactive NPR1 (inactive) (cytoplasm) SA->NPR1_inactive accumulation NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active monomerization & nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA activates PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2) TGA->PR_Genes induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 1. Simplified signaling pathway of this compound (ASM).

JASMONIC_ACID_SIGNALING_PATHWAY cluster_JA_Pathway Jasmonic Acid (JA) Signaling Stimulus Wounding / Herbivory Necrotrophic Pathogens JA_Ile JA-Isoleucine (JA-Ile) (bioactive form) Stimulus->JA_Ile triggers synthesis COI1 COI1 (F-box protein) JA_Ile->COI1 binds to JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->JA_Genes activates expression Defense Defense Response JA_Genes->Defense

Figure 2. Simplified signaling pathway of Jasmonic Acid (JA).

SA_JA_CROSSTALK cluster_SA SA Pathway cluster_JA JA Pathway ASM ASM / SA NPR1 NPR1 ASM->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes MYC2 MYC2 NPR1->MYC2 antagonism JA JA JA->MYC2 MYC2->NPR1 antagonism JA_Genes JA-Responsive Gene Expression (e.g., VSP2, PDF1.2) MYC2->JA_Genes

Figure 3. Antagonistic cross-talk between SA and JA signaling pathways.

EXPERIMENTAL_WORKFLOW Plant_Treatment Plant Treatment (ASM, JA, Control) Sample_Collection Sample Collection (Time Course) Plant_Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Phytohormone_Extraction Phytohormone Extraction Sample_Collection->Phytohormone_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression LC_MS_MS LC-MS/MS Analysis Phytohormone_Extraction->LC_MS_MS Phytohormone_Quantification Phytohormone Quantification LC_MS_MS->Phytohormone_Quantification

Figure 4. Experimental workflow for studying ASM and JA cross-talk.

References

Acibenzolar-S-Methyl: A Comparative Guide to its Spectrum of Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acibenzolar-S-methyl (ASM), a synthetic functional analog of salicylic acid, represents a significant advancement in plant disease management.[1][2][3] Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM acts as a plant activator, inducing a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2][3] This guide provides a comprehensive evaluation of ASM's spectrum of activity against a range of fungal, bacterial, and viral pathogens, presenting comparative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows. ASM is not directly toxic to fungi but instead stimulates the plant's own defense mechanisms.[4] The active molecule is the carboxylic acid metabolite, formed through hydrolysis in the plant.[4]

Spectrum of Activity: A Quantitative Comparison

This compound has demonstrated a broad spectrum of efficacy against a variety of economically important plant pathogens. The following tables summarize key performance data from various studies, comparing ASM with untreated controls and alternative chemical treatments.

Table 1: Efficacy Against Fungal and Oomycete Pathogens
PathogenCropTreatment & RateEfficacy MetricResultAlternative TreatmentAlternative ResultSource
Peronospora hyoscyami f. sp. tabacina (Blue Mold)TobaccoASM @ 25 g a.i./haReduction in lesions>88%Untreated Control-[5]
Rhizoctonia solani (Sheath Blight)RiceASM (BTH) soil drench/foliar sprayInhibition of disease developmentSignificantUntreated Control-
Venturia nashicola (Scab)PearASM @ 100 mg a.i./LDisease Control Efficacy (%)53.3% (leaves), 27.1% (shoots)Iminoctadine-albesilate @ 200 mg a.i./LLower than ASM
Pythium aphanidermatumVariousASMInhibition of most fungi and oomycetesEffectiveStrobilurinsAlso effective
Phytophthora capsici (Phytophthora Blight)SquashASM @ 20 and 30 mg·L–1 (soil drench/foliar spray)Reduction in disease severitySignificantUntreated Control-
Table 2: Efficacy Against Bacterial Pathogens
PathogenCropTreatment & RateEfficacy MetricResultAlternative TreatmentAlternative ResultSource
Xanthomonas campestris pv. vesicatoria (Bacterial Spot)PepperASM @ 300 µMReduction in bacterial growth35 times lower than controlUntreated Control-[6]
Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot)TomatoASM @ 35 g a.i./haReduction in foliar disease severitySimilar or superior to copperCopper bactericide program-
Pseudomonas syringae pv. tomato (Bacterial Speck)TomatoASM @ 35 g a.i./haReduction in foliar disease severitySimilar or superior to copperCopper bactericide program-
Pseudomonas cannabina pv. alisalensis (Bacterial Blight)CabbageASM (soil drench)Suppression of lesion formation and bacterial populationEffectiveWater drench-[2]
Wildfire and Angular Leaf Spot (Pseudomonas syringae pv. tabaci)TobaccoBion 50 WG (ASM)Disease ControlEffectiveCopper OxychlorideLess effective in subsequent year
Table 3: Efficacy Against Viral Pathogens
PathogenCropTreatment & RateEfficacy MetricResultAlternative TreatmentAlternative ResultSource
Plantago asiatica mosaic virus (PlAMV)Arabidopsis thalianaASM @ 1 mMSuppression of viral infection in distal leavesSignificantWater Control-[1]
Tobacco mosaic virus (TMV)TobaccoASMReduction in local lesion numbersSignificantNontreated tobacco-

Experimental Protocols

Protocol 1: Evaluation of ASM-Induced Resistance to Bacterial Speck in Tomato

This protocol is a synthesized example based on methodologies reported in studies evaluating ASM's efficacy against bacterial pathogens in tomato.[7][8][9]

1. Plant Material and Growth Conditions:

  • Tomato seeds (e.g., susceptible cultivar) are surface sterilized using 10% trisodium phosphate for 15 minutes, followed by a 10-minute wash in 70% ethanol and a final 20-minute sterilization in 50% commercial bleach, with sterile deionized water rinses between each step.[7]

  • Seeds are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) under standard conditions for tomato cultivation.

2. ASM Treatment:

  • A stock solution of this compound (e.g., from a commercial formulation like Actigard 50WG) is prepared in sterile deionized water.

  • At a specified growth stage (e.g., four to five true leaves), plants are treated with an aqueous solution of ASM at the desired concentration (e.g., 37 µM) via foliar spray until runoff or as a soil drench.[7] Control plants are treated with water.

3. Pathogen Inoculation:

  • A virulent strain of Pseudomonas syringae pv. tomato is grown on a suitable medium (e.g., King's B agar) to the desired concentration (e.g., 10^7 cfu/mL).

  • At a specified time post-ASM treatment (e.g., 48-72 hours), plants are inoculated with the bacterial suspension by dip-inoculating the shoots or via spray inoculation.[7]

4. Disease Assessment:

  • Inoculated plants are maintained in a high-humidity environment for 24-48 hours to facilitate infection.

  • Disease severity is assessed at regular intervals (e.g., 4 days post-inoculation) by counting the number of lesions per leaf or using a disease rating scale.[7]

  • Bacterial population in the leaves can be quantified by homogenizing leaf discs in a buffer solution and plating serial dilutions on a selective medium.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA) is performed to compare the disease severity and bacterial populations between ASM-treated and control plants. The Area Under the Disease Progress Curve (AUDPC) can also be calculated to represent disease development over time.[10][11][12]

G cluster_0 Experimental Workflow A Plant Growth (Tomato Seedlings) B ASM Treatment (Foliar Spray or Soil Drench) A->B C Control Treatment (Water) A->C D Pathogen Inoculation (Pseudomonas syringae pv. tomato) B->D C->D E Incubation (High Humidity) D->E F Disease Assessment (Lesion Counts, Bacterial Titer, AUDPC) E->F G Data Analysis (Statistical Comparison) F->G

Caption: Workflow for evaluating ASM efficacy.

Mechanism of Action: The SAR Signaling Pathway

This compound does not have direct antimicrobial properties but rather functions by activating the plant's innate immune system through the Systemic Acquired Resistance (SAR) pathway. ASM is a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2][3] Upon application, ASM is absorbed by the plant and converted to its active form, acibenzolar, which initiates a signaling cascade that leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins such as PR1, PR2, and PR5.[3][13] This systemic response primes the entire plant for a more rapid and robust defense against subsequent pathogen attacks.

G cluster_0 ASM-Induced SAR Signaling Pathway ASM This compound (ASM) Metabolite Acibenzolar (Active Metabolite) ASM->Metabolite Hydrolysis in plant SA_Pathway Salicylic Acid (SA) Signaling Pathway Metabolite->SA_Pathway Mimics SA NPR1 NPR1 Activation SA_Pathway->NPR1 Gene_Expression Defense Gene Expression NPR1->Gene_Expression PR_Proteins Pathogenesis-Related (PR) Proteins (PR1, PR2, PR5) Gene_Expression->PR_Proteins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Caption: ASM signaling pathway.

Comparative Performance with Alternatives

This compound vs. Strobilurin Fungicides (e.g., Azoxystrobin)

Studies have shown that while strobilurin fungicides like azoxystrobin have direct and potent antifungal activity, ASM's performance is comparable in some instances, particularly in integrated pest management (IPM) programs. In field trials for tomato corky root and eggplant verticillium wilt, azoxystrobin provided superior control.[14] However, ASM was effective in controlling tomato corky root.[14] A key advantage of ASM is its unique mode of action, which can help in managing fungicide resistance. Furthermore, unlike broad-spectrum fungicides that can impact non-target phylloplane fungi, ASM has been shown to have a less significant effect on the leaf surface microflora.[15][16]

This compound vs. Other SAR Inducers (e.g., Probenazole, BABA)

This compound is a well-studied and commercially available SAR inducer. Other compounds like probenazole and β-aminobutyric acid (BABA) also induce plant defenses but may have different activation pathways or efficacy spectra. For instance, probenazole is known to act upstream of SA biosynthesis, while ASM is a direct SA analog.[2] In controlling bacterial blight of cabbage, both ASM and probenazole were effective, though they activated stomatal-based defenses at different times.[2] BABA has also shown efficacy against oomycetes but can cause phytotoxicity at higher concentrations.

Conclusion

This compound is a valuable tool for modern disease management, offering a broad spectrum of activity against fungal, bacterial, and viral pathogens. Its unique mode of action as a systemic acquired resistance inducer provides a distinct advantage in integrated pest management and fungicide resistance management strategies. While direct-acting fungicides may offer superior control in some high-pressure disease situations, ASM's ability to prime the plant's own defenses makes it a critical component for sustainable and effective crop protection. Further research focusing on optimizing application timing, rates, and combinations with other control agents will continue to enhance its utility in diverse agricultural systems.

References

Quantitative Assessment of Acibenzolar-S-Methyl Induced Resistance Markers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the quantitative impact of resistance inducers is paramount for developing effective plant protection strategies. This guide provides an objective comparison of Acibenzolar-S-Methyl (ASM) with other key resistance inducers—Salicylic Acid (SA), Jasmonic Acid (JA), and β-aminobutyric acid (BABA)—supported by experimental data and detailed protocols.

This compound (ASM), a functional analog of salicylic acid, is a widely studied synthetic plant activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense mechanism.[1] SAR is characterized by the activation of a specific set of defense genes and the accumulation of pathogenesis-related (PR) proteins. This guide delves into the quantitative assessment of these resistance markers induced by ASM in comparison to other well-known inducers.

Comparative Analysis of Resistance Marker Induction

The induction of plant defense responses can be quantified by measuring the expression of specific marker genes and the activity of defense-related enzymes. Below is a comparative summary of the quantitative effects of ASM and other inducers on key resistance markers.

Defense-Related Gene Expression

The expression of pathogenesis-related (PR) genes is a hallmark of SAR activation. Quantitative real-time PCR (qRT-PCR) is commonly used to measure the fold change in the expression of these genes in response to elicitor treatment.

InducerTarget GenePlant SpeciesFold Change (vs. Control)Reference
This compound (ASM) PR-1Solanum lycopersicumDose-dependent increase[1]
Salicylic Acid (SA) PR-1Arabidopsis thaliana> 2-fold[2]
Salicylic Acid (SA) WRKY51Arabidopsis thaliana~2-fold[3]
Jasmonic Acid (JA) LOX2, VSP, PDF1.2Arabidopsis thalianaSignificant induction[4]
β-aminobutyric acid (BABA) PR-1Arabidopsis thalianaPriming effect (enhanced expression upon infection)

Note: The table presents a summary of findings from various studies. Direct quantitative comparison under identical experimental conditions is limited in the available literature. The "dose-dependent increase" for ASM indicates that the level of PR-1 protein production is correlated with the concentration of ASM applied.

Pathogenesis-Related (PR) Protein Accumulation

The accumulation of PR proteins, such as PR-1, is a key indicator of an activated defense state. Western blotting and quantitative proteomics are powerful techniques to assess the levels of these proteins.

InducerProtein MarkerPlant SpeciesObservationReference
This compound (ASM) PR-1Solanum lycopersicumInduction of PR-1 protein[1]
Salicylic Acid (SA) Various defense proteinsCucumis sativus135 differentially expressed proteins at 12 hpt; 301 at 72 hpt[5]

hpt: hours post-treatment

Defense-Related Enzyme Activity

The enzymes β-1,3-glucanase and chitinase play a crucial role in plant defense by degrading the cell walls of fungal pathogens. Their activity can be measured through spectrophotometric assays.

InducerEnzymePlant SpeciesActivity Change (vs. Control)Reference
This compound (ASM) Not specifiedAppleInduction of PAL gene expression[6]
Jasmonic Acid (JA) Not specifiedAppleInduction of LOX gene expression[6]
β-aminobutyric acid (BABA) Not specifiedCucumberUpregulation of CsPAL, CsPR3, CsPR1, CsLOX1, CsLOX23
Various Elicitors β-1,3-glucanase & ChitinaseCottonSignificant increase[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in the quantitative assessment of resistance markers, the following diagrams are provided.

SAL_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_phenotypic_response Phenotypic Response ASM This compound (ASM) NPR1 NPR1 Activation ASM->NPR1 Induces SA Salicylic Acid (SA) SA->NPR1 Induces TGA TGA Transcription Factors NPR1->TGA Interacts with PR_Genes PR Gene Expression TGA->PR_Genes Activates PR_Proteins PR Protein Accumulation PR_Genes->PR_Proteins Leads to SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Contributes to

Figure 1: Simplified signaling pathway of ASM and SA-induced resistance.

qRT_PCR_Workflow Plant_Treatment Plant Treatment (ASM, SA, JA, BABA) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Fold Change Calculation) qRT_PCR->Data_Analysis Western_Blot_Workflow Protein_Extraction Protein Extraction from Plant Tissue SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Blotting Protein Transfer (Blotting) SDS_PAGE->Blotting Antibody_Incubation Antibody Incubation (Primary & Secondary) Blotting->Antibody_Incubation Detection Signal Detection and Quantification Antibody_Incubation->Detection

References

A Comparative Guide to the Mode of Action of Acibenzolar-S-Methyl and Its Analogs in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mode of action of Acibenzolar-S-Methyl (ASM), a widely used plant defense activator, with its structural analogs. By delving into the intricate signaling pathways and presenting supporting experimental data, this document aims to be a valuable resource for professionals engaged in the development of novel crop protection strategies.

Introduction: The Concept of Systemic Acquired Resistance (SAR)

Plants possess a sophisticated innate immune system capable of defending against a broad spectrum of pathogens. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen infection. SAR is characterized by the accumulation of signaling molecules, most notably salicylic acid (SA), and the induction of a battery of pathogenesis-related (PR) proteins that have antimicrobial activities.

Chemical inducers of SAR, such as this compound, offer a powerful tool in agriculture by priming the plant's natural defenses without exerting direct antimicrobial effects. This approach reduces the risk of pathogen resistance development, a common issue with conventional fungicides.

This compound (ASM): The Benchmark for SAR Induction

This compound (ASM), also known as BTH, is a synthetic analog of salicylic acid and the most extensively studied and commercially successful SAR inducer.[1] Its mode of action is not to directly kill pathogens, but to mimic the plant's natural SAR signaling cascade.[2]

Upon application, ASM is absorbed by the plant and metabolized to its active form, acibenzolar carboxylic acid. This active metabolite triggers a signaling pathway that is largely dependent on the regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[3] The activation of this pathway leads to the systemic accumulation of salicylic acid and the expression of various PR genes, such as PR-1, PR-2, and PR-5, which ultimately enhances the plant's resistance to a wide range of fungal, bacterial, and viral pathogens.[3][4]

Comparative Mode of Action: ASM vs. Its Analogs

While ASM has been the cornerstone of SAR-inducing technology, research into its analogs aims to identify compounds with improved efficacy, broader spectrum of activity, or reduced phytotoxicity. A notable analog that has been investigated is N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA).[5][6]

Signaling Pathway Activation

Both ASM and its analog BTHWA function by activating the SAR pathway.[5] Experimental evidence suggests that BTHWA, similar to ASM, induces the expression of key SAR marker genes, including Phenylalanine Ammonia-Lyase (PAL), NPR1, and PR-1b.[6] The upregulation of these genes indicates the activation of the salicylic acid-dependent defense pathway.

The central role of NPR1 in the signaling cascade initiated by these compounds is a critical point of convergence in their mode of action.

SAR_Signaling_Pathway cluster_inducer Chemical Inducer cluster_plant_cell Plant Cell ASM This compound (ASM) Metabolism Metabolism to Active Form ASM->Metabolism BTHWA BTHWA BTHWA->Metabolism SA_Accumulation Salicylic Acid (SA) Accumulation Metabolism->SA_Accumulation triggers NHP_Biosynthesis N-Hydroxypipecolic Acid (NHP) Biosynthesis SA_Accumulation->NHP_Biosynthesis induces NPR1_inactive NPR1 (inactive) in Cytoplasm SA_Accumulation->NPR1_inactive activates SAR Systemic Acquired Resistance (SAR) NHP_Biosynthesis->SAR contributes to NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active translocates to nucleus PR_Genes Pathogenesis-Related (PR) Gene Expression (PR-1, PR-2, PR-5) NPR1_active->PR_Genes co-activates PR_Genes->SAR

Caption: Simplified signaling pathway of SAR induction by ASM and its analogs.

Quantitative Comparison of Efficacy

Direct, comprehensive comparative studies across a wide range of ASM analogs are limited in publicly available literature. However, studies on individual analogs like BTHWA provide valuable insights. The following table summarizes the known effects of ASM and BTHWA on key SAR markers.

CompoundTarget OrganismKey Marker Genes InducedObserved EffectReference
This compound (ASM) Wheat, Tobacco, Arabidopsis, KiwifruitPR-1, PR-2, PR-5, WCI genes, BAD, DMR6, NIMIN2, WRKY70Systemic protection against powdery mildew, various viruses, and bacterial canker.[2][3][4][7]
N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) Zucchini, TobaccoPAL, NPR1, PR-1bIncreased resistance to viral and fungal pathogens.[5][6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of ASM and its analogs.

Pathogen Challenge Assay

This assay is fundamental to quantifying the level of disease resistance induced by chemical activators.

Objective: To determine the protective efficacy of ASM and its analogs against a specific pathogen.

Materials:

  • Plant material (e.g., Arabidopsis thaliana, tobacco, or crop of interest)

  • Pathogen culture (e.g., Pseudomonas syringae for bacterial blight, Peronospora parasitica for downy mildew)

  • Chemical inducers (ASM, analogs) dissolved in an appropriate solvent

  • Control solution (solvent only)

  • Growth chambers or greenhouse with controlled environmental conditions

  • Sterile water or appropriate buffer (e.g., 10 mM MgCl₂)

  • Tools for inoculation (e.g., syringe for infiltration, sprayer for foliar application)

  • Equipment for quantifying disease symptoms (e.g., ruler for lesion measurement, hemocytometer or plate reader for bacterial counts)

Procedure:

  • Plant Growth: Grow plants to a suitable developmental stage under controlled conditions (e.g., 4-5 week old Arabidopsis).

  • Chemical Treatment: Apply the chemical inducers (e.g., ASM, BTHWA) and a control solution to a set of plants. Application can be via soil drench or foliar spray.

  • Induction Period: Allow a specific period (e.g., 2-5 days) for the induction of SAR.

  • Pathogen Inoculation: Inoculate both treated and control plants with a standardized dose of the pathogen.

  • Incubation: Maintain the inoculated plants under conditions favorable for disease development.

  • Disease Assessment: After a defined incubation period (e.g., 3-5 days), assess the disease severity. This can be done by:

    • Measuring lesion size.

    • Counting the number of lesions.

    • Quantifying the pathogen population within the plant tissue (e.g., by serial dilution and plating of homogenized leaf extracts).[8]

Pathogen_Challenge_Workflow Start Start: Healthy Plants Treatment Apply Chemical Inducer (ASM, Analog, Control) Start->Treatment Induction SAR Induction Period (e.g., 2-5 days) Treatment->Induction Inoculation Inoculate with Pathogen Induction->Inoculation Incubation Incubate under Favorable Conditions for Disease Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment End End: Quantitative Data Assessment->End

Caption: Workflow for a typical pathogen challenge assay.

Gene Expression Analysis by qRT-PCR

This technique is used to measure the induction of SAR-related genes.

Objective: To quantify the relative expression levels of SAR marker genes (e.g., PR-1) in response to chemical inducers.

Materials:

  • Plant tissue from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target genes (e.g., PR-1) and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • Sample Collection: Harvest plant tissue at specific time points after chemical treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7][9]

Quantification of Salicylic Acid (SA) by HPLC

This method allows for the measurement of endogenous SA levels in plant tissues.

Objective: To quantify the concentration of free and total SA in plant tissues following treatment with chemical inducers.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 90% methanol)

  • Internal standard (e.g., o-anisic acid)

  • Acidification agent (e.g., trichloroacetic acid)

  • Partitioning solvents (e.g., ethyl acetate, cyclopentane, isopropanol)

  • β-glucosidase (for total SA measurement)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Procedure:

  • Sample Extraction: Homogenize frozen plant tissue in the extraction solvent.

  • Internal Standard: Add a known amount of an internal standard to correct for extraction losses.

  • Sample Splitting (for Free vs. Total SA):

    • For Free SA: Acidify the extract and partition into an organic solvent.

    • For Total SA: Treat the extract with β-glucosidase to release SA from its conjugated forms, then acidify and partition.

  • Solvent Evaporation: Evaporate the organic solvent to dryness.

  • Resuspension: Resuspend the dried extract in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate the compounds on a C18 column and detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).

  • Quantification: Calculate the SA concentration based on the peak area relative to the internal standard and a standard curve.[10][11]

Quantification of N-Hydroxypipecolic Acid (NHP) by LC-MS or GC-MS

This protocol is for the detection and quantification of another key signaling molecule in SAR.

Objective: To measure the levels of NHP in plant tissues after treatment with SAR inducers.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., deuterated NHP)

  • LC-MS or GC-MS system

  • Derivatization agent (for GC-MS, e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Procedure:

  • Sample Extraction: Extract metabolites from frozen, homogenized plant tissue with the appropriate solvent.

  • Internal Standard: Add a labeled internal standard for accurate quantification.

  • Sample Preparation:

    • For LC-MS: The extract can often be directly analyzed after centrifugation and filtration.

    • For GC-MS: The extract needs to be dried and then derivatized (e.g., silylated) to make the analytes volatile.

  • MS Analysis: Inject the prepared sample into the LC-MS or GC-MS system.

  • Quantification: Identify and quantify NHP based on its mass-to-charge ratio (m/z) and retention time, relative to the internal standard.[12][13]

Conclusion

This compound and its analogs represent a valuable class of plant protection compounds that function by activating the plant's own defense mechanisms. Their mode of action, centered on the induction of Systemic Acquired Resistance via the salicylic acid and NPR1-dependent signaling pathway, offers a durable and broad-spectrum approach to disease management. While ASM remains the benchmark, ongoing research into analogs like BTHWA holds the promise of developing next-generation SAR inducers with enhanced properties. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these important agricultural tools.

References

Safety Operating Guide

Proper Disposal of Acibenzolar-S-Methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Acibenzolar-S-methyl, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals handling this material in a laboratory setting.

This compound is a fungicide that functions by activating the plant's natural defense system.[1] It is critical to manage its disposal correctly due to its high toxicity to aquatic life and potential as a skin sensitizer.[2][3][4]

Key Chemical and Toxicological Properties

Understanding the properties of this compound is fundamental to appreciating its handling and disposal requirements. The data below summarizes key characteristics that inform safety protocols.

PropertyValueSource
CAS Number 135158-54-2[2]
Appearance Light brown to dark brown granules / White to beige powder[1][5]
Solubility in Water 7.7 mg/L (at 20°C)[1][5]
Persistence Not persistent in soil or water[5][6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2]
LC50 (Rainbow Trout, 96h) 0.88 ppm[5][6]
EC50 (Daphnia magna, 48h) 2.9 ppm[5][6]
Primary Hazards Skin sensitizer, Skin/eye irritant, Flammable dust formation[2][4][7]

Step-by-Step Disposal Protocols

Adherence to these procedural steps is mandatory to ensure safe and compliant disposal of this compound waste.

Protocol 1: Disposal of Unused or Expired this compound
  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions into the sewer system due to its high aquatic toxicity.[2][7]

  • Waste Classification: Treat all unused, expired, or unwanted this compound as hazardous chemical waste.

  • Consult Regulations: Disposal must be in compliance with all local, state, and federal environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Preferred Disposal Methods: Where possible, recycling is preferred over disposal or incineration.[3] If recycling is not an option, the material should be disposed of via a licensed hazardous waste contractor, typically through incineration.[3]

Protocol 2: Decontamination and Disposal of Empty Containers
  • Prohibit Reuse: Do not reuse empty containers for any purpose, as they will retain product residue.[3][5]

  • Triple Rinsing Procedure:

    • Empty any remaining contents into a designated hazardous waste container.[8]

    • Fill the container approximately 10-25% full with a suitable solvent (water can be used, though a solvent in which this compound is more soluble may be more effective for lab quantities; consult your EHS office).[8]

    • Securely recap the container and agitate vigorously for at least 10-30 seconds.[8]

    • Pour the rinsate into a designated hazardous waste container for later disposal.[8]

    • Repeat this rinsing procedure two more times.[8]

  • Render Unusable: After triple rinsing, puncture or otherwise destroy the container to prevent accidental reuse.[8]

  • Final Disposal: Dispose of the cleaned and punctured container as non-hazardous solid waste or according to your institution's specific guidelines for decontaminated lab materials.[3][8]

Protocol 3: Management of Spills and Contaminated Materials
  • Control Access: Secure the area and prevent unprotected personnel from entering.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[3] For significant spills of the powder, avoid creating dust clouds and use respiratory protection if necessary.[3][7]

  • Containment:

    • For liquid spills, absorb the material with an inert, liquid-binding material such as sand, diatomite, or universal binders.[4]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]

  • Collection: Place all contaminated absorbent materials, soil, and PPE into a compatible, sealable, and clearly labeled hazardous waste container.[6]

  • Final Disposal: Arrange for the disposal of the sealed container through your institution's EHS department or a licensed hazardous waste contractor.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste streams in a laboratory environment.

G cluster_product Unused/Expired Product cluster_container Empty Container cluster_spill Spill Debris / Contaminated PPE start This compound Waste Generated waste_type Identify Waste Type start->waste_type product Treat as Hazardous Chemical Waste waste_type->product Product container Triple rinse with appropriate solvent [6] waste_type->container Container spill Contain with inert absorbent material [5, 7] waste_type->spill Spill/PPE product_dispose Arrange for disposal via EHS/ Licensed Contractor. (Incineration or Recycling) [4, 7] product->product_dispose end_node Document Waste for Pickup product_dispose->end_node rinsate Collect rinsate as hazardous waste [6] container->rinsate puncture Puncture container to prevent reuse [6] rinsate->puncture container_dispose Dispose of container as non-hazardous solid waste or recycle per local regulations [4, 6] puncture->container_dispose container_dispose->end_node collect Collect all materials in a sealed, labeled container [7] spill->collect spill_dispose Dispose as Hazardous Chemical Waste [5, 7] collect->spill_dispose spill_dispose->end_node

Caption: Workflow for this compound waste stream management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acibenzolar-S-Methyl
Reactant of Route 2
Reactant of Route 2
Acibenzolar-S-Methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.